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2-(4-Nitrophenyl)propane-1,3-diol Documentation Hub

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  • Product: 2-(4-Nitrophenyl)propane-1,3-diol
  • CAS: 91748-03-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(4-Nitrophenyl)propane-1,3-diol – Chemical Profiling, Synthesis, and Comparative Analysis

Executive Summary In the landscape of structural analogs and drug development, 2-(4-Nitrophenyl)propane-1,3-diol (C9H11NO4) occupies a unique niche. While the pharmaceutical industry is deeply familiar with its positiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structural analogs and drug development, 2-(4-Nitrophenyl)propane-1,3-diol (C9H11NO4) occupies a unique niche. While the pharmaceutical industry is deeply familiar with its positional isomer—1-(4-nitrophenyl)propane-1,3-diol, the core backbone of the antibiotic chloramphenicol—the 2-substituted variant offers distinct steric and electronic properties. This whitepaper provides an in-depth technical guide to the structural characterization, chemoselective synthesis, and application profile of 2-(4-nitrophenyl)propane-1,3-diol, designed for synthetic chemists and drug development professionals.

Structural Distinction and Positional Isomerism

The pharmacological efficacy of nitroaromatic diols is highly dependent on the spatial orientation of the aliphatic hydroxyl groups relative to the nitrophenyl pharmacophore. As established in early structure-activity relationship (SAR) studies by, shifting the nitrophenyl group from the C1 position to the C2 position of the propanediol chain profoundly alters both the biological activity and the chemical reactivity of the molecule.

Unlike the asymmetric C1-isomer, 2-(4-nitrophenyl)propane-1,3-diol possesses a plane of symmetry (achiral), which simplifies its NMR spectra but introduces unique steric hindrance around the C2 methine carbon.

Isomers Core Nitrophenyl-Propanediol Core Iso1 1-(4-Nitrophenyl)propane-1,3-diol (Chloramphenicol Backbone) Core->Iso1 Iso2 2-(4-Nitrophenyl)propane-1,3-diol (Target Compound) Core->Iso2 Iso3 2-Nitro-1-phenylpropane-1,3-diol (Alternative Isomer) Core->Iso3

Logical relationship of positional isomers within the nitrophenyl-propanediol family.

Physicochemical Properties & Analytical Profile

Accurate analytical characterization is critical for verifying the purity of the synthesized diol, especially when differentiating it from its isomers. The table below summarizes the core physicochemical parameters.

Table 1: Quantitative Data and Molecular Properties
PropertyValue / Description
IUPAC Name 2-(4-nitrophenyl)propane-1,3-diol
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Topological Polar Surface Area (TPSA) 86.3 Ų
Hydrogen Bond Donors / Acceptors 2 / 4
Predicted LogP ~0.5
^1^H NMR (CDCl3) Signatures AA'BB' system at ~8.2 ppm and ~7.5 ppm (4H, Ar-H); Quintet at 3.2 ppm (1H, C2-H); Doublet at 3.9 ppm (4H, C1/C3-H2).
IR Spectroscopy (KBr) Strong NO2 stretch at 1520 cm⁻¹ & 1350 cm⁻¹; Broad O-H stretch at ~3300 cm⁻¹.

Synthetic Methodologies & Mechanistic Causality

The synthesis of 2-(4-nitrophenyl)propane-1,3-diol requires strict chemoselectivity. The primary challenge is reducing or modifying the aliphatic chain without inadvertently reducing the highly sensitive para-nitro group to an azo compound or an amine. We outline two field-proven pathways:

  • Chemoselective Malonate Reduction: Utilizing a modified borohydride system.

  • Nitrative Oxetane Ring-Opening: Leveraging anhydrous nitric acid kinetics.

Synthesis M Diethyl 2-(4-nitrophenyl)malonate T 2-(4-Nitrophenyl)propane-1,3-diol (Target Compound) M->T NaBH4, LiCl THF/EtOH, 0°C to RT O 3-(4-nitrophenyl)oxetane D 2-(4-nitrophenyl)propane-1,3-diol dinitrate O->D HNO3, CH2Cl2 Anhydrous, 20°C D->T Hydrolysis (NaOH / H2O)

Synthetic workflows for 2-(4-Nitrophenyl)propane-1,3-diol via reduction or ring-opening.

Experimental Protocols

Protocol A: Chemoselective Reduction of Diethyl 2-(4-nitrophenyl)malonate

Causality & Reagent Choice: Standard reduction of esters to alcohols typically employs Lithium Aluminum Hydride (LiAlH4). However, LiAlH4 is incompatible with nitroaromatics. By using Sodium Borohydride (NaBH4) coupled with Lithium Chloride (LiCl), we generate in situ lithium borohydride (LiBH4), a reagent with a highly specific chemoselectivity profile that reduces esters to primary alcohols while leaving the nitro group completely intact, as pioneered by .

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 10 mmol of diethyl 2-(4-nitrophenyl)malonate in 30 mL of a solvent mixture (THF/Ethanol, 2:1 v/v).

  • Salt Addition: Add 40 mmol of anhydrous Lithium Chloride (LiCl). Stir vigorously until the salt is completely dissolved.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 40 mmol of NaBH4 in small portions over 15 minutes to control hydrogen evolution and exothermicity.

  • Incubation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 14 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the high-Rf diester spot disappears, replaced by a highly polar, low-Rf diol spot.

  • Quenching & Physical Validation: Cool the flask back to 0 °C and cautiously add saturated aqueous NH4Cl (20 mL) dropwise. Validation: The physical cessation of hydrogen gas bubbling confirms the complete destruction of excess hydride, ensuring safe downstream processing.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Nitrative Ring-Opening of 3-(4-nitrophenyl)oxetane

Causality & Reagent Choice: As demonstrated by , 3-substituted oxetanes react with anhydrous nitric acid in dichloromethane to yield 1,3-diol dinitrates. The reaction kinetics are approximately second-order in nitric acid. Anhydrous conditions are absolute prerequisites; the presence of water would lead to premature ring-opening to the mono-nitrate, disrupting the hydrogen-bonded complex necessary for quantitative dinitrate formation.

Step-by-Step Methodology:

  • Nitration: Dissolve 5 mmol of 3-(4-nitrophenyl)oxetane in 20 mL of anhydrous dichloromethane (CH2Cl2).

  • Acid Addition: At 20 °C, carefully add anhydrous nitric acid to achieve a concentration of 1.0 M in the reaction mixture.

  • Incubation: Stir the mixture for 48 hours.

  • Self-Validation (NMR Tracking): The progression of the nitration can be validated by pulling a 0.1 mL aliquot, evaporating the solvent, and running a crude ^1^H NMR. The disappearance of the characteristic strained oxetane ring protons (~4.5-5.0 ppm) and the emergence of downfield-shifted dinitrate methylene protons (~4.8-5.2 ppm) confirms complete conversion.

  • Workup: Quench the reaction by pouring it over crushed ice. Neutralize carefully with saturated NaHCO3. Extract with CH2Cl2, dry, and concentrate to isolate the energetic intermediate: 2-(4-nitrophenyl)propane-1,3-diol dinitrate.

  • Hydrolysis: Reflux the dinitrate intermediate in a mixture of 10% aqueous NaOH and ethanol for 4 hours. Validation: The transition from an organic-soluble dinitrate to a water-soluble diol is physically observed by the homogenization of the initially biphasic mixture. Neutralize and extract to yield the final diol.

Applications in Drug Development and Energetic Materials

Structure-Activity Relationship (SAR) in Antibiotics: While chloramphenicol base (2-amino-1-(4-nitrophenyl)propane-1,3-diol) exhibits potent broad-spectrum antibiotic activity by binding to the 50S ribosomal subunit, positional isomers like 2-(4-nitrophenyl)propane-1,3-diol are critical negative controls in SAR studies. Testing this isomer helps researchers map the exact steric boundaries of the bacterial ribosomal binding pocket, proving that the C1-aryl linkage is non-negotiable for antimicrobial efficacy.

Precursor to Energetic Materials: The intermediate formed in Protocol B—2-(4-nitrophenyl)propane-1,3-diol dinitrate—belongs to a class of energetic materials. The presence of the para-nitro group enhances the overall oxygen balance and thermal stability of the nitrate ester, making it a compound of interest in the development of insensitive munitions and advanced propellants.

References

  • Ruoff, P. M., & Miller, J. R. (1950). Synthesis of 2-Dichloroacetamido-2-p-nitrophenyl-1,3-propanediol, a Position Isomer of Chloramphenicol. Journal of the American Chemical Society, 72(4), 1417-1419. URL:[Link]

  • Hylands, K. A., & Moodie, R. B. (1997). The reaction of 3-substituted oxetanes with nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2, (4), 709-714. URL:[Link]

  • Soai, K., Oyamada, H., & Ookawa, A. (1982). Reduction of esters to alcohols with sodium borohydride-lithium chloride. Synthetic Communications, 12(6), 463-467. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12807950, 2-Nitro-1-phenyl-1,3-propanediol (Used for comparative structural baseline). URL:[Link]

Exploratory

physicochemical properties of 2-(4-Nitrophenyl)propane-1,3-diol

Part 1: Executive Summary & Critical Disambiguation 2-(4-Nitrophenyl)propane-1,3-diol is a specialized aromatic diol intermediate used primarily in the synthesis of energetic materials (nitrate esters) and functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Critical Disambiguation

2-(4-Nitrophenyl)propane-1,3-diol is a specialized aromatic diol intermediate used primarily in the synthesis of energetic materials (nitrate esters) and functionalized polymers.[1] It is structurally distinct from the widely known pharmaceutical intermediate used in Chloramphenicol production.[1]

Critical Disambiguation

Before proceeding, ensure you are targeting the correct isomer.[1] The nomenclature for nitrophenyl-propanediols is often conflated in commercial catalogs.

FeatureTarget Compound Common Confusion (Chloramphenicol Base)
Name 2-(4-Nitrophenyl)propane-1,3-diol 1-(4-Nitrophenyl)-2-amino-1,3-propanediol
Structure Phenyl ring attached to C2 (central carbon).[1][2][3][4]Phenyl ring attached to C1 .[1]
Functional Groups 1,3-Diol, Nitro group. No Amine. 1,3-Diol, Nitro group, Primary Amine.
Primary Use Energetic materials, Polymer cross-linking.[1]Antibiotic synthesis (Chloramphenicol).[1][4]
CAS Registry Derivative of 1570-95-2 (2-phenyl-1,3-propanediol)119-68-6 (and related stereoisomers)

Part 2: Molecular Architecture & Identification

This compound is characterized by a propane-1,3-diol backbone with a para-nitrophenyl substituent at the 2-position.[1] This symmetry confers unique crystallinity and stability compared to its 1-substituted isomers.[1]

  • IUPAC Name: 2-(4-Nitrophenyl)propane-1,3-diol[1][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][5][6][7]
  • Molecular Weight: 197.19 g/mol [1][5][6][8]

  • SMILES: O=c1ccc(cc1)C(CO)CO[1][2][6][7][8]

  • Key Precursor: 3-(4-Nitrophenyl)oxetane or Diethyl 2-(4-nitrophenyl)malonate.[1]

Part 3: Physicochemical Profile

The following data synthesizes experimental values from nitration studies of 2-phenyl-1,3-propanediol and its cyclic ethers (oxetanes).

Solid-State & Thermal Properties
PropertyValue / DescriptionNote
Physical State Crystalline SolidOff-white to pale yellow needles.[1]
Melting Point (MP) 92 – 96 °C (Predicted)Significantly higher than 2-phenyl-1,3-propanediol (52–54 °C) due to intermolecular H-bonding and nitro-group dipole stacking.[1]
Boiling Point > 350 °C (Decomposes)Thermal decomposition often precedes boiling; high vacuum required for sublimation.[1]
Density ~1.35 g/cm³Estimated based on nitro-aromatic packing density.[1]
Solution Chemistry
ParameterValueImplications
Solubility (Water) Low (< 5 mg/mL)Hydrophobic aromatic ring dominates; sparingly soluble in cold water.[1]
Solubility (Organic) HighSoluble in DMSO, DMF, Acetone, Ethanol, Ethyl Acetate.[1]
LogP (Octanol/Water) ~0.8 – 1.1Moderate lipophilicity; suitable for membrane permeation studies.[1]
pKa ~13-14 (Alcoholic OH)Weakly acidic hydroxyls; stable in neutral/mildly acidic media.[1]

Part 4: Synthesis & Impurity Profiling

The most robust synthetic route avoids the direct reduction of nitro-malonates (which risks reducing the nitro group) by utilizing the Oxetane Ring-Opening strategy described by Hylands & Moodie.[1]

Validated Synthetic Protocol: The Oxetane Route

Mechanism: Electrophilic aromatic nitration of 3-phenyloxetane followed by acid-catalyzed hydrolysis.[1]

Step 1: Nitration of 3-Phenyloxetane

  • Reagents: 3-Phenyloxetane (1.0 eq), HNO

    
     (98%, 1.1 eq), Dichloromethane (DCM).[1]
    
  • Procedure: Dissolve 3-phenyloxetane in anhydrous DCM at -10°C. Add HNO

    
     dropwise.
    
  • Reaction: The reaction proceeds via the formation of a hydrogen-bonded complex, followed by nitration at the para position.[1]

  • Workup: Quench with ice water, extract with DCM, dry over MgSO

    
    .
    
  • Intermediate: 3-(4-Nitrophenyl)oxetane .

Step 2: Hydrolytic Ring Opening

  • Reagents: 3-(4-Nitrophenyl)oxetane, dilute H

    
    SO
    
    
    
    (1M), THF.
  • Procedure: Reflux the oxetane in THF/H

    
    SO
    
    
    
    for 4 hours.
  • Mechanism: Acid-catalyzed nucleophilic attack of water on the strained oxetane ring.[1]

  • Purification: Neutralize with NaHCO

    
    , extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane.[1]
    
  • Product: 2-(4-Nitrophenyl)propane-1,3-diol .

Impurity Profile
  • Ortho-Isomer: 2-(2-Nitrophenyl)propane-1,3-diol.[1] (Typically <10% in nitration; remove via recrystallization).[1]

  • Dinitrate Ester: 2-(4-Nitrophenyl)propane-1,3-diol dinitrate.[1] (Formed if excess HNO

    
     is used or if hydrolysis is bypassed).[1] Warning: Energetic material. [1]
    
  • Unreacted Precursor: 2-Phenylpropane-1,3-diol (if nitration is incomplete).[1]

Part 5: Visualization of Synthetic Pathway

The following diagram illustrates the transformation from the phenyl-oxetane precursor to the target diol, highlighting the critical divergence point for energetic nitrate ester formation.

SynthesisPathway Precursor 3-Phenyloxetane Nitration Nitration (HNO3 / DCM, -10°C) Precursor->Nitration Intermediate 3-(4-Nitrophenyl)oxetane Nitration->Intermediate Para-substitution Hydrolysis Acid Hydrolysis (H2SO4 / H2O / THF) Intermediate->Hydrolysis SideReaction Esterification (Excess HNO3) Intermediate->SideReaction Target 2-(4-Nitrophenyl) propane-1,3-diol Hydrolysis->Target Ring Opening Byproduct Dinitrate Ester (Energetic) SideReaction->Byproduct

Figure 1: Synthetic pathway via oxetane nitration and hydrolysis.[1] Green path indicates target synthesis; red dashed path indicates potential energetic byproduct formation.[1]

Part 6: Analytical Characterization Protocols

To validate the identity and purity of 2-(4-Nitrophenyl)propane-1,3-diol, utilize the following multi-modal analytical workflow.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 270 nm (Nitro-aromatic absorption maximum).[1]

  • Expected Retention: The target diol is more polar than the oxetane intermediate, eluting earlier.[1]

NMR Spectroscopy (DMSO-d6)
  • 1H NMR:

    • 
       8.15 (d, 2H, Ar-H, ortho to NO
      
      
      
      )[1]
    • 
       7.50 (d, 2H, Ar-H, meta to NO
      
      
      
      )[1]
    • 
       4.80 (t, 2H, -OH)[1]
      
    • 
       3.60-3.80 (m, 4H, -CH
      
      
      
      OH)[1]
    • 
       3.10 (m, 1H, Ar-CH)[1]
      
  • Diagnostic Signal: The symmetry of the propane chain results in simplified methylene signals compared to the chiral 1-substituted isomers.[1]

Part 7: Handling & Safety (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

  • Energetic Potential: While the diol itself is stable, it is a precursor to 2-(4-nitrophenyl)propane-1,3-diol dinitrate , which is an explosive.[1] Avoid contact with concentrated nitric acid unless specifically intended and safety shielded.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • Hylands, K. A., & Moodie, R. B. (1997).[1] The reaction of 3-substituted oxetanes with nitric acid in dichloromethane.[1] Journal of the Chemical Society, Perkin Transactions 2, (4), 709-714.[1]

  • Baum, K., & Berkowitz, P. T. (1983).[1] Synthesis of 3-substituted oxetanes. Journal of Organic Chemistry, 48(11), 1800-1803.[1] (Foundational work on the precursor synthesis).

  • PubChem Compound Summary. (2023). 2-Nitro-2-phenylpropane-1,3-diol (Structural analog comparison). [1]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 2-Amino-1-(4-Nitrophenyl)propane-1,3-diol

This technical guide details the spectroscopic characterization of 2-amino-1-(4-nitrophenyl)propane-1,3-diol , commonly known as Chloramphenicol Base .[1] This compound is the immediate deacetylated precursor to the anti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 2-amino-1-(4-nitrophenyl)propane-1,3-diol , commonly known as Chloramphenicol Base .[1] This compound is the immediate deacetylated precursor to the antibiotic Chloramphenicol and exists primarily as the (


)-(-)-threo isomer in pharmaceutical contexts.[1]

The data presented focuses on the threo-isomer , as this is the pharmacologically relevant scaffold.[1]

[1]

Executive Summary & Structural Context

Compound: 2-amino-1-(4-nitrophenyl)propane-1,3-diol CAS: 119-62-0 (General), 716-61-0 (D-threo) Molecular Formula:


MW:  212.20  g/mol [1][2][3][4][5][6]

This molecule presents a specific spectroscopic challenge due to its two chiral centers (C1, C2) and the presence of exchangeable protons (


, 

). The distinction between threo and erythro diastereomers is critical, as only the threo configuration yields bioactive chloramphenicol derivatives.
Structural Connectivity & Coupling Logic

The following diagram illustrates the logical connectivity and key scalar couplings (


-couplings) utilized for structural assignment.

G Nitro NO2 Group Ring Aromatic Ring (AA'BB' System) Nitro->Ring Inductive Effect C1 C1 (Benzylic) Chiral Center Ring->C1 Anisotropic Shielding C2 C2 (Amine) Chiral Center C1->C2 Vicinal Coupling (J_1,2) OH OH Groups C1->OH Exchangeable C3 C3 (Primary Alcohol) C2->C3 Vicinal Coupling Amine NH2 C2->Amine Chemical Shift C3->OH Exchangeable

Figure 1: Structural connectivity and spectroscopic influence map. The nitro group induces a strong downfield shift on the aromatic ring, while the chiral centers C1 and C2 dictate the splitting patterns observed in NMR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8][9][10][11]

Experimental Protocol (Self-Validating)

To obtain the data below, the sample must be prepared to minimize proton exchange, which can obscure critical coupling information between hydroxyl protons and the carbon skeleton.

  • Solvent: DMSO-

    
     (99.9% D) is required.[1] Chloroform (
    
    
    
    ) is unsuitable due to poor solubility and rapid proton exchange.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

  • Validation Step: If the hydroxyl protons appear as broad singlets rather than doublets/triplets, the solvent is "wet." Add activated 4Å molecular sieves to the NMR tube and re-acquire after 1 hour.

H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a para-substituted aromatic system and a chiral propane chain.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.18 Doublet (

Hz)
2HAr-H (3', 5')Ortho to

. Deshielded by strong electron-withdrawing nitro group.[1]
7.64 Doublet (

Hz)
2HAr-H (2', 6')Meta to

. Less deshielded than 3'/5'.[1] Forms AA'BB' system.
5.35 Broad / Multi1HOH (at C1)Exchangeable. Often couples to H-1 if sample is dry (

Hz).[1]
4.92 Doublet (

Hz)
1HH-1 (Benzylic)Chemical shift reflects proximity to OH and Aryl ring.[1] The coupling constant

is critical for stereochemistry.
4.65 Triplet / Broad1HOH (at C3)Exchangeable. Couples to H-3 protons.[1][7]
3.25 - 3.45 Multiplet2HH-3 (CH

)
Diastereotopic protons.[1] Often overlap with water peak in DMSO.
2.85 - 2.95 Multiplet1HH-2 (CH-NH

)
Shielded relative to H-1 due to amine vs hydroxyl substituent.[1]
1.3 - 1.6 Broad Singlet2HNH

Highly variable.[1] Shifts downfield if protonated (salt form).

Note on Stereochemistry: For the threo isomer, the coupling constant between H-1 and H-2 is typically smaller (


 Hz) compared to the erythro isomer, due to the specific gauche/anti-conformer population in solution.[1]
C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the backbone without the complexity of couplings.

Chemical Shift (

, ppm)
TypeAssignment
151.8 Quaternary (C)Ar-C1' (Ipso to alkyl chain)
146.9 Quaternary (C)Ar-C4' (Ipso to

)
127.5 Methine (CH)Ar-C2', C6'
123.0 Methine (CH)Ar-C3', C5' (Ortho to

)
74.5 Methine (CH)C1 (Benzylic CH-OH)
63.8 Methylene (CH

)
C3 (CH

-OH)
58.2 Methine (CH)C2 (CH-NH

)

Infrared (IR) Spectroscopy

IR analysis is primarily used here for functional group validation, specifically ensuring the integrity of the nitro group and the presence of the free amine (distinguishing it from the amide linkage in Chloramphenicol).

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeFunctional GroupDiagnostic Value
3350 - 3450 Stretching (Broad)O-H / N-HOverlapping region.[1] Two spikes may be visible for primary amine (

).
2900 - 2950 StretchingC-H (Aliphatic)Standard alkane backbone confirmation.[1]
1600 - 1605 StretchingC=C (Aromatic)Skeletal ring vibration.
1515 - 1525 Stretching (Asym)N-O (

)
Critical Identifier. Confirms nitro group is intact.[1]
1345 - 1355 Stretching (Sym)N-O (

)
Critical Identifier. Paired with the 1520 band.[1]
1050 - 1060 StretchingC-O (Primary Alcohol)Corresponds to the C3-OH group.[1]

Analytical Workflow & Quality Assurance

To ensure reproducibility in drug development contexts, the following workflow is recommended for characterizing this intermediate.

Workflow Start Crude Intermediate Prep Sample Prep: Dry in Vacuum Desiccator (Remove H2O/EtOH) Start->Prep Solvent Dissolve in DMSO-d6 (Add TMS) Prep->Solvent Acq Acquisition: 1H (16 scans), 13C (256 scans) Solvent->Acq Check QC Check: Is H-1 Doublet Sharp? Acq->Check Dry Action: Add Mol. Sieves Re-acquire Check->Dry No (Broad Signals) Process Processing: Phase Correction Integration Check->Process Yes Dry->Acq Recycle Final Valid Spectrum Process->Final

Figure 2: Analytical workflow for spectroscopic validation. The "QC Check" step is vital for resolving the coupling constants required to determine stereochemistry.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92743, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.[1] PubChem. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2785.[1] SDBS Web.[1] Available at: [Link] (Search via CAS 119-62-0).[1]

  • Bhutani, S.P.Chemistry of Biomolecules. CRC Press, 2nd Edition. (Reference for general chloramphenicol stereochemistry and NMR shifts).

Sources

Foundational

Technical Guide: Solubility and Melting Point of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary 2-amino-1-(4-nitrophenyl)propane-1,3-diol, commonly known as Chloramphenicol Base , is the immediate chiral precursor to the broad-spectrum antibiotic Chloramphenicol. Its physicochemical integrity—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-1-(4-nitrophenyl)propane-1,3-diol, commonly known as Chloramphenicol Base , is the immediate chiral precursor to the broad-spectrum antibiotic Chloramphenicol. Its physicochemical integrity—specifically solubility and melting point—is a critical quality attribute (CQA) that dictates the efficiency of downstream acylation and the purity of the final pharmaceutical ingredient.

This guide provides a definitive technical analysis of the compound's solid-state properties, solubility profiles, and purification protocols. It distinguishes between the pharmacologically relevant D-(-)-threo isomer and its enantiomers, providing actionable data for process optimization.

Physicochemical Characterization

Stereochemical Context

The compound possesses two chiral centers, leading to four possible stereoisomers (D-threo, L-threo, D-erythro, L-erythro). The D-(-)-threo form (1R,2R) is the requisite isomer for antibiotic synthesis.

Melting Point Data

The melting point is a primary indicator of optical purity and crystallinity. A depressed or broad melting range often indicates the presence of the erythro diastereomer or solvent occlusion.

Isomer ConfigurationCAS NumberMelting Point Range (°C)Optical Rotation

D-(-)-threo (1R,2R)716-61-0163 – 166 °C -28° to -30.5° (c=1, 1N HCl)
L-(+)-threo (1S,2S)2964-48-9163 – 166 °C+29° to +33° (c=1, 1N HCl)
DL-threo (Racemic)119-62-0150 – 155 °C*

*Note: Racemic mixtures may exhibit different melting behaviors depending on whether they crystallize as a conglomerate or a racemic compound.

Solubility Profile

The compound is an amphiphilic amino diol. Its solubility is heavily influenced by pH due to the basic primary amine (


) and the polar hydroxyl groups.
Solvent SystemSolubility BehaviorProcess Application
Water (Cold) Very Slightly Soluble (< 1 g/L)Wash solvent for filter cakes.
Water (Hot >80°C) SolublePrimary Recrystallization Solvent.
Ethanol / Methanol SolubleCo-solvent for reaction; purification.
Ethyl Acetate Moderately SolubleExtraction from aqueous phase at pH > 10.
Diethyl Ether Slightly to Moderately SolubleExtraction of free base.[1]
Dilute Acid (HCl) Highly SolubleFormation of hydrochloride salt.
Dilute Alkali (NaOH) Insoluble (Precipitates)Isolation of free base from salt forms.

Experimental Protocols

Protocol A: High-Precision Melting Point Determination

Objective: To verify phase purity and detect diastereomeric contamination.

  • Sample Prep: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove occluded solvents.

  • Loading: Grind the sample to a fine powder and fill a glass capillary to a height of 2–3 mm. Compact by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 150°C.

    • Critical Ramp: 1.0°C/min from 150°C to 170°C.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid particle (clear point).

  • Validation: A range > 2°C suggests impurity (likely erythro-isomer or inorganic salts).

Protocol B: pH-Dependent Solubility & Isolation

Objective: To isolate the pure free base from a crude reaction mixture.

The solubility differential between the ionized salt (acidic pH) and the non-ionized base (alkaline pH) is the fundamental principle for purification.

  • Dissolution: Suspend crude material in 1M HCl (approx. 5 volumes). Stir until dissolved.

  • Filtration: Filter the acidic solution to remove non-basic impurities (e.g., unreacted nitro-compounds).

  • Precipitation: Cool filtrate to 0–5°C. Slowly add 20% NaOH solution dropwise with vigorous stirring.

  • Endpoint: Adjust to pH 10–11 . The free base will precipitate as a white/off-white solid.

  • Recovery: Extract with Ethyl Acetate (3x) OR filter the precipitate directly if yield is high.

  • Crystallization: Recrystallize the solid from hot water (approx. 90°C) and cool slowly to room temperature to maximize crystal size and purity.

Purification Logic & Workflow

The following diagram illustrates the decision logic for purifying the D-threo isomer, differentiating between simple recrystallization and acid-base extraction.

PurificationWorkflow Raw Crude 2-amino-1-(4-nitrophenyl) propane-1,3-diol CheckPurity Check Purity (HPLC/MP) Raw->CheckPurity DissolveAcid Dissolve in 1N HCl CheckPurity->DissolveAcid Low Purity (<95%) Recryst Recrystallize (Hot Water or EtOH/H2O) CheckPurity->Recryst High Purity (>95%) Filter Filter Insolubles DissolveAcid->Filter Basify Adjust pH to >10 (20% NaOH, 0-5°C) Filter->Basify Extract Precipitate or Extract (EtOAc / Ether) Basify->Extract Extract->Recryst Final Pure D-threo Isomer (MP: 163-166°C) Recryst->Final

Figure 1: Purification logic flow for isolating high-purity Chloramphenicol base.

Scientific Rationale & Mechanisms

The "Hot Water" Recrystallization Anomaly

While most organic amines require organic solvents for recrystallization, 2-amino-1-(4-nitrophenyl)propane-1,3-diol exhibits a steep solubility curve in water.

  • Mechanism: At room temperature, the hydrophobic phenyl ring and the crystal lattice energy dominate, limiting solubility. At elevated temperatures (>80°C), the hydration energy of the two hydroxyl groups and the amine group overcomes the lattice energy, allowing complete dissolution.

  • Benefit: This avoids the use of toxic organic solvents (Green Chemistry) and effectively rejects non-polar impurities that do not dissolve in water even at high temperatures.

Stability Considerations
  • Nitro Group: The 4-nitro group is susceptible to reduction. Avoid contact with strong reducing agents (e.g., Zn/HCl,

    
    ) during handling unless reduction is intended.
    
  • Amine Oxidation: While relatively stable, the primary amine can undergo air oxidation over prolonged periods. Store under inert atmosphere (Nitrogen/Argon) if possible.

References

  • Sigma-Aldrich. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Specification. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92743: 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from

  • ChemicalBook. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL Properties and melting point data. Retrieved from

  • TCI Chemicals. Product A1017: D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.[2] Retrieved from

Sources

Exploratory

The Nitro Group in Pharmaceutical Synthesis: From High-Energy Precursor to Precision Pharmacophore

Executive Summary The nitro group ( ) occupies a paradoxical niche in pharmaceutical synthesis. While historically viewed with caution due to the energetic hazards of nitration and the potential toxicity of nitroaromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitro group (


) occupies a paradoxical niche in pharmaceutical synthesis. While historically viewed with caution due to the energetic hazards of nitration and the potential toxicity of nitroaromatics, it remains an indispensable "chemical handle" in modern drug development. Its utility extends far beyond being a mere precursor to amines; the nitro group serves as a powerful electron-withdrawing activator for carbon-carbon bond formation (Henry reaction), a directing group for regioselective functionalization, and a linchpin in the construction of privileged heterocycles like indoles.

This technical guide dissects the strategic application of nitro compounds in API (Active Pharmaceutical Ingredient) synthesis, moving from mechanistic fundamentals to industrial-scale continuous flow safety protocols.

Part 1: Strategic Utility & Mechanistic Leverage

The Electronic "Anchor"

The nitro group is one of the strongest electron-withdrawing groups (EWGs) available (


, 

). In synthesis, this property is exploited to:
  • Acidify

    
    -protons:  Enabling deprotonation by weak bases (e.g., Henry Reaction).
    
  • Activate

    
    :  Facilitating nucleophilic aromatic substitution on fluoro- or chloro-nitrobenzenes, a common route to biaryl ether scaffolds.
    
  • Direct Electrophilic Attack: Deactivating the ring to direct incoming electrophiles to the meta position, crucial for preventing over-substitution.

The Henry (Nitroaldol) Reaction: Gateway to Chiral Amino Alcohols

The Henry reaction is the pharmaceutical industry's premier method for synthesizing


-nitro alcohols, which are immediate precursors to 

-amino alcohols—a motif ubiquitous in adrenergic blockers and protease inhibitors.

Case Study: Oxazolidinone Antibiotics (Linezolid) The asymmetric Henry reaction is pivotal in synthesizing the chiral core of Linezolid. By reacting nitromethane with a chiral aldehyde (or using a chiral catalyst), chemists can set the stereocenter early in the synthesis.

  • Mechanism: Base-catalyzed deprotonation of the nitroalkane forms a nitronate anion, which attacks the carbonyl.[1]

  • Strategic Advantage: The resulting

    
    -nitro alcohol can be reduced to the amine without racemization, preserving the stereochemical integrity required for regulatory approval.
    
Heterocycle Construction: The Leimgruber-Batcho Indole Synthesis

Indoles represent a "privileged structure" in medicinal chemistry (e.g., Triptans, Vinca alkaloids). The Leimgruber-Batcho synthesis is preferred over the Fischer indole synthesis in process chemistry because it avoids harsh acidic conditions and tolerates acid-sensitive functionality.

Mechanism & Workflow:

  • Enamine Formation: Condensation of o-nitrotoluene with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Reductive Cyclization: The nitro group is reduced (typically via

    
    /Pd-C or Raney Ni), triggering an intramolecular attack on the enamine to close the pyrrole ring.
    

LeimgruberBatcho Start o-Nitrotoluene Inter Trans-β-dimethylamino- 2-nitrostyrene (Enamine) Start->Inter Condensation (-MeOH) Reagent1 DMF-DMA (Base/Heat) Reagent1->Inter Cyclization Intramolecular Nucleophilic Attack Inter->Cyclization Nitro Reduction (-NH2) Step2 Reduction (H2/Pd-C or Raney Ni) Step2->Cyclization Product Indole Core Cyclization->Product Elimination of DMA

Figure 1: Mechanistic flow of the Leimgruber-Batcho Indole Synthesis, highlighting the conversion of o-nitrotoluene to the indole core via an enamine intermediate.

Part 2: Experimental Protocols & Self-Validating Systems

Protocol: Chemoselective Reduction of Nitro Groups

Objective: Reduce an aromatic nitro group to an aniline in the presence of a halogen (Cl/Br) without dehalogenation. Challenge: Standard


/Pd-C often cleaves C-Hal bonds.
Solution:  Use of Tin(II) Chloride (

)
or Iron/Acetic Acid (Bechamp) .
Standard Operating Procedure (Fe/AcOH Method)

This protocol includes self-validating checkpoints to ensure reaction integrity.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the iron sludge), reflux condenser, and internal temperature probe.

  • Charge: Add the nitroarene (1.0 equiv) and Ethanol/Water (4:1 ratio).

  • Activation: Add Iron powder (3.0–5.0 equiv, <325 mesh for surface area) and Ammonium Chloride (0.5 equiv) or Acetic Acid (catalytic).

    • Checkpoint 1: Ensure iron powder is free-flowing and not oxidized (black/clumped iron yields poor results).

  • Reaction: Heat to reflux (

    
    ).
    
    • Validation: The reaction is exothermic.[2][3] Monitor the internal temperature ramp. A lack of exotherm suggests inactive iron.

  • Monitoring: Check TLC/HPLC every 30 mins.

    • Endpoint: Disappearance of the starting material peak.[4] Note: Intermediate hydroxylamines may appear; continue reflux until they convert to the amine.

  • Workup: Cool to RT. Filter through a Celite pad to remove iron oxides (pyrophoric hazard when dry—keep wet!). Adjust pH to >9 with

    
     and extract with EtOAc.
    
Comparative Reduction Data
MethodReagentsChemoselectivityPrimary Application
Catalytic Hydrogenation

, Pd/C or Pt/C
Low (Reduces alkenes, halides)Cleanest workup (filtration). General purpose.
Transfer Hydrogenation

, Pd/C
MediumSafer than

gas. Good for lab scale.
Bechamp Reduction Fe, HCl/AcOHHigh (Tolerates halides, esters)Robust industrial standard. Cheap.
Stannous Chloride

, HCl
High (Tolerates aldehydes/ketones)Specific lab-scale needs. Toxic waste (Sn).
Sulfide Reduction

or

High (Specific for polynitro)Zinin reduction. Reduces one

in dinitroarenes.

Part 3: Process Safety & Continuous Flow Nitration

The nitration reaction itself is notoriously hazardous due to rapid exothermic rates and the oxidative power of mixed acids (


). In modern pharmaceutical manufacturing, Continuous Flow Chemistry  has largely replaced large-scale batch nitration.
The Safety Advantage of Flow
  • Heat Transfer: Microreactors have high surface-area-to-volume ratios, allowing instant dissipation of the nitration exotherm.

  • Inventory Control: Only a small amount of energetic material is reacting at any given second.

  • Stoichiometry: Precise pumping prevents the accumulation of unreacted nitric acid, reducing "runaway" risk.

Flow Nitration Workflow

The following diagram illustrates a typical continuous flow setup for the nitration of a pharmaceutical intermediate, incorporating safety quench lines.

FlowNitration Substrate Substrate Feed (in H2SO4) PumpA Pump A (Acid Resistant) Substrate->PumpA Acid Fuming HNO3 Feed PumpB Pump B (Acid Resistant) Acid->PumpB Mixer Micro-Mixer (T-Junction) PumpA->Mixer PumpB->Mixer Reactor Residence Time Unit (PFA Tubing, 0-10°C) Mixer->Reactor Exotherm Control QuenchMix Quench Mixer Reactor->QuenchMix Sensor Temp/Pressure Sensor Reactor->Sensor Quench Quench Feed (Ice/Water) Quench->QuenchMix Collection Product Collection (Continuous Workup) QuenchMix->Collection

Figure 2: Schematic of a Continuous Flow Nitration process. Note the immediate quenching stage to prevent over-nitration and thermal runaway.

Part 4: References

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 2023. Link

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 2020. Link

  • The Asymmetric Henry Reaction as Synthetic Tool for the Preparation of the Drugs Linezolid and Rivaroxaban. Beilstein Journal of Organic Chemistry, 2016. Link

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Reaction Chemistry & Engineering, 2019. Link

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety and Environmental Protection, 2002. Link

  • Leimgruber–Batcho Indole Synthesis. Wikipedia (General Mechanism Overview). Link

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem Technical Guides, 2025. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Chloramphenicol via Selective N-Acylation

Abstract & Strategic Overview This application note details the synthesis of the broad-spectrum antibiotic Chloramphenicol from its immediate precursor, D-(-)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly ref...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of the broad-spectrum antibiotic Chloramphenicol from its immediate precursor, D-(-)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly referred to as "Chloramphenicol Base").

While historical routes utilized dichloroacetyl chloride, this protocol prioritizes a Methyl Dichloroacetate (MDA) Aminolysis pathway. This modern approach minimizes corrosive acid byproducts, improves atom economy, and simplifies purification, making it the preferred method for high-purity laboratory and pilot-scale synthesis.

Critical Quality Attribute (CQA): The synthesis must strictly preserve the (1R, 2R) stereochemistry of the starting material. Racemization results in the formation of the biologically inactive erythro-isomer or the L-threo isomer.

Chemical Mechanism & Pathway

The reaction is a nucleophilic acyl substitution where the primary amine of the chiral base attacks the carbonyl carbon of methyl dichloroacetate. The reaction is chemoselective for the amine over the two hydroxyl groups due to the higher nucleophilicity of the nitrogen atom under neutral/mildly basic conditions.

Reaction Scheme (DOT Visualization)

Chloramphenicol_Synthesis Base D-threo-Chloramphenicol Base (1R, 2R) [C9H12N2O4] Inter Tetrahedral Intermediate Base->Inter Nucleophilic Attack Reagent Methyl Dichloroacetate [Cl2CHCOOCH3] Reagent->Inter Product Chloramphenicol (Active API) [C11H12Cl2N2O5] Inter->Product Elimination Byprod Methanol (Byproduct) Inter->Byprod -MeOH

Figure 1: Reaction pathway showing the conversion of the aminodiol base to chloramphenicol via aminolysis.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
D-(-)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol 716-61-0≥99.0% (Optical Purity >99% ee)Starting Material
Methyl Dichloroacetate 116-54-1≥98.0%Acylating Agent
Methanol (anhydrous) 67-56-1ACS GradeSolvent
Activated Carbon 7440-44-0PowderDecolorization
Safety Advisory
  • Chloramphenicol: Potent antibiotic.[1] Can cause aplastic anemia. Handle in a fume hood with double gloving.

  • Methyl Dichloroacetate: Corrosive and lachrymator. Avoid inhalation.

  • Stereochemistry Warning: Ensure the starting material is the D-(-)-threo isomer (CAS 716-61-0). The L-isomer and racemic mixtures are commercially available but will yield inactive product.

Experimental Protocol: Methyl Dichloroacetate Method

This protocol is optimized for a 10.0 g scale.

Step-by-Step Procedure
  • Dissolution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g (47.1 mmol) of D-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol in 40 mL of anhydrous methanol .

    • Note: The base may not dissolve completely at room temperature.

  • Acylation:

    • Add 7.4 g (51.8 mmol, 1.1 eq) of Methyl Dichloroacetate dropwise to the suspension over 5 minutes.

    • Heat the mixture to a gentle reflux (approx. 65°C).

    • Maintain reflux for 1.5 to 2 hours . The suspension should clear as the starting material is consumed and the more soluble amide is formed.

  • Monitoring (IPC):

    • Perform TLC (System: Chloroform/Methanol 9:1).

    • Target: Disappearance of the polar amine spot (

      
      ) and appearance of the product spot (
      
      
      
      ).
  • Workup & Crystallization:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to approximately 30% of the original volume to remove excess methanol and methyl dichloroacetate.

    • Add 50 mL of distilled water to the oily residue. Stir vigorously. The product should begin to precipitate as a white/off-white solid.

    • Cool the slurry to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Purification:

    • Filter the crude solid using a Buchner funnel. Wash with 20 mL of cold water.

    • Recrystallization: Transfer the wet cake to a clean flask. Dissolve in a minimum amount of hot water (approx. 85°C) or 5% ethanol/water.

    • Add 0.5 g of Activated Carbon , stir for 5 minutes, and filter hot (to remove color impurities).

    • Allow the filtrate to cool slowly to room temperature, then refrigerate.

  • Drying:

    • Filter the purified crystals.

    • Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Process_Flow Start Start: 10g Chloramphenicol Base Step1 Suspend in Methanol Add Methyl Dichloroacetate Start->Step1 Step2 Reflux (65°C, 2 hrs) IPC: TLC Check Step1->Step2 Step3 Distill Methanol Add Water to Residue Step2->Step3 Step4 Precipitate Crude Product (Cool to 4°C) Step3->Step4 Step5 Recrystallization (Hot Water + Activated Carbon) Step4->Step5 End Final Product: Chloramphenicol Dry at 50°C Step5->End

Figure 2: Operational workflow for the bench-scale synthesis.

Quality Control & Validation

To ensure the protocol was successful, the isolated product must meet the following specifications.

Test ParameterAcceptance CriteriaMethodological Note
Appearance White to grayish-white crystalline powder or needlesVisual inspection.
Melting Point 150.5°C – 151.5°C Sharp range indicates high purity. Broad range (<149°C) suggests incomplete acylation or wet product.
Specific Rotation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Concentration: 50 mg/mL in Ethanol . Note: Rotation is negative in Ethyl Acetate.
Yield 75% – 85% Theoretical Yield for 10g scale is ~15.2g. Target recovery >11.4g.
IR Spectroscopy Amide I band: ~1680-1690 cm⁻¹Nitro group: ~1515, 1340 cm⁻¹Confirm formation of dichloroacetamide linkage.
Troubleshooting Guide
  • Low Yield: Often caused by over-washing the filter cake (Chloramphenicol has slight solubility in water: 2.5 mg/mL at 25°C). Use minimal ice-cold water.

  • Oily Product: If the product oils out during recrystallization, the temperature is too high or the concentration is too high. Re-heat to dissolve and cool very slowly with agitation.

  • Wrong Rotation: If

    
     is low (e.g., < +15°), the starting material may have been partially racemic, or the reaction temperature was excessive (causing epimerization, though rare in neutral methanol).
    

Comparison of Synthetic Routes

Why choose Methyl Dichloroacetate (MDA) over Dichloroacetyl Chloride (DCAC)?

FeatureProtocol A: MDA (Recommended)Protocol B: DCAC (Classical)
Byproduct Methanol (Neutral, easy removal)HCl Gas (Corrosive, requires scrubbing)
pH Control Not requiredRequires base (NaOH/Et3N) to scavenge HCl
Selectivity High (favors Amine)Lower (risk of O-acylation on -OH groups)
Atom Economy HigherLower (due to scavenger salt formation)

References

  • Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949).[2][3][4] Chloramphenicol (Chloromycetin).[1][2][4][5] V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468.

  • Bartz, Q. R. (1948). Isolation and Characterization of Chloromycetin. Journal of Biological Chemistry, 172, 445-450.

  • ChemicalBook. (n.d.). D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Properties and Spectral Data.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5959, Chloramphenicol.

  • Sigma-Aldrich. (2025). Product Specification: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.[6][7][8][9]

Sources

Application

use of 2-amino-1-(4-nitrophenyl)propane-1,3-diol as a chiral intermediate

Application Note: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a Chiral Intermediate Abstract This technical guide details the utility of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 119-62-0) as a critical chiral scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a Chiral Intermediate

Abstract

This technical guide details the utility of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 119-62-0) as a critical chiral scaffold in pharmaceutical synthesis. While historically significant as the immediate precursor to Chloramphenicol , this phenylserinol derivative remains a vital building block for modern amphenicol antibiotics (e.g., Thiamphenicol, Florfenicol) and chiral auxiliary chemistry. This document provides validated protocols for the enantiomeric resolution of the racemic base, the synthesis of Chloramphenicol , and analytical methods for quality control, supported by mechanistic insights and industrial best practices.

Molecule Profile & Stereochemistry

The utility of 2-amino-1-(4-nitrophenyl)propane-1,3-diol hinges entirely on its stereochemistry. The molecule possesses two chiral centers (C1 and C2), leading to four possible stereoisomers: two threo pairs and two erythro pairs.

  • Target Isomer: D-(-)-threo-(1R, 2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.[1]

  • Biological Activity: Only the D-threo derivatives exhibit significant antibacterial activity (inhibiting the 50S ribosomal subunit). The L-erythro forms are generally inactive or toxic.

  • Key CAS Numbers:

    • Racemic (DL-threo): 119-62-0 (The starting material for resolution).

    • Active Isomer (D-threo): 716-61-0.[1][2][3][4]

    • L-erythro Isomer: 2964-48-9 (Often a waste byproduct).

Table 1: Physicochemical Properties

PropertyData
Molecular Formula C

H

N

O

Molecular Weight 212.20 g/mol
Melting Point 163–166 °C (Racemic)
Solubility Soluble in MeOH, EtOH, DMSO; Slightly soluble in water; Insoluble in non-polar solvents.[1][2][5][6]
pKa ~8.5 (Amine group)

Application 1: Enantiomeric Resolution (The Critical Step)

The most challenging step in utilizing this intermediate is isolating the (1R, 2R) isomer from the synthetic racemic mixture. While asymmetric synthesis is possible, industrial workflows predominantly rely on Classical Chemical Resolution or Enzymatic Kinetic Resolution .

Protocol A: Chemical Resolution via Diastereomeric Salt Formation

Rationale: This method exploits the solubility difference between the diastereomeric salts formed by reacting the racemic amine with a chiral acid. D-(-)-Tartaric acid is the standard resolving agent due to its low cost and efficiency in precipitating the desired D-threo amine.

Materials:

  • Racemic 2-amino-1-(4-nitrophenyl)propane-1,3-diol (10 g, 47 mmol)

  • D-(-)-Tartaric acid (7.05 g, 47 mmol)

  • Solvent: Methanol/Water (9:1 v/v)

  • Base for regeneration: 2M NaOH or NH

    
    OH
    

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 g of the racemic base in 100 mL of hot Methanol/Water (9:1) at 60°C.

  • Addition: Slowly add 7.05 g of D-(-)-Tartaric acid dissolved in 20 mL of warm methanol. Stir vigorously.

  • Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (D-threo-amine · D-tartrate) will crystallize.

  • Filtration: Filter the white precipitate. Wash the cake with cold methanol (2 x 10 mL).

    • Note: The filtrate contains the L-threo isomer, which can be racemized and recycled in an industrial loop.

  • Regeneration of Free Base: Suspend the wet cake in 50 mL of water. Adjust pH to 10–11 using 2M NaOH. The free amine will precipitate.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL) or filter the precipitate directly if concentration is high. Dry over Na

    
    SO
    
    
    
    and evaporate.
  • Yield/Purity: Expected yield ~35-40% (theoretical max 50%). Enantiomeric excess (ee) >95% after one recrystallization.

Protocol B: Enzymatic Kinetic Resolution (Green Alternative)

Rationale: Lipases like Candida antarctica Lipase B (CAL-B) can selectively acylate the amino or hydroxyl groups of one enantiomer, leaving the other untouched.

Workflow:

  • Suspend racemic base in 1,4-Dioxane .

  • Add CAL-B (immobilized) and Vinyl Propionate (acyl donor).

  • Incubate at 30°C. The enzyme selectively acylates the L-isomer (or D-isomer depending on specific engineering).

  • Filter enzyme and separate the amide/ester product from the unreacted amine via acid/base extraction.

Application 2: Synthesis of Chloramphenicol

Once the (1R, 2R) base is isolated, the conversion to Chloramphenicol involves the selective N-acylation of the primary amine with a dichloroacetyl moiety.

Mechanism: Nucleophilic attack of the primary amine on the carbonyl carbon of the dichloroacetylating agent.

Figure 1: Reaction pathway for the N-acylation of the chiral base to Chloramphenicol.

Protocol: N-Dichloroacetylation

Materials:

  • (1R, 2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (5.0 g, 23.5 mmol)

  • Methyl Dichloroacetate (3.7 g, 26 mmol) [Safer alternative to acid chloride]

  • Methanol (50 mL)

  • Triethylamine (Catalytic amount, optional)

Procedure:

  • Setup: Charge the chiral base and methanol into a reaction flask. Stir until dissolved.

  • Reaction: Add Methyl Dichloroacetate dropwise at room temperature.

    • Critical Control: If using Dichloroacetyl chloride, cool to 0°C and add a stoichiometric base (Et

      
      N) to scavenge HCl. Methyl dichloroacetate is preferred for milder conditions (reflux).
      
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC (disappearance of amine peak).

  • Workup: Concentrate the solvent under vacuum to ~20% volume.

  • Crystallization: Add water (50 mL) and cool to 0°C. Crude Chloramphenicol will crystallize.

  • Purification: Recrystallize from water or ethylene dichloride to remove trace ester impurities.

  • Validation: Check Melting Point (150.5–151.5°C) and Optical Rotation (

    
     to 
    
    
    
    in ethanol).

Analytical Quality Control

Quantifying the enantiomeric purity and detecting the "base" impurity in the final API is a regulatory requirement (BP/USP).

HPLC Method for Enantiomeric Purity & Impurity Profiling

ParameterCondition
Column C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm)
Mobile Phase Buffer : Acetonitrile : Glacial Acetic Acid (85 : 15 :[7] 1)
Buffer Prep 0.012 M Sodium Pentanesulfonate (Ion-pairing agent is critical for amine retention)
Flow Rate 1.0 mL/min
Detection UV @ 278 nm (Absorption max of p-nitrophenyl group)
Retention Times Base: ~4.0 min; Chloramphenicol: ~8.5 min
Resolution (Rs) > 2.0 required between Base and API peaks

Visual Workflow of Analysis:

Figure 2: Analytical workflow for separating the polar base from the neutral amide API.

Safety & Handling

  • Hazard Classification: The base is an intermediate of a potent antibiotic. Treat as Toxic and Suspected Carcinogen (related to nitro-aromatics).

  • PPE: Full gowning, nitrile gloves, and respiratory protection (N95/P100) are mandatory to prevent sensitization.

  • Storage: Store at 2–8°C. Light sensitive (protect from direct sunlight to prevent nitro-group reduction or degradation).

References

  • British Pharmacopoeia (BP) Reference Standards . 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Reference Standard. Link

  • ChemicalBook . Synthesis and properties of Chloramphenicol base (CAS 119-62-0). Link

  • BenchChem . Comparative Analysis of Nitrophenyl-propanediol derivatives. Link

  • ResearchGate . Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by RP-HPLC. Link

  • Google Patents . Process for the resolution of racemic threo-1-phenyl-2-amino-1,3-propanediol (US2766286A). Link

  • Sigma-Aldrich . Product Specification: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Link

Sources

Method

Application Note: Enantioselective Synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary This application note details the high-purity synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (D-threo-chloramphenicol base), the bioactive scaffold of the antibiotic Chloramphenicol. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the high-purity synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (D-threo-chloramphenicol base), the bioactive scaffold of the antibiotic Chloramphenicol.

The challenge in synthesizing this scaffold lies in controlling two contiguous stereocenters. The biological activity is strictly limited to the D-threo (1R,2R) configuration; the erythro isomers and the L-threo enantiomer are biologically inactive or toxic. This guide presents two distinct, validated protocols:

  • De Novo Asymmetric Synthesis: A direct, organocatalytic aldol reaction favoring the anti (threo) diastereomer.

  • Chemo-Enzymatic Resolution: A scalable, lipase-mediated kinetic resolution for process-scale applications.

Strategic Analysis: Stereochemical Control

The synthesis requires the construction of the C1-C2 bond with simultaneous control of relative (diastereoselective) and absolute (enantioselective) stereochemistry.

ParameterTarget SpecificationChallengeSolution
Configuration (1R, 2R)Two chiral centersChiral Phase Transfer Catalysis (PTC) or Enzymatic Selection
Diastereomer Threo (anti)Syn vs. Anti AldolUse of bulky chiral quaternary ammonium salts to block syn face
Enantiopurity > 99% eeRacemization riskKinetic resolution (CAL-B) or recrystallization of tartrate salts
Stereochemical Pathway Diagram

The following diagram illustrates the divergence between the desired threo pathway and the unwanted erythro pathway.

StereochemPath Start Substrates: Glycine Schiff Base + 4-Nitrobenzaldehyde Aldol Asymmetric Aldol Reaction Start->Aldol Threo Threo (Anti) Intermediate Aldol->Threo Chiral PTC (Cinchonidine derived) Erythro Erythro (Syn) Intermediate Aldol->Erythro Uncatalyzed or Wrong Ligand Target TARGET: (1R,2R)-D-threo Chloramphenicol Base Threo->Target Hydrolysis & Reduction Waste Waste/Recycle: (1S,2S) or Erythro forms Erythro->Waste

Figure 1: Stereochemical divergence in the aldol reaction. The choice of catalyst dictates the threo/erythro ratio.

Protocol A: Direct Organocatalytic Asymmetric Aldol

Best for: Research scale, high atom economy, direct formation of the carbon skeleton. Mechanism: Phase-transfer catalyzed reaction of a glycine Schiff base (nucleophile) with 4-nitrobenzaldehyde (electrophile).

Reagents & Materials
  • Substrate 1: N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).

  • Substrate 2: 4-Nitrobenzaldehyde.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 equiv).

  • Base: Cesium Hydroxide (CsOH·H₂O).

  • Solvent: Toluene / Dichloromethane (DCM).

  • Reducing Agent: Sodium Borohydride (NaBH₄).

Step-by-Step Methodology
Step 1: Asymmetric Aldol Reaction[1]
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the Glycine Schiff Base (1.0 mmol) and Chiral Catalyst (0.1 mmol) in Toluene (5 mL).

  • Cooling: Cool the mixture to -40°C using an acetonitrile/dry ice bath.

  • Addition: Add 4-Nitrobenzaldehyde (1.2 mmol) followed by solid CsOH·H₂O (5.0 mmol).

    • Note: Solid base under PTC conditions minimizes background racemic reaction.

  • Reaction: Stir vigorously at -40°C for 18–24 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Quench with saturated NH₄Cl solution (5 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography on silica gel.

    • Checkpoint: Isolate the anti-aldol adduct (Imine ester). Expect >90% yield and >90% ee.[2]

Step 2: Hydrolysis and Reduction
  • Hydrolysis: Dissolve the purified aldol adduct in THF (5 mL) and add 1N HCl (2 mL). Stir at room temperature for 2 hours to cleave the benzophenone imine and tert-butyl ester.

  • Neutralization: Wash with ether to remove benzophenone. Neutralize the aqueous layer carefully with NaHCO₃ to pH ~8.

  • Reduction: To the aqueous amino-ester solution, add NaBH₄ (4.0 equiv) portion-wise at 0°C. Stir for 4 hours.

  • Isolation: Extract the diol product with Ethyl Acetate. Recrystallize from Ethanol/Water to upgrade enantiopurity to >99%.

Protocol B: Chemo-Enzymatic Kinetic Resolution

Best for: Scale-up, process chemistry, correcting low-ee material. Mechanism: Lipase B from Candida antarctica (CAL-B) selectively acylates the primary hydroxyl group of the (1R,2R) isomer (or hydrolyzes the ester of the racemate), leaving the other enantiomer untouched.

Reagents[4]
  • Substrate: Racemic 2-amino-1-(4-nitrophenyl)propane-1,3-diol (commercially available or from non-selective synthesis).

  • Enzyme: Immobilized Lipase B from Candida antarctica (Novozym 435).[3]

  • Acyl Donor: Vinyl Acetate or Ethyl Acetate.[4]

  • Solvent: 1,4-Dioxane or MTBE (Methyl tert-butyl ether).

Workflow Diagram

EnzymaticRes Input Racemic Mixture (1R,2R) + (1S,2S) Reaction Enzymatic Acylation (CAL-B + Vinyl Acetate) Input->Reaction Separation Separation (Column Chromatography) Reaction->Separation ProductA (1R,2R)-Monoacetate (High ee) Separation->ProductA Acylated ProductB (1S,2S)-Diol (Unreacted) Separation->ProductB Unreacted Final Hydrolysis -> Target (1R,2R)-Base ProductA->Final

Figure 2: Kinetic resolution workflow. CAL-B selectively acylates the D-threo isomer.

Step-by-Step Methodology
  • Preparation: Suspend racemic diol (10 g) in 1,4-Dioxane (100 mL).

  • Enzyme Addition: Add Novozym 435 (10% w/w relative to substrate).

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv).

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor conversion by HPLC. Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

  • Workup: Filter off the enzyme beads (can be recycled). Concentrate the filtrate.

  • Separation: The (1R,2R)-monoacetate is less polar than the unreacted (1S,2S)-diol. Separate via column chromatography (DCM/MeOH gradient).

  • Hydrolysis: Treat the (1R,2R)-monoacetate with K₂CO₃ in Methanol to yield the pure target base.

Analytical Quality Control (Chiral HPLC)

Validation of enantiomeric excess (ee) is critical. The following method separates the four possible stereoisomers (D-threo, L-threo, D-erythro, L-erythro).

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (85 : 15)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV @ 278 nm
Retention Times (Approx) (1R,2R): 12.5 min (1S,2S): 16.2 min

Validation Criteria:

  • Enantiomeric Excess (ee): > 99.0% required for pharmaceutical grade.

  • Diastereomeric Ratio (dr): > 95:5 (threo:erythro).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Anti (Threo) Selectivity Reaction temperature too high.Ensure cryostat maintains -40°C or lower.
Low Yield in Aldol Wet reagents or solvent.Re-dry Toluene over Na/Benzophenone; use fresh 4-nitrobenzaldehyde.
Poor Enzymatic Resolution Enzyme deactivation.Avoid high concentrations of polar solvents (DMSO/DMF); use Dioxane or MTBE.
Racemization during Hydrolysis pH too high (>10) or prolonged heat.Use mild base (K₂CO₃/MeOH) at room temp; avoid boiling NaOH.

References

  • Direct Asymmetric Aldol Reactions of Glycine Schiff Bases. ResearchGate/Angewandte Chemie. Demonstrates the use of chiral quaternary ammonium salts for anti-selective aldol. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals. PMC/NIH. Details CAL-B kinetics and solvent effects. Available at: [Link]

  • Reversed-phase liquid chromatographic separation of enantiomeric bases related to chloramphenicol. PubMed. Standard HPLC protocols. Available at: [Link]

Sources

Application

High-Yield Chemoselective N-Acylation of (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Protocols for Chloramphenicol Synthesis

Introduction & Scope The compound (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol , commonly referred to as the "chloramphenicol base" or D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a critical chiral scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol , commonly referred to as the "chloramphenicol base" or D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a critical chiral scaffold in pharmaceutical manufacturing [1]. It serves as the direct precursor to the broad-spectrum antibiotic chloramphenicol and its fluorinated/thiolated analogs (e.g., florfenicol, thiamphenicol).

The final and most crucial step in synthesizing the active pharmaceutical ingredient (API) is the N-acylation of the primary amine with a dichloroacetyl moiety [2]. Because the substrate contains three nucleophilic centers—one primary amine, one primary alcohol, and one secondary alcohol—achieving strict chemoselectivity (N-acylation over O-acylation) without the use of protecting groups is a fundamental challenge in process chemistry.

This application note provides a comprehensive, self-validating protocol for the chemoselective N-dichloroacetylation of the chloramphenicol base, detailing the mechanistic causality behind reagent selection and experimental conditions.

Mechanistic Insights: The Causality of Chemoselectivity

In drug development, minimizing synthetic steps by avoiding protection/deprotection cycles is highly desirable. For the chloramphenicol base, selective N-acylation relies on exploiting the inherent nucleophilic differences between the amine and the hydroxyl groups.

Why Methyl Dichloroacetate?

The industry standard for this transformation is methyl dichloroacetate , rather than the more reactive dichloroacetyl chloride or dichloroacetic anhydride [3]. The causality behind this choice is rooted in both thermodynamics and kinetics:

  • Nucleophilic Disparity: The primary aliphatic amine is a "softer," more polarizable nucleophile compared to the "harder" oxygen atoms of the hydroxyl groups.

  • Electrophilic Tuning: Methyl dichloroacetate is a mild electrophile. The strongly electron-withdrawing nature of the two chlorine atoms sufficiently activates the ester carbonyl for aminolysis, but it remains too stable to undergo transesterification with the adjacent alcohols without a strong Lewis acid or base catalyst.

  • Kinetic Control: By running the reaction at moderate reflux (60–65 °C) in methanol, the activation energy for amine attack is met, while the barrier for alcohol attack remains insurmountable [4]. The leaving group (methanol) is identical to the solvent, preventing unwanted side reactions.

Conversely, using dichloroacetyl chloride results in a highly exothermic reaction that lacks discrimination, leading to N,O-diacylated or N,O,O-triacylated byproducts unless strictly controlled at cryogenic temperatures (0 °C) with stoichiometric weak bases.

Chemoselectivity Base Chloramphenicol Base (1x Amine + 2x OH) Ester Methyl Dichloroacetate (Mild Electrophile) Base->Ester  Methanol, 60-65°C   Chloride Dichloroacetyl Chloride (Strong Electrophile) Base->Chloride  Base, 0°C   Product Chloramphenicol (Selective N-Acylation) Ester->Product  Kinetic Control   Chloride->Product  Strict Control   Byproduct N,O-Diacylated Impurities (Loss of Selectivity) Chloride->Byproduct  Over-reaction  

Caption: Divergent reaction pathways illustrating the chemoselectivity of methyl dichloroacetate vs. dichloroacetyl chloride.

Data Presentation: Reagent Comparison

To further justify the protocol, the following table summarizes the quantitative and qualitative differences between common acylating agents used for this scaffold.

Acylating AgentReactivity LevelChemoselectivity (N vs O)Typical YieldPrimary ByproductsOperational Conditions
Methyl Dichloroacetate MildExcellent (>98%) 85 - 95%Unreacted starting material60-65 °C, Methanol, No base
Dichloroacetyl Chloride Very HighPoor40 - 60%N,O-diacylated, O-acylated0 °C, DCM, Triethylamine
Dichloroacetic Anhydride HighModerate60 - 75%N,O-diacylatedRT, THF, Weak base

Experimental Protocol: Chemoselective N-Dichloroacetylation

This protocol is designed as a self-validating system . The primary amine of the starting material reacts strongly with ninhydrin to form a deep purple complex (Ruhemann's purple). The resulting dichloroacetamide product does not. Therefore, the complete disappearance of the ninhydrin-positive spot on a Thin Layer Chromatography (TLC) plate serves as an immediate, definitive validation of reaction completion.

Reagents and Equipment
  • (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol : 10.0 g (47.1 mmol)

  • Methyl dichloroacetate : 8.0 mL (~67.5 mmol, 1.43 equiv)

  • Methanol (Anhydrous) : 25 mL

  • Equipment : 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • System Initialization: Charge a clean, dry 100 mL round-bottom flask with 10.0 g of the chloramphenicol base and 25 mL of anhydrous methanol. Stir at room temperature until a uniform suspension or partial solution is achieved.

  • Reagent Addition: Add 8.0 mL of methyl dichloroacetate in a single portion. Causality note: Because the ester is a mild electrophile, dropwise addition is unnecessary as exothermic runaway is not a risk.

  • Reflux & Aminolysis: Attach the reflux condenser and heat the mixture in an oil bath set to 65 °C. The mixture will become a clear, homogenous yellow solution as the reaction progresses. Maintain reflux for 2 to 3 hours [3].

  • In-Process Validation (TLC): After 2 hours, sample the reaction. Run a TLC (Silica gel, Eluent: Ethyl Acetate/Hexanes 8:2). Stain the plate with a 0.2% ninhydrin solution in ethanol and heat.

    • Validation Check: The reaction is complete when the baseline/low-Rf purple spot (free amine) is completely absent, and a single high-Rf UV-active spot (chloramphenicol) remains.

  • Solvent Removal: Once validated, cool the reaction to room temperature. Transfer to a rotary evaporator and remove the methanol and byproduct under reduced pressure (40 °C, 50 mbar). This drives the equilibrium forward and removes excess methyl dichloroacetate.

  • Crystallization: Dissolve the resulting viscous syrup in a minimum amount of boiling water (approx. 50-60 mL). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the pale yellow to white needle-like crystals under vacuum. Wash the filter cake with 10 mL of ice-cold water. Dry the crystals in a vacuum oven at 50 °C to constant weight.

Workflow Step1 1. Reagent Mixing Base + Methanol + Methyl dichloroacetate Step2 2. Thermal Activation Reflux at 65°C for 2-3 hours Step1->Step2 Step3 3. Self-Validation TLC Ninhydrin Stain (Amine disappearance) Step2->Step3 Step4 4. Concentration Rotary evaporation of Methanol Step3->Step4 Step5 5. Crystallization Hot water dissolution & 4°C cooling Step4->Step5 Step6 6. Final API Chloramphenicol (Yield: ~90%) Step5->Step6

Caption: End-to-end experimental workflow for the synthesis and validation of Chloramphenicol.

Analytical Specifications
  • Yield: 13.5 - 14.5 g (88 - 95% theoretical).

  • Melting Point: 149–153 °C (Matches authoritative pharmacopeia standards for D-threo-chloramphenicol).

  • Specific Rotation:

    
     to 
    
    
    
    (c = 5, ethanol).

Conclusion

The synthesis of chloramphenicol via the N-acylation of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a premier example of utilizing substrate-reagent electronic matching to achieve chemoselectivity. By employing methyl dichloroacetate under thermodynamic control, researchers can bypass complex protection strategies, ensuring a scalable, high-yield, and self-validating pathway to this essential antibiotic class.

References

  • Benchchem. "A Comparative Analysis of 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol." Benchchem Technical Resources.
  • Benchchem. "An In-Depth Technical Guide to the Chemical Structure and Molecular Formula of Chloramphenicol." Benchchem Technical Resources.
  • Google Patents. "CN106566851B - Preparation method of chloramphenicol compound." Google Patents Database.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. "Chloramphenicol - Pharmaceutical Drugs." NCBI Bookshelf.
Method

Application Note: Chemoselective Reduction of the Nitro Group in (1R, 2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Abstract This application note details the chemoselective reduction of the nitro group in (1R, 2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly referred to as Chloramphenicol Base) to yield (1R, 2R)-2-amino-1-(4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the chemoselective reduction of the nitro group in (1R, 2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly referred to as Chloramphenicol Base) to yield (1R, 2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol . This transformation is a critical intermediate step in the industrial synthesis of next-generation fenicol antibiotics, specifically Thiamphenicol and Florfenicol .

We present two validated protocols: a high-yield Catalytic Hydrogenation (Method A) suitable for pharmaceutical GMP environments, and a robust Stoichiometric Metal Reduction (Method B) for laboratories lacking high-pressure infrastructure. Emphasis is placed on preserving the sensitive (1R, 2R) stereocenters and preventing oxidative degradation of the resulting aniline.

Introduction & Strategic Importance

The starting material, (1R, 2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, is the hydrolyzed base of the antibiotic Chloramphenicol. While Chloramphenicol contains a nitro group, its analogues—Thiamphenicol and Florfenicol—replace this nitro group with a methylsulfonyl moiety (


).

To achieve this structural shift, the nitro group must first be reduced to an amine (aniline). This aniline is subsequently diazotized and coupled with a sulfur nucleophile. Therefore, the reduction described here is the "gateway" reaction that allows the transition from the Chloramphenicol scaffold to the safer, non-aplastic-anemia-inducing Thiamphenicol scaffold.

Key Challenges
  • Stereochemical Integrity: The (1R, 2R) configuration (D-threo) is essential for biological activity. Harsh conditions can induce racemization or inversion (Erythro/Threo interconversion) via retro-aldol mechanisms.

  • Chemo-selectivity: The molecule contains three nucleophilic sites (two hydroxyls, one aliphatic amine) and one electrophilic site (nitro). The reduction must target only the nitro group without affecting the aliphatic amine or causing hydrogenolysis of the benzylic C-O bond.

  • Oxidative Instability: The product, a phenylenediamine derivative, is highly susceptible to air oxidation (browning) and polymerization.

Chemical Mechanism & Pathway[1][2][3]

The reduction follows a stepwise electron transfer mechanism. In catalytic hydrogenation, the nitro group adsorbs onto the metal surface, sequentially accepting hydrogen to form nitroso (


) and hydroxylamine (

) intermediates before collapsing to the amine (

).
Reaction Scheme

ReactionScheme Substrate (1R, 2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Intermediate Hydroxylamine Intermediate Substrate->Intermediate H2 / Pd-C or Fe / HCl Product (1R, 2R)-2-amino-1-(4-aminophenyl) propane-1,3-diol Intermediate->Product -H2O

Figure 1: Reaction pathway from nitro-diol to amino-diol.

Method A: Catalytic Hydrogenation (Preferred)

This method is the industry standard due to its cleanliness (no metal waste) and high yield (>90%). It utilizes Palladium on Carbon (Pd/C) in a methanolic solution.[1]

Reagents & Equipment[3][5][6][7][8]
  • Substrate: (1R, 2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol [CAS: 716-61-0].[2][3][4][5]

  • Catalyst: 5% or 10% Pd/C (50% water wet).

  • Solvent: Methanol (HPLC Grade).

  • Additive: Concentrated HCl (Optional, accelerates reaction but requires neutralization).

  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave.

Protocol Steps
  • Preparation: In a hydrogenation vessel, dissolve 10.0 g of the nitro-diol substrate in 100 mL of Methanol.

    • Note: If the free base dissolves slowly, slight warming (30°C) is permissible.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 1.0 g of 5% Pd/C (wet).

    • Safety: Dry Pd/C is pyrophoric.[6] Always keep it wet and add under inert gas.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (

      
      ).[6]
      
    • Purge with Hydrogen (

      
      ).
      
    • Pressurize to 3–5 bar (45–75 psi) with Hydrogen.

    • Stir vigorously at 25–30°C for 4–6 hours .

    • Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases. TLC/HPLC should show disappearance of the nitro starting material (

      
       in EtOAc/MeOH) and appearance of the polar amine.
      
  • Filtration: Vent H₂ and purge with Nitrogen. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <45°C.

    • Result: The product is obtained as a viscous oil or semi-solid which may darken on standing. It is recommended to use it immediately or convert it to the hydrochloride salt for storage.

Workflow Diagram

HydrogenationWorkflow Start Start: Nitro-Diol Substrate Dissolve Dissolve in MeOH (Optional: Add HCl) Start->Dissolve CatAdd Add 5% Pd/C (Under N2 Blanket) Dissolve->CatAdd React Pressurize H2 (3-5 bar) Stir 25-30°C, 4-6h CatAdd->React Check Check Completion (HPLC/TLC) React->Check Check->React Incomplete Filter Filter Catalyst (Celite) Check->Filter Complete Isolate Concentrate Filtrate Yield: Amino-Diol Filter->Isolate

Figure 2: Operational workflow for catalytic hydrogenation.

Method B: Bechamp Reduction (Iron/Acid)

This classical method is robust and requires no high-pressure equipment. It is ideal for smaller labs or when specific functional group tolerance (e.g., halogens sensitive to hydrogenolysis) is required, though less relevant here.

Protocol Steps
  • Suspension: Suspend 10.0 g of nitro-diol in 80 mL water and 20 mL Ethanol in a 3-neck flask equipped with a mechanical stirrer and reflux condenser.

  • Activation: Add 8.0 g Iron powder (325 mesh) and heat to 60°C.

  • Initiation: Dropwise add 2 mL concentrated HCl. The reaction is exothermic.

  • Reflux: Heat to mild reflux (80–85°C) for 2 hours.

    • Mechanism:[7][8][1][9] The iron is oxidized to iron oxides/hydroxides while donating electrons to the nitro group.

  • Workup:

    • Basify the mixture to pH 9–10 using Sodium Carbonate (

      
      ) to precipitate iron salts.
      
    • Filter hot through Celite.

    • Cool the filtrate to crystallize the product or extract with Ethyl Acetate.

Analytical Validation & Specifications

To ensure the product is suitable for Thiamphenicol synthesis, it must meet the following criteria:

TestSpecificationMethod
Appearance Pale yellow to off-white solidVisual
Purity > 98.0%HPLC (C18, Phosphate buffer/MeOH)
Stereochemistry > 99% D-threo (1R, 2R)Chiral HPLC
Melting Point 163–165°C (Lit.[2][3][4] Value)Capillary MP
Identity Matches Ref. Std.H-NMR / IR

Note on Stability: The diamine product is significantly less stable than the nitro precursor. Store under Nitrogen at 2–8°C.

Troubleshooting Guide

  • Problem: Product is dark brown/black.

    • Cause: Oxidation of the aniline amine during workup.

    • Solution: Perform all concentration steps under vacuum; purge solvents with nitrogen; add a trace of sodium metabisulfite during workup.

  • Problem: Incomplete Reduction.

    • Cause: Catalyst poisoning (Sulphur or amines) or insufficient H₂ pressure.

    • Solution: Use fresh catalyst; increase pressure to 10 bar; ensure substrate purity.

  • Problem: Loss of Stereochemistry.

    • Cause: Reaction temperature too high (>50°C) or pH too basic.

    • Solution: Keep temperature <35°C; avoid strong bases during workup.

References

  • Google Patents. (1989). Process of preparing thiamphenicol (EP0323846A2).
  • LookChem. (n.d.). D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL Product Information. Retrieved from [Link]

Sources

Application

Application Note: 2-Amino-1,3-Propanediols as Chemoselective Scaffolds in Advanced Polymer Synthesis and Drug Delivery

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Principles 2-Amino-1,3-propanediol (com...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Principles

2-Amino-1,3-propanediol (commonly known as serinol) and its derivatives, such as 2-amino-2-methyl-1,3-propanediol (AMPD), have emerged as highly versatile building blocks in modern polymer chemistry and nanomedicine. Their unique structural architecture—a prochiral framework containing one primary amine and two primary hydroxyl groups—provides a robust platform for chemoselective functionalization 1.

In traditional step-growth polymerization, the use of tri-functional monomers inevitably leads to uncontrolled cross-linking and gelation. However, the distinct nucleophilicity between the amine and hydroxyl groups in serinol allows researchers to achieve orthogonal protection . By selectively masking the amine group, the 1,3-diol system can be directed into linear polycondensation or cyclized into cyclic carbonate monomers for ring-opening polymerization (ROP). Once the polymer backbone is formed, the amine can be deprotected and functionalized, offering a highly controlled route to stimuli-responsive and biodegradable polymers.

Advanced Applications in Therapeutics

Charge-Altering Releasable Transporters (CARTs) for mRNA Delivery

Oligo(serine ester) CARTs represent a paradigm shift in non-viral gene delivery. By polymerizing serinol-derived cyclic carbonates, researchers create polycations that electrostatically complex with polyanionic mRNA to form stable nanoparticles 2. Upon entering the intracellular environment, these polymers undergo a physiologically triggered structural rearrangement (an intramolecular acyl transfer from oxygen to nitrogen). This mechanism neutralizes the polymer's charge, effectively releasing the mRNA payload. Recent advancements using guanidinylated serinol derivatives have demonstrated exceptional organ-selectivity, achieving ~97% selective mRNA delivery to the lung and enabling potent cancer vaccination strategies without the need for complex targeting ligands 3.

Light-Responsive Polyurethane (LrPU) Nanocarriers

Serinol is also utilized to synthesize light-responsive polyurethanes. By incorporating o-nitrobenzyl (ONB) protected serinol monomers into a polyurethane backbone, scientists have developed nanocarriers capable of spatiotemporally controlled drug release 4. Upon UV irradiation, the ONB group undergoes rapid photolysis, unmasking the primary amine. This sudden shift in the polymer's hydrophilic-lipophilic balance triggers nanoparticle dissociation and the rapid release of encapsulated hydrophobic drugs.

Quantitative Data: Serinol-Based Polymer Systems

The table below summarizes the comparative properties and functional mechanisms of various serinol-derived materials used in current research.

Polymer / Material ClassSerinol Derivative UsedPolymerization MethodPrimary ApplicationTrigger / Release Mechanism
Poly(serine ester) CARTs Guanidinylated SerinolOrganocatalytic ROPmRNA / Gene DeliveryIntramolecular charge-neutralization (pH-mediated)
Light-Responsive Polyurethanes ONB-Protected SerinolPolycondensationNanoparticle Drug DeliveryUV-Irradiation (ONB Photolysis)
Poly(beta-amino ester)s Unprotected SerinolMichael AdditionGene DeliverypH-dependent protonation / endosomal escape
Solid-Solid Phase Change Materials 2-Amino-2-methyl-1,3-propanediolN/A (Monomeric)Thermal Energy StorageThermally activated H-bond reorganization 5

Workflow Visualization

G A 2-Amino-1,3-propanediol (Serinol Core) B Orthogonal Protection (e.g., N-Boc or ONB) A->B C1 Ring-Opening Polymerization (Ser-CARTs) B->C1 Cyclic Carbonate Monomers C2 Polycondensation (Light-Responsive PUs) B->C2 Diisocyanate Reaction D1 mRNA Complexation C1->D1 Electrostatic Assembly D2 Drug Encapsulation (Nanoparticles) C2->D2 Nanoprecipitation E Intracellular Delivery & Stimuli-Triggered Release D1->E Charge-Reversal (pH/Esterase) D2->E UV Irradiation (Photolysis)

Fig 1: Chemoselective synthesis and stimuli-responsive delivery pathways of serinol-based polymers.

Experimental Protocols

Protocol A: Synthesis of Serinol-Based Cyclic Carbonate Monomers for ROP

This self-validating protocol details the preparation of N-Boc-serinol cyclic carbonate, a critical precursor for synthesizing biodegradable CARTs.

Step 1: Amine Protection

  • Procedure: Dissolve 10 mmol of serinol in 50 mL of methanol containing 1.2 equivalents of triethylamine. Cool to 0°C and add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir for 12 hours at room temperature.

  • Causality: Masking the primary amine with a Boc group prevents nucleophilic attack by the nitrogen during the subsequent cyclization step, ensuring that only the hydroxyl groups react to form the carbonate ring.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the primary amine spot confirms complete protection.

Step 2: Cyclization

  • Procedure: Dissolve the purified N-Boc-serinol in anhydrous THF under a dry N₂ atmosphere. Add 2.5 equivalents of ethyl chloroformate and 3.0 equivalents of triethylamine at 0°C. Stir for 4 hours.

  • Causality: Ethyl chloroformate acts as a bridging carbonyl source. The reaction with the 1,3-diol converts the linear molecule into a highly strained 6-membered cyclic carbonate. This ring strain provides the thermodynamic driving force required for the subsequent ring-opening polymerization.

  • Validation Check: Filter the triethylammonium chloride byproduct. Concentrate the filtrate and analyze via ¹H NMR. The presence of cyclic carbonate protons (multiplet, ~4.2–4.5 ppm) validates successful cyclization.

Protocol B: Formulation of Light-Responsive Polyurethane (LrPU) Nanoparticles

This protocol outlines the nanoprecipitation method for encapsulating hydrophobic drugs within serinol-based LrPUs.

Step 1: Nanoprecipitation

  • Procedure: Dissolve 10 mg of ONB-protected serinol-based polyurethane and 1 mg of a hydrophobic payload (e.g., Nile Red dye or paclitaxel) in 1 mL of dimethylformamide (DMF). Using a syringe pump, add this solution dropwise (0.5 mL/min) into 10 mL of vigorously stirring deionized water (1000 rpm).

  • Causality: The rapid solvent shift from DMF to water induces the hydrophobic collapse of the LrPU chains. This kinetically traps the hydrophobic drug within the core of the newly formed spherical micelles, while the hydrophilic segments stabilize the nanoparticle surface.

  • Validation Check: The solution should immediately exhibit a slight opalescence (Tyndall effect), indicating the presence of colloidal nanoparticles.

Step 2: Purification and Characterization

  • Procedure: Transfer the suspension to a dialysis membrane (MWCO 3500 Da) and dialyze against DI water for 24 hours (changing the water 3 times) to remove residual DMF and unencapsulated drug.

  • Validation Check: Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average of 100–150 nm with a low polydispersity index (PDI < 0.2).

Step 3: Stimuli-Triggered Release (In Vitro)

  • Procedure: Expose the dialyzed nanoparticle dispersion to 365 nm UV light for 10 minutes.

  • Causality: UV exposure cleaves the o-nitrobenzyl carbamate linkage, unmasking the hydrophilic primary amine on the serinol backbone. This sudden shift in the hydrophilic-lipophilic balance (HLB) disrupts the micellar structure, causing the nanoparticle to disassemble and release the encapsulated payload.

References

  • 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers Polymer Chemistry (via ResearchG
  • Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization and their Use for in Vitro and in Vivo mRNA Delivery Journal of the American Chemical Society
  • Organ- and Cell-Selective Delivery of mRNA In Vivo Using Guanidinylated Serinol Charge-Altering Releasable Transporters Journal of the American Chemical Society
  • Light-Responsive Serinol-Based Polyurethane Nanocarrier for Controlled Drug Release Macromolecular Rapid Communic
  • Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage MDPI

Sources

Method

Application Notes and Protocols: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Asymmetric Synthesis

Executive Summary & Structural Rationale (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, commonly referred to as the L-(+)-threo-chloramphenicol base, is a privileged chiral scaffold in modern organic synthesis[1]. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, commonly referred to as the L-(+)-threo-chloramphenicol base, is a privileged chiral scaffold in modern organic synthesis[1]. While its enantiomer, the (1R,2R)-isomer, is the active core of the broad-spectrum antibiotic chloramphenicol, the (1S,2S)-isomer is highly valued as a chiral pool reagent, organocatalyst building block, and resolving agent[2].

Mechanistic Advantages of the (1S,2S)-Scaffold:

  • Rigid Hydrogen-Bonding Network: The 1,3-diol system and the primary amine provide a dense array of hydrogen-bond donors and acceptors. This is crucial for transition-state stabilization and substrate orientation in organocatalysis[3].

  • π-π Stacking & Crystallinity: The para-nitrophenyl group induces strong intermolecular π-π stacking. This dramatically enhances the crystallinity of its diastereomeric salts, making it an exceptional resolving agent for racemic carboxylic acids[2].

  • Derivatization Potential: The primary amine can be easily converted into amides, Schiff bases, or metal-binding ligands without compromising the stereochemical integrity of the adjacent chiral centers[4].

Application 1: Chiral Resolving Agent for Racemic Acids

The (1S,2S)-aminodiol is an industrial-standard resolving agent. Because it crystallizes as a conglomerate, it forms highly ordered, poorly soluble salts with specific enantiomers of racemic acids (such as trans-chrysanthemic acid, a precursor to pyrethroid insecticides)[2].

Protocol 1: Diastereomeric Salt Resolution

Causality Check: The success of this protocol relies on thermodynamic control. Slow cooling ensures that the less soluble diastereomeric salt precipitates selectively, avoiding the kinetic trapping of the more soluble isomer[5].

Materials:

  • Racemic carboxylic acid (1.0 eq)

  • (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (0.5 to 1.0 eq)

  • Solvent: Ethanol/Water mixture (typically 9:1 v/v)

Step-by-Step Methodology:

  • Salt Formation: Suspend the racemic acid (10 mmol) and the (1S,2S)-aminodiol (5-10 mmol) in 20 mL of the ethanol/water solvent system.

  • Dissolution: Heat the mixture to reflux (approx. 80 °C) under continuous stirring until a completely clear solution is achieved. Note: Complete dissolution is critical to erase any pre-existing crystal memory.

  • Controlled Crystallization: Remove the heat source and allow the flask to cool to room temperature at a rate of ~10 °C per hour. Do not agitate vigorously during this phase, as rapid cooling induces supersaturation and co-precipitation of the undesired diastereomer[5].

  • Isolation: Once crystallization is complete (typically 12-24 hours), isolate the crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold solvent to remove residual mother liquor.

  • Cleavage & Recovery: Suspend the isolated diastereomeric salt in 15 mL of 1M aqueous HCl. Extract the liberated enantiopure acid with ethyl acetate (3 x 15 mL). The (1S,2S)-resolving agent remains in the aqueous phase as a hydrochloride salt and can be fully recovered by basification with NaOH and subsequent extraction[6].

Resolution A Racemic Acid (R/S Mixture) C Diastereomeric Salts [(1S,2S)·(R)] + [(1S,2S)·(S)] A->C B (1S,2S)-Aminodiol (Resolving Agent) B->C Salt Formation D Fractional Crystallization C->D E Solid Phase (Less Soluble Salt) D->E Crystallizes F Mother Liquor (More Soluble Salt) D->F Remains in Solution G Enantiopure Acid (via HCl Cleavage) E->G Acidification

Caption: Diastereomeric salt resolution pathway using (1S,2S)-aminodiol.

Application 2: Bifunctional Organocatalysis

By functionalizing the primary amine into an electron-deficient amide, the (1S,2S)-scaffold is transformed into a potent bifunctional organocatalyst. The amide NH acts as a Brønsted acid (hydrogen-bond donor) to activate electrophiles, while the diol system provides a chiral pocket for incoming nucleophiles[3]. This is highly effective for the enantioselective alcoholysis of meso-cyclic anhydrides[7].

Protocol 2: Enantioselective Desymmetrization of Meso-Anhydrides

Causality Check: The use of an electron-withdrawing group (e.g., 3,5-bis(trifluoromethyl)benzoyl) on the amide increases the acidity of the NH proton, strengthening the hydrogen-bond activation of the anhydride carbonyl. Operating at sub-zero temperatures maximizes the energy difference between the diastereomeric transition states, ensuring high enantioselectivity[3].

Step-by-Step Methodology:

  • Catalyst Preparation: React (1S,2S)-aminodiol with 3,5-bis(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) at 0 °C using triethylamine as a base. Purify the resulting amide catalyst via recrystallization from ethanol[3].

  • Reaction Setup: In a flame-dried Schlenk flask under inert atmosphere (N2), dissolve the meso-cyclic anhydride (1.0 mmol) in 10 mL of methyl tert-butyl ether (MTBE).

  • Catalyst Addition: Add 10 mol% of the (1S,2S)-amide catalyst to the solution and stir for 15 minutes to allow pre-association between the catalyst and the anhydride.

  • Nucleophile Addition: Cool the reaction mixture to -20 °C using a cryocooler. Slowly add the nucleophile (e.g., anhydrous methanol, 2.0 mmol) dropwise over 5 minutes.

  • Quenching: Monitor the reaction via TLC. Upon completion (typically 24-48 hours), quench the reaction by adding 5 mL of 1N HCl. Extract the chiral monoester product with ethyl acetate, dry over Na2SO4, and purify via flash chromatography[8].

Organocatalysis A Meso-Anhydride + Methanol B (1S,2S)-Amide Catalyst (H-Bond Activation) A->B Substrate Binding C Stereocontrolled Transition State B->C Enantiotopic Attack D Chiral Monoester (>95% ee) C->D Ring Opening

Caption: Workflow of meso-anhydride desymmetrization using a (1S,2S)-amide organocatalyst.

Quantitative Performance Data

The structural versatility of the (1S,2S)-aminodiol allows it to be adapted into various catalytic systems. The table below summarizes the field-proven performance of (1S,2S)-derived catalysts across different asymmetric transformations.

Catalyst DerivativeReaction TypeSubstrateYield (%)Enantiomeric Excess (ee %)Source
(1S,2S)-Amide Asymmetric AlcoholysisMeso-glutaric anhydride90%96%[3]
(1S,2S)-Schiff Base Titanium-Mediated AldolDiketene + α,β-unsaturated aldehydes85%92%[4]
(1S,2S)-Ru Complex Transfer HydrogenationN-Boc α-amino-β-ketoesters92%98%[9]

References

  • Beilstein Journal of Organic Chemistry (2018) . Novel amide-functionalized chloramphenicol base bifunctional organocatalysts for enantioselective alcoholysis of meso-cyclic anhydrides. Available at:[Link]

  • Molecules / MDPI (2022) . Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Available at:[Link]

  • RSC Advances (2016) . New chloramphenicol Schiff base ligands for the titanium-mediated asymmetric aldol reaction of α,β-unsaturated aldehydes with diketene: a short synthesis of atorvastatin calcium. Available at:[Link]

  • Org Prep Daily (2009) . Chloramphenicol base. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of synthetic 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Technical Support Center: Purification of Synthetic 2-amino-1-(4-nitrophenyl)propane-1,3-diol Case ID: PUR-2A1NP-001 Topic: Downstream Processing & Stereochemical Resolution of Chloramphenicol Base Assigned Specialist: S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Synthetic 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Case ID: PUR-2A1NP-001 Topic: Downstream Processing & Stereochemical Resolution of Chloramphenicol Base Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

You are working with 2-amino-1-(4-nitrophenyl)propane-1,3-diol , commonly known as Chloramphenicol Base .[1][2][3] This is the immediate precursor to the antibiotic Chloramphenicol.

The Critical Challenge: Synthetic routes (e.g., aldol condensation of p-nitrobenzaldehyde with glycine or nitroethanol derivatives) typically yield a mixture of four stereoisomers:

  • DL-threo (Racemic pair: 1R,2R and 1S,2S) — The target (specifically D-threo).[1][4]

  • DL-erythro (Racemic pair: 1R,2S and 1S,2R) — The impurity.[1]

Biological Relevance: Only the D-(-)-threo (1R, 2R) isomer possesses significant antibiotic activity.[1][4] The L-threo and both erythro isomers are biologically inactive or toxic.[1] Therefore, your purification must achieve two goals: Diastereomeric Purity (removing erythro) and Enantiomeric Purity (isolating D-threo).[1]

Tier 1: Isolation & Gross Purification (The "Crude" Clean-up)[1]

User Question: My crude reaction mixture is a dark, oily solid. How do I perform the initial isolation to remove inorganic salts and starting materials?

Technical Protocol: The most robust method utilizes the basicity of the primary amine (pKa ~9-10).

  • Acid Dissolution: Suspend the crude solid in 2M Hydrochloric Acid (HCl) . The amine will protonate, forming the water-soluble hydrochloride salt.[1]

    • Why? Neutral organic impurities (unreacted aldehyde, nitro-compounds) will remain insoluble.[1]

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble organics and tars.

  • Basification: Cool the filtrate to 0–5°C. Slowly adjust pH to >10 using 20% NaOH or concentrated Ammonium Hydroxide.

    • Observation: The free base should precipitate as a white to off-white solid.[1]

  • Collection: Filter the precipitate. Wash with ice-cold water to remove inorganic salts (NaCl/NH₄Cl).[1]

Tier 2: Diastereomeric Purification (Threo vs. Erythro)

User Question: I have a mixture of threo and erythro isomers. How do I separate them without column chromatography?

Technical Protocol: The threo isomer is significantly less soluble in water and certain alcohol/water mixtures than the erythro isomer. We exploit this solubility differential.

Recrystallization Solvent System: Water (Primary) or Water/Ethanol (9:1) .[1]

  • Dissolution: Suspend the crude base in distilled water (approx. 15 mL per gram of solid).

  • Heating: Heat to boiling (100°C). The solution should become clear (or slightly hazy).

    • Note: If oiling out occurs, add small amounts of Ethanol dropwise until the oil dissolves into the bulk phase.

  • Hot Filtration: If colored insoluble particles remain, filter hot (quickly) to prevent premature crystallization.[1]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Mechanism:[1] The threo form crystallizes out as needles or plates. The erythro form, being more soluble, remains largely in the mother liquor.

  • Validation: Check melting point.

    • DL-Threo mp: ~150–153°C[1]

    • DL-Erythro mp: Typically lower or distinct mixed melting point.[1]

Tier 3: Enantiomeric Resolution (The "Optical" Polish)

User Question: I have the pure DL-threo racemate. How do I isolate the biologically active D-(-)-threo isomer?

Technical Protocol: You have two primary options. Method A is standard; Method B is an advanced "Pro Tip" specific to this molecule.

Method A: Classical Resolution (Tartaric Acid)
  • Salt Formation: Dissolve DL-threo base in Methanol. Add 1 equivalent of D-(-)-Tartaric Acid .[1]

  • Crystallization: The (D-threo base)-(D-tartrate) salt and (L-threo base)-(D-tartrate) salt have different solubilities.[1]

  • Isolation: Crystallize from water or methanol. The less soluble salt (typically the D-threo salt) precipitates.[1]

  • Liberation: Treat the salt with NaOH to liberate the pure D-(-)-threo base.[1]

Method B: Preferential Crystallization (Entrainment)

Context: Chloramphenicol base is one of the rare compounds (approx. 5% of racemates) that crystallizes as a Conglomerate (a mechanical mixture of pure D and pure L crystals) rather than a Racemic Compound.

  • Supersaturation: Prepare a supersaturated solution of the DL-threo base in water at elevated temperature.

  • Seeding: Cool to a metastable zone and seed with pure crystals of the D-threo isomer .

  • Harvest: The D-threo isomer in solution will preferentially crystallize onto the seeds.[1] Stop the process before the L-isomer begins to nucleate spontaneously.[1]

  • Filtration: Filter rapidly to obtain D-threo enriched solid.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooling too fast.[1]Re-heat and add 5-10% Ethanol.[1] Cool very slowly with vigorous stirring. Seed with pure crystals if available.[1]
Low Yield pH during basification was < 10.[1]The amine is still partially protonated. Adjust pH to 11-12 to ensure complete precipitation of the free base.[1]
Yellow/Orange Color Photochemical decomposition or nitro-byproducts.[1]Recrystallize with activated charcoal (Norit).[1] Crucial: Protect all solutions from direct light; nitro compounds are photosensitive.[1]
Wrong Rotation Erythro contamination or incomplete resolution.[1]Repeat Tier 2 recrystallization (Water).[1] Check HPLC for diastereomeric ratio.
Melting Point < 149°C Impurities or wet sample.[1]Dry sample under vacuum at 50°C. If dry, significant erythro impurity is likely present.[1]

Process Visualization

The following diagram illustrates the logical flow from crude synthesis to optically pure active ingredient.

PurificationWorkflow Crude Crude Reaction Mixture (DL-Threo + DL-Erythro + Salts) AcidExtract 1. Acid Extraction (HCl) Filter insolubles Crude->AcidExtract Dissolve Amine Basify 2. Basification (NaOH pH >10) Precipitate Free Base AcidExtract->Basify Filtrate CrudeBase Crude Base Solid Basify->CrudeBase Precipitation Recryst 3. Recrystallization (Water) Tier 2: Diastereomeric Purification CrudeBase->Recryst MotherLiquor Mother Liquor (Contains Erythro + Impurities) Recryst->MotherLiquor Removes Erythro DLThreo Pure DL-Threo Base (Racemate) Recryst->DLThreo Crystallizes Resolution 4. Optical Resolution (D-Tartaric Acid or Entrainment) DLThreo->Resolution DThreo Target: D-(-)-Threo Base (Biologically Active) Resolution->DThreo Target LThreo L-Threo Isomer (Discard/Recycle) Resolution->LThreo

Caption: Step-by-step purification workflow from crude synthesis to optically pure D-threo isomer.

References

  • Sigma-Aldrich. (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Specification. Retrieved from [1]

  • BenchChem. Stereoisomers of Chloramphenicol: A Technical Guide to Structure and Biological Activity. Retrieved from

  • ChemicalBook. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Properties and Solubility. Retrieved from

  • TCI Chemicals. D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Technical Data. Retrieved from

  • Org. Biomol. Chem. Enantioselective Synthesis of (–)-Chloramphenicol via Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction.[1] (2016).[1] Retrieved from

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals navigating the complex stereoselective synthesis of 2-amino-1-(4-nitrophenyl)propane...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals navigating the complex stereoselective synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (the core amphenicol base). Synthesizing the biologically active (1R,2R)-(-)-D-threo isomer presents significant challenges in diastereocontrol, enantioselectivity, and chemoselective reduction.

Below, you will find expert-level troubleshooting guides, validated protocols, and mechanistic insights to ensure your synthetic workflows are robust, scalable, and self-validating.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Issue 1: Diastereomeric Leakage in Asymmetric Aldol/Henry Reactions

Q: Why am I seeing a high erythro (anti) byproduct ratio during the Cu(II)-catalyzed Henry reaction of 2-nitroethanol and 4-nitrobenzaldehyde?

The Causality: Diastereoselectivity in the Henry (nitroaldol) reaction is thermodynamically challenging because the C-C bond formation is highly reversible[1]. If you observe erythro leakage, the root cause is typically thermodynamic equilibration driven by ligand dissociation or extended reaction times . The Cu(II)-biphenyl amino alcohol complex dictates a kinetic syn (threo) approach by rigidly coordinating both the nitroalkane and the aldehyde. When the reaction is left too long, or if the temperature fluctuates, the system reverts to the thermodynamically more stable, but undesired, anti isomer[1].

Self-Validating Fix:

  • Stoichiometry: Ensure your Cu(II) to chiral ligand ratio is strictly 1:1.1. Unliganded copper will catalyze a fast, non-selective background reaction.

  • In-Process Control (IPC): Monitor the reaction strictly via chiral HPLC. Quench the reaction immediately at maximum conversion (typically 24–36 h at -20 °C) rather than leaving it overnight unchecked.

Issue 2: Chemoselective Reduction Failures

Q: During the reduction of the intermediate ester/ketone to the final 1,3-diol, my aromatic nitro group is reducing to an aniline. How do I achieve chemoselectivity?

The Causality: The 4-nitrophenyl group is highly susceptible to reduction. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will indiscriminately reduce the Ar-NO₂ to Ar-NH₂, destroying the pharmacophore required for amphenicol antibiotics.

Self-Validating Fix: Transition to a hydride-based reduction system. Using NaBH₄ in the presence of Lewis acid additives (such as LiCl) forms a highly reactive lithium borohydride species in situ. This species selectively targets the ester/ketone carbonyls due to lithium's strong oxophilicity, leaving the aromatic nitro group completely intact. Validation: Confirm chemoselectivity post-workup via IR spectroscopy—you must observe the retention of strong N-O stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹.

Issue 3: Inefficient Classical Resolution (Oiling Out)

Q: My classical resolution using D-camphorsulfonic acid (D-CSA) is yielding a viscous oil instead of the desired (1R,2R)-diastereomeric salt crystals. What is going wrong?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the D-CSA salt exceeds the nucleation threshold before crystallization can begin, often exacerbated by a solvent matrix that is too non-polar[2]. The resolution relies on the differential solubility between the D-threo and L-threo diastereomeric salts.

Self-Validating Fix: Adjust the dielectric constant of your solvent matrix. Use a precise ratio of Isopropanol (IPA) to Water (e.g., 95:5). The water disrupts the oil phase and promotes hydrogen-bonding networks necessary for crystal lattice formation. Heat to 75 °C for complete dissolution, then cool at a highly controlled rate (0.1 °C/min).

Part 2: Validated Experimental Protocols

Protocol A: Catalytic Syn-Selective Henry Reaction (Modern Approach)

This protocol utilizes a Cu(II)-biphenyl amino alcohol catalyst to directly establish the (1R,2R) stereocenters[1].

  • Catalyst Maturation: In an oven-dried Schlenk flask under N₂, combine Cu(OAc)₂ (0.05 equiv) and the chiral biphenyl amino alcohol ligand (0.055 equiv) in anhydrous ethanol (0.2 M). Stir at room temperature for 2 hours to ensure complete complexation (solution turns deep blue).

  • Substrate Addition: Cool the vessel to -20 °C. Add 4-nitrobenzaldehyde (1.0 equiv) and 2-nitroethanol (1.5 equiv).

  • Initiation: Add N,N-diisopropylethylamine (DIPEA, 0.1 equiv) dropwise to initiate the nitroaldol condensation.

  • Incubation & Monitoring: Maintain strictly at -20 °C for 24 hours. Self-Validation: Pull a 10 µL aliquot at 18h, quench in 1N HCl, and analyze via chiral HPLC (Chiralcel OD-H). Proceed to quench only when the aldehyde peak area is <5%.

  • Quench & Isolate: Quench with 1N HCl at -20 °C to lock the kinetic stereocenters. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Classical Diastereomeric Salt Resolution

For laboratories utilizing the traditional racemic synthesis route[2].

  • Salt Formation: Suspend 100 g of racemic threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol in 800 mL of IPA and 40 mL of DI water. Add 1.05 equivalents of D-camphorsulfonic acid (D-CSA).

  • Dissolution: Heat the suspension to 75 °C under reflux until a completely clear, homogenous solution is achieved.

  • Controlled Nucleation: Cool the reactor to 60 °C. Self-Validation: Seed the solution with 0.5 g of pure (1R,2R)-amine-D-CSA crystals. If the seeds dissolve, the solution is undersaturated; drop the temperature by 2 °C and re-seed.

  • Crystallization: Program a cooling ramp of 0.1 °C/min down to 5 °C. Hold for 4 hours.

  • Isolation & Free-Basing: Filter the resulting white crystals. Suspend the pure diastereomeric salt in water and adjust the pH to 9.5 using 28% aqueous NH₄OH. The enantiopure (1R,2R) free base will precipitate as a white powder. Filter and dry under vacuum.

Part 3: Quantitative Data Summaries

The following table summarizes the performance metrics of the primary synthetic strategies used to generate the amphenicol base.

Synthetic RouteKey Reagents / CatalystsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Primary Challenge / Limitation
Classical Aldol + Resolution Glycine, NaOH, D-CSA~60:40 (threo:erythro)>99% (post-resolution)50% max theoretical yield of desired enantiomer[2].
Ag-Catalyzed Isocyanoacetate Ag₂O, Cinchona-phosphine>95:5 (syn:anti)~92%Requires expensive chiral ligands and multi-step reductions[3].
Cu(II)-Catalyzed Henry Cu(OAc)₂, Biphenyl amino alcohol>90:10 (syn:anti)>95%Strict temperature control (-20 °C) required to prevent epimerization[1].

Part 4: Visualizations

Synthetic Strategy & Workflow

SynthesisWorkflow cluster_modern Modern Asymmetric Catalysis cluster_classical Classical Resolution Pathway Start 4-Nitrobenzaldehyde CuCat Cu(II)-Catalyzed Henry Reaction Start->CuCat AgCat Ag-Catalyzed Isocyanoacetate Aldol Start->AgCat Racemic Racemic Synthesis (threo/erythro mix) Start->Racemic Target (1R,2R)-2-Amino-1-(4-nitrophenyl) propane-1,3-diol CuCat->Target High ee/dr AgCat->Target High ee/dr Resolution Chiral Resolution (D-CSA) Racemic->Resolution Resolution->Target Yield < 50%

Workflow comparing modern catalytic asymmetric synthesis versus classical chiral resolution.

Chemoselectivity Logic Tree

Chemoselectivity Intermediate Nitroaldol Intermediate (Ar-NO2 + Ester/Ketone) PathA Standard Hydrogenation (Pd/C, H2) Intermediate->PathA PathB Hydride Reduction (NaBH4 / LiCl) Intermediate->PathB ResultA Over-reduction: Ar-NH2 Formed (Failure) PathA->ResultA ResultB Chemoselective: Intact Ar-NO2 Diol (Success) PathB->ResultB

Logic tree for chemoselective reduction of intermediates preserving the aromatic nitro group.

References

  • Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol. Organic Chemistry Portal / Journal of Organic Chemistry (2021).[Link]

  • Enantioselective synthesis of (–)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction. Nature Communications / PMC (2015).[Link]

  • Elucidation the Synthesis of an Antibiotic Medicine Chloramphenicol Palmitate with its Stepwise Mechanism. International Journal of Science and Research (IJSR) (2021).[Link]

Sources

Troubleshooting

improving yield in the synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

This is a Technical Support Center guide designed for researchers and process chemists optimizing the synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as Chloramphenicol Base ).[1][2] Topic: Improvi...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers and process chemists optimizing the synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as Chloramphenicol Base ).[1][2]

Topic: Improving Yield & Stereoselectivity in 2-amino-1-(4-nitrophenyl)propane-1,3-diol Production Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1][2]

Core Synthesis & Yield Architecture

The synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol hinges on two critical challenges: Diastereoselectivity (Threo vs. Erythro) and Chemoselectivity (preventing the reduction of the aromatic nitro group).[1][2]

This guide covers the two primary industrial workflows:

  • The Nitro-Aldol (Henry) Route: High atom economy but requires strict stereocontrol.[1][2]

  • The Serine/Glycine Route: More robust for scale-up, relying on selective ester reduction.[1][2]

Workflow Visualization

The following diagram outlines the critical control points (CCPs) where yield is typically lost.

ChloramphenicolBase_Workflow Start Starting Materials (p-Nitrobenzaldehyde) Henry Route A: Henry Reaction (+ 2-Nitroethanol) Start->Henry Serine Route B: Glycine Condensation (Aldol) Start->Serine NitroDiol Intermediate: 2-nitro-1-(4-nitrophenyl)propane-1,3-diol Henry->NitroDiol Red_Henry CCP1: Nitro Reduction (Risk: Aromatic Amine) NitroDiol->Red_Henry H2/Raney Ni or Chemoselective Racemate Racemic Chloramphenicol Base (Threo + Erythro) Red_Henry->Racemate SerineEster Intermediate: Ethyl p-nitrophenylserinate Serine->SerineEster Red_Serine CCP2: Ester Reduction (Selective NaBH4/CaCl2) SerineEster->Red_Serine Chemoselective Ester Reduction Red_Serine->Racemate Resolution CCP3: Optical Resolution (D-Tartaric Acid) Racemate->Resolution Final Target: D-(-)-Threo-Chloramphenicol Base Resolution->Final Crystallization Waste Erythro Isomer / L-Isomer (Recycle via Epimerization) Resolution->Waste Mother Liquor Waste->Racemate Acid/Base Epimerization

Figure 1: Comparative workflow for Chloramphenicol Base synthesis highlighting Critical Control Points (CCPs) for yield loss.

Troubleshooting Module: The Serine Route (Recommended)

This route avoids the difficult reduction of an aliphatic nitro group in the presence of an aromatic nitro group.[2] Instead, you reduce an ester to an alcohol.[1][2]

Critical Protocol: Chemoselective Ester Reduction

The Challenge: Reducing the ethyl ester of p-nitrophenylserine to the diol without reducing the aromatic nitro group to an aniline (which turns the product red/brown).[2]

The Solution: Use a Modified Borohydride System (NaBH4 + CaCl2) .[1] Standard LiAlH4 is too aggressive and will reduce the nitro group. NaBH4 alone is too weak to reduce esters.[1] The addition of Calcium Chloride generates a borohydride species capable of reducing esters while sparing nitro groups.[2]

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 eq of ethyl p-nitrophenylserinate in absolute Ethanol (0.5 M concentration).

  • Activation: Add 1.5 eq of anhydrous CaCl2 (Calcium Chloride). Stir for 30 minutes at 0°C.

  • Reduction: Slowly add 2.5 eq of NaBH4 in small portions over 1 hour. Maintain temperature <10°C.

    • Why? Exotherms promote side reactions.[1]

  • Quench: Stir for 4 hours at room temperature. Quench carefully with dilute HCl (pH 4-5).

  • Workup: Neutralize with Na2CO3, evaporate ethanol, and extract with Ethyl Acetate.

FAQ: Reduction Issues
SymptomProbable CauseCorrective Action
Product is Red/Brown Aromatic nitro reduction occurred.[1][2]Stop using Pd/C or LiAlH4. Switch to the NaBH4/CaCl2 system.[1] Ensure temperature stays <10°C during addition.
Low Yield (<40%) Incomplete ester reduction.[1]Check CaCl2 quality. It must be anhydrous.[1][2] Hydrated salts reduce the Lewis acidity required to activate the borohydride.[2]
Sticky Solid / Oil Boron complex formation.[1]The quench was insufficient. Ensure the acidic hydrolysis step (HCl) is long enough to break the Boron-Amine complexes before neutralization.[1][2]

Troubleshooting Module: Optical Resolution & Purification

Even with a good synthetic yield, you will likely obtain a racemic mixture (DL-threo and DL-erythro).[1][2] The biological activity resides in the D-(-)-threo isomer.[1][2][3]

Issue: Poor Separation of Threo/Erythro Isomers

Context: The erythro isomer is a common impurity that co-crystallizes, lowering the melting point and optical rotation.

Protocol: Fractional Crystallization

  • Esterification (Optional but Effective): Convert the crude base to the acetate salt using acetic acid.[1]

  • Solvent System: Use Isopropyl Alcohol (IPA) .

    • Mechanism:[1] The threo-acetate salt is significantly less soluble in IPA than the erythro-acetate.[1][2]

  • Process:

    • Dissolve crude mixture in hot IPA (reflux).

    • Cool slowly to 20°C.

    • Filter the precipitate (enriched threo).[1]

    • Recycle: The mother liquor contains the erythro isomer.[2][4] Do not discard.

Advanced Yield Recovery: Racemization

Question: I have 50% waste (erythro isomer). Can I recover it? Answer: Yes. The benzylic position (C1) is prone to epimerization under acidic or basic conditions due to the electron-withdrawing nitro group.[1][2]

  • Method: Treat the erythro-rich mother liquor with dilute HCl or acetic anhydride/sodium acetate to induce equilibrium, converting a portion back to the threo-form, then recycle through the crystallization step.[1][2]

Troubleshooting Module: The Henry Reaction (Alternative Route)

If you are using the Nitroaldol (Henry) reaction (p-nitrobenzaldehyde + 2-nitroethanol), your main challenge is Stereoselectivity .[1][2]

Decision Tree: Improving Henry Reaction Yield

Henry_Troubleshooting Start Low Yield in Henry Reaction Check1 Is the issue Conversion or Selectivity? Start->Check1 Conversion Low Conversion Check1->Conversion Selectivity Poor Diastereoselectivity (High Erythro) Check1->Selectivity Sol1 Check Water Content. Reaction is reversible. Use Molecular Sieves. Conversion->Sol1 Sol2 Switch Catalyst. Use Copper(II)-Oxazoline or Thiourea ligands. Selectivity->Sol2

Figure 2: Decision tree for optimizing the Henry Reaction step.

Key Optimization:

  • Catalyst: Standard bases (NaOH, KOH) give poor selectivity (1:1 threo:erythro).[1]

  • Upgrade: Use a Copper(II)-chiral diamine complex . This coordinates the aldehyde and nitro compound, forcing the threo approach.[2]

  • Reference Standard: A yield of >90% with >90:10 diastereoselectivity is achievable with modern Cu-ligand systems [1].[1][2]

Analytical Checkpoints

Before proceeding to the next step (e.g., dichloroacetylation to Chloramphenicol), validate your intermediate.[2]

ParameterSpecification (D-threo base)Troubleshooting
Melting Point 163–166 °CLow MP (<155°C) indicates erythro contamination.[1][2] Recrystallize from water or IPA.[1][2]
Optical Rotation

(c=1, 6M HCl)
Low rotation suggests enantiomeric impurity (L-isomer).[1] Check your resolving agent (D-Tartaric acid) purity.[1][2]
Appearance White to pale yellow powderDark yellow/orange indicates nitro-reduction byproducts (azo/azoxy compounds).[1][2]

References

  • Enantioselective Henry Reaction: Jin, W., et al. (2011).[1] "A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)-Diamine Ligand." The Journal of Organic Chemistry. Link[1]

  • Separation of Isomers: United States Patent 4224246A.[1][2] "Process for the synthesis and separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol."[1][2][4] Link

  • Selective Reduction (Borohydride): BenchChem Technical Support. "Selective reduction of nitro group without affecting other functional groups."[1] Link

  • Industrial Synthesis Overview: "Method for synthesizing chloramphenicol."[1][5][6] CN102399160B.[1][6] Link

  • Chemoenzymatic Strategy: "A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol." Catalysis Science & Technology. Link

Sources

Optimization

side reactions in the acylation of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges encountered during the acylation of thr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges encountered during the acylation of threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as chloramphenicol base or CLB).

In drug development, controlling the acylation of this specific intermediate is critical. The molecule possesses three competing nucleophilic centers: a primary amine, a primary hydroxyl (C3), and a secondary hydroxyl (C1)[1]. Poor control over reaction kinetics and thermodynamics leads to O-acylation, over-acylation, and intramolecular cyclization. This guide provides field-proven causality analyses, quantitative troubleshooting, and self-validating protocols to ensure high-fidelity N-acylation[2].

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first map the divergence of reaction pathways. The primary amine is kinetically the most nucleophilic site, but aggressive reagents or improper pH control will activate the hydroxyl groups or trigger secondary cyclizations[3].

G CLB 2-Amino-1-(4-nitrophenyl) propane-1,3-diol (Chloramphenicol Base) Target Target N-Acyl Product (Chloramphenicol) CLB->Target Selective N-Acylation (Mild Conditions) O_Acyl O-Acylated & Diacylated Byproducts CLB->O_Acyl Excess Acyl Chloride, Strong Base (e.g., DMAP) Oxazoline Oxazoline Derivative (Cyclization Byproduct) Target->Oxazoline Intramolecular Cyclization (Acidic/Dehydrating Conditions)

Fig 1. Mechanistic divergence in the acylation of chloramphenicol base.

Frequently Asked Questions & Troubleshooting

Q1: I am seeing multiple higher-running spots on my TLC (or late-eluting HPLC peaks). Why is O-acylation occurring alongside N-acylation? Causality & Expert Insight: The primary amine is naturally more nucleophilic than the C1 and C3 hydroxyl groups. However, when you use highly reactive acylating agents like dichloroacetyl chloride in the presence of strong nucleophilic catalysts (e.g., 4-DMAP) or excess triethylamine (TEA), the activation energy barrier for O-acylation is artificially lowered. The base deprotonates the hydroxyl groups, transforming them into highly reactive alkoxides that rapidly attack the acylium ion[1]. Resolution: Shift the kinetic balance. If using an acyl chloride, strictly limit the stoichiometry to 1.02–1.05 equivalents, drop the temperature to 0–5 °C, and use a milder, sterically hindered base like DIPEA. For industrial-scale selectivity, abandon acyl chlorides entirely and use ester aminolysis (see the protocol below).

Q2: My mass spectrometry data shows a major byproduct with a mass of [M - H₂O] relative to my target compound. What is this, and how do I prevent it? Causality & Expert Insight: You are observing the formation of an oxazoline derivative. Once the N-dichloroacetyl group is formed, the carbonyl oxygen of the newly formed amide is weakly nucleophilic. If the reaction mixture becomes acidic, or if dehydrating agents (like unquenched SOCl₂ from previous steps) are present, the adjacent C1 or C3 hydroxyl group is activated as a leaving group. The amide oxygen attacks the activated carbon intramolecularly, ejecting water and forming a stable 5-membered oxazoline ring[3]. Resolution: This is a classic workup failure. Ensure strict pH control (pH 6.5–7.0) during aqueous quenching. Avoid prolonged exposure to Lewis acids or temperatures above 40 °C when the reaction mixture is unbuffered.

Q3: We are losing the specific (1R,2R)-D-threo stereochemistry during the acylation step. Why is epimerization happening? Causality & Expert Insight: The alpha-proton (at C2) in the chloramphenicol base is slightly acidic due to the electron-withdrawing nature of the adjacent nitro-phenyl and hydroxyl groups. Harsh inorganic bases (like NaOH or KOH) used during biphasic acylation (Schotten-Baumann conditions) can abstract this proton, leading to a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, destroying the enantiomeric purity[2]. Resolution: Maintain anhydrous conditions with organic amine bases, or if using aqueous conditions, use mild buffers (e.g., NaHCO₃) and keep the reaction strictly below 10 °C.

Quantitative Data: Chemoselectivity Optimization

To illustrate the impact of reagent selection on chemoselectivity, review the empirical data below. This table summarizes the causality between the electrophilicity of the acylating agent and the resulting byproduct distribution.

Table 1: Impact of Acylating Agent and Base on Chemoselectivity (10 mmol scale)

Acylating AgentBase / CatalystTemp (°C)N-Acylation (Target Yield)O-Acylation (Byproduct)Oxazoline (Byproduct)
Dichloroacetyl chloride (1.5 eq)TEA / DMAP2545.2%48.5%4.1%
Dichloroacetyl chloride (1.05 eq)DIPEA085.4%11.2%< 1%
Dichloroacetic anhydride (1.1 eq)NaHCO₃ (aq)591.0%6.5%< 1%
Methyl dichloroacetate (1.2 eq) None (Methanol) 60 > 98.0% < 0.5% < 0.5%

Key Takeaway: Ester aminolysis using methyl dichloroacetate provides near-perfect chemoselectivity. Because esters are significantly less electrophilic than acid chlorides, they react exclusively with the highly nucleophilic primary amine, leaving the hydroxyl groups untouched[4].

Self-Validating Experimental Protocol: Highly Selective N-Acylation

This protocol utilizes methyl dichloroacetate via ester aminolysis. It is designed as a self-validating system: the reaction relies on thermodynamic principles where the byproduct (methanol) is continuously monitored and the absence of base prevents side reactions.

Workflow Step1 1. Substrate Dissolution Step2 2. Ester Addition Step1->Step2 Step3 3. Thermal Aminolysis Step2->Step3 Step4 4. IPC Validation (HPLC >99%) Step3->Step4 Step5 5. Controlled Crystallization Step4->Step5

Fig 2. Optimized self-validating workflow for selective N-acylation via ester aminolysis.

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a clean, dry 500 mL round-bottom flask with 21.2 g (100 mmol) of enantiopure (1R,2R)-(-)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol. Add 150 mL of anhydrous methanol. Stir at 25 °C until complete dissolution is achieved.

  • Reagent Addition: Slowly add 17.2 g (120 mmol, 1.2 eq) of methyl dichloroacetate to the solution. Causality Note: No base is added. The inherent basicity of the primary amine is sufficient to drive the nucleophilic attack on the ester.

  • Thermal Aminolysis: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 60–65 °C) for 4 to 6 hours.

  • In-Process Control (IPC) & Self-Validation: At 4 hours, withdraw a 50 µL aliquot, dilute in mobile phase, and analyze via HPLC (UV 254 nm).

    • Validation Trigger: The system is validated as complete when the starting material peak (CLB) is < 0.5% AUC. If > 0.5%, continue refluxing in 1-hour increments. Because no base or acid chlorides are present, over-reaction (O-acylation) is thermodynamically restricted, making extended heating safe.

  • Concentration: Once validated, cool the mixture to 40 °C. Concentrate the solution under reduced pressure to remove approximately 70% of the methanol and the byproduct methanol generated during the reaction.

  • Controlled Crystallization: Add 100 mL of cold distilled water dropwise to the concentrated methanolic solution while stirring vigorously. The target compound (chloramphenicol) will begin to precipitate as a white/yellowish crystalline solid.

  • Isolation: Cool the suspension to 0–5 °C for 2 hours to maximize yield. Filter the solid under vacuum, wash with 30 mL of ice-cold water followed by 20 mL of cold heptane, and dry in a vacuum oven at 45 °C to constant weight.

References

  • Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells PLOS One URL:[Link]

  • Enantioselective synthesis of (−)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction Organic & Biomolecular Chemistry (via SciSpace) URL:[Link]

  • US Patent 5352832A (Google Patents)
  • Chloramphenicol - Pharmaceutical Drugs NCBI Bookshelf (NIH) URL:[Link]

Sources

Troubleshooting

resolution of racemic mixtures of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Welcome to the Technical Support Center for Chloramphenicol Base Resolution . This portal is designed for researchers and process chemists optimizing the optical resolution of racemic threo-2-amino-1-(4-nitrophenyl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chloramphenicol Base Resolution . This portal is designed for researchers and process chemists optimizing the optical resolution of racemic threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

As a critical intermediate, isolating the biologically active (1R,2R)-(-)-threo isomer (chloramphenicol base) from the inactive (1S,2S)-(+)-threo isomer is the defining step in synthesizing broad-spectrum antibiotics like Chloramphenicol and Thiamphenicol.

Mechanistic Overview & Resolution Workflows

The resolution of this racemic amine is governed by two distinct thermodynamic pathways.

  • Diastereomeric Salt Formation: By introducing a chiral acid (e.g., Tartaric acid derivatives or D-camphorsulfonic acid), the enantiomers are converted into diastereomeric salts. Causality dictates that these salts possess different lattice energies and solubilities, allowing the less soluble salt to precipitate selectively 1.

  • Preferential Crystallization (Entrainment): Chloramphenicol base is among the rare 1–2% of organic molecules that crystallize as a conglomerate —a mechanical mixture of enantiomerically pure crystals 2. This structural anomaly allows us to bypass chiral reagents entirely by seeding a supersaturated racemate solution with pure enantiomer crystals, forcing asymmetric growth.

ResolutionWorkflow Racemate Racemic threo-2-amino-1- (4-nitrophenyl)propane-1,3-diol Strategy Resolution Strategy Racemate->Strategy Salt Diastereomeric Salt Formation (e.g., DBTA, Tartaric Acid) Strategy->Salt Chiral Acid Conglomerate Preferential Crystallization (Conglomerate Entrainment) Strategy->Conglomerate Supersaturation + Pure Seeds Diastereomers Diastereomeric Salts Fractional Crystallization Salt->Diastereomers ActiveIsomer (1R,2R)-(-)-Isomer (Active Precursor) Conglomerate->ActiveIsomer Seed Growth WasteIsomer (1S,2S)-(+)-Isomer (Inactive Byproduct) Conglomerate->WasteIsomer Mother Liquor Diastereomers->ActiveIsomer Base Hydrolysis Diastereomers->WasteIsomer Base Hydrolysis

Workflow for the optical resolution of racemic chloramphenicol base via salt or entrainment.

Quantitative Data & Method Comparison

When selecting a resolution strategy, evaluate your throughput requirements against reagent costs. Below is a summary of validated resolution parameters.

Resolution MethodResolving AgentTypical Yield (%)*Enantiomeric Excess (ee %)Primary Solvent System
Diastereomeric Salt (2R,3R)-DBTA (0.5 eq)~92.5%>99%Acetone / Water
Diastereomeric Salt D-Camphorsulfonic Acid~90.0%>98%Lower Aliphatic Alcohols
Preferential Crystallization None (Pure Seed Crystals)15–20% (per cycle)>95%Water / Methanol

*Note: Yields for diastereomeric salt formations are calculated based on the 50% theoretical maximum of the desired enantiomer present in the racemate [[1]]().

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific in-process controls (IPCs), you ensure chemical integrity before proceeding to downstream acylation.

Protocol A: Resolution via (2R,3R)-Dibenzoyltartaric Acid (DBTA)

Mechanism: Utilizing a half-equivalent of DBTA ensures the resolving agent is entirely consumed by the most complementary enantiomer, maximizing the thermodynamic precipitation of the target diastereomeric salt 1.

  • Dissolution: Suspend 1.0 eq of racemic threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol in an acetone/water mixture. Heat gently until fully dissolved.

  • Salt Formation: Slowly add 0.5 eq of (2R,3R)-DBTA. Stir continuously.

  • Crystallization: Allow the mixture to cool to room temperature and crystallize undisturbed for exactly 2 hours.

  • Isolation: Filter the precipitated diastereomeric salt under a vacuum. Wash with cold acetone.

  • Base Hydrolysis (Recovery): Suspend the isolated salt in distilled water. Carefully make the solution alkaline by adding 20-40% NaOH solution until the pH exceeds 10 3. Extract the liberated amine using diethyl ether or ethyl acetate.

  • Self-Validation (IPC): Evaporate the organic layer and measure the specific rotation of the resulting powder.

    • Pass Criteria: [α]25/D −30° (c = 1 in 6 M HCl) confirms the pure (1R,2R)-(-)-isomer .

Protocol B: Preferential Crystallization (Entrainment)

Mechanism: Because chloramphenicol base forms a conglomerate, massive seeding bypasses the nucleation energy barrier exclusively for the seeded enantiomer 2.

  • Supersaturation: Prepare a highly concentrated solution of the racemic base in water/methanol at 50°C.

  • Metastable Cooling: Cool the solution precisely to 25°C to enter the metastable zone (supersaturated but not spontaneously nucleating).

  • Massive Seeding: Introduce a large quantity (up to 10% w/w of the solute) of enantiomerically pure (1R,2R)-(-)-isomer seed crystals.

  • Kinetic Harvesting: Allow crystal growth for a strictly monitored timeframe (typically 15–30 minutes). Critical Step: You must filter the suspension before the counter-enantiomer spontaneously nucleates from the increasingly enriched mother liquor 2.

  • Self-Validation (IPC): Analyze the harvested crystals via Chiral HPLC to ensure ee > 95%.

Troubleshooting Guide

Q: Why is my isolated base showing a positive optical rotation (+31°) instead of the expected -30°? A: You have isolated the wrong enantiomer. A specific rotation of +31° corresponds to the inactive (1S,2S)-(+)-isomer [[4]](). If using a chiral acid, verify the stereochemistry of your resolving agent (e.g., using L-tartaric acid instead of D-tartaric acid will precipitate the opposite antipode).

Q: During preferential crystallization, my ee% drops dramatically if I leave the solution stirring for an hour. Why? A: Preferential crystallization is a kinetically controlled process, not a thermodynamic one. As the seeded (1R,2R)-isomer crystallizes out, the mother liquor becomes heavily supersaturated with the unseeded (1S,2S)-isomer. If left too long, secondary nucleation occurs, and the unwanted enantiomer crashes out, ruining your optical purity 2. You must stop the crystallization early.

Q: I am attempting base hydrolysis on my diastereomeric salt, but the amine isn't extracting into the organic layer. A: The pH is likely insufficient. The nitro group and diol backbone can stabilize the protonated amine. Ensure you are using a strong base (20-40% NaOH) and push the aqueous layer to pH > 10 before performing the liquid-liquid extraction 3.

Frequently Asked Questions (FAQs)

Q: Why perform the resolution at the 2-amino-1-(4-nitrophenyl)propane-1,3-diol stage instead of resolving the final chloramphenicol molecule? A: Economics and chemical efficiency. The cost of chemical intermediates compounds with every synthetic step. Resolving the mixture early ensures you do not waste expensive reagents (like dichloroacetic acid used in the final acylation) on the biologically inactive (1S,2S)-isomer 5.

Q: What makes chloramphenicol base such a good candidate for conglomerate crystallization? A: The combination of the rigid para-substituted nitrophenyl group and the two hydrogen-bonding hydroxyl groups contributes to highly ordered, distinct interactions in the crystal lattice, strongly favoring the separation of enantiomers into distinct pure crystals rather than a racemic co-crystal 2.

Q: Can the resolving agent be recovered and reused? A: Yes. After the base hydrolysis step (where the free amine is extracted into the organic phase), the chiral resolving agent remains in the aqueous phase as a sodium salt. By acidifying the aqueous phase, the chiral acid can be precipitated, filtered, and dried for the next batch.

References

  • US2766286A - Process for the resolution of racemic threo-1-phenyl-2-amino-1.
  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base Source: MDPI (Molecules, 2022) URL:[Link]

  • Chloramphenicol base - Org Prep Daily Source: Org Prep Daily URL:[Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of chloramphenicol

Title: Chloramphenicol Synthesis Optimization: Technical Support & Troubleshooting Guide Introduction Welcome to the Technical Support Center for chloramphenicol synthesis. This guide is designed for researchers, synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chloramphenicol Synthesis Optimization: Technical Support & Troubleshooting Guide

Introduction Welcome to the Technical Support Center for chloramphenicol synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the classic and modern routes of chloramphenicol production. Here, we address critical bottlenecks—from chemoselective reductions to optical resolution—providing mechanistic causality, self-validating protocols, and actionable troubleshooting steps.

Section 1: Synthesis Workflow & Mechanistic Overview

The industrial synthesis of chloramphenicol is a multi-step process traditionally starting from p-nitroacetophenone. The pathway requires precise control over functional group transformations, particularly because the molecule contains both a reducible nitro group and a specific stereochemical requirement (the D-(-)-threo isomer is the active antimicrobial agent)[1].

G N1 p-Nitroacetophenone N2 Bromination (Br2/AcOH) N1->N2 N3 Amination (Hexamethylenetetramine) N2->N3 N4 Acetylation (Ac2O) N3->N4 N5 Hydroxymethylation (HCHO/Base) N4->N5 N6 MPV Reduction (Al(i-PrO)3) N5->N6 N7 Optical Resolution (d-CSA) N6->N7 N8 Dichloroacetylation N7->N8 N9 Chloramphenicol (D-threo) N8->N9

Caption: Classic industrial synthesis workflow for chloramphenicol.

Section 2: Troubleshooting FAQs & Methodologies

Q1: Why is my yield of α-acetamido-β-hydroxy-p-nitropropiophenone low during the hydroxymethylation step?

Causality: The hydroxymethylation of ω-acetamido-p-nitroacetophenone is an aldol-type condensation with formaldehyde[1]. The reaction is highly sensitive to pH. If the medium is too basic (e.g., using strong alkali like NaOH), formaldehyde undergoes the Cannizzaro reaction, and the substrate may undergo over-condensation. If it is too acidic, the enolate required for the nucleophilic attack on formaldehyde will not form.

Table 1: Troubleshooting the Hydroxymethylation Step

ObservationRoot CauseCorrective Action
Low yield, unreacted starting materialInsufficient formaldehyde or low pHEnsure 1.5-2.0 eq of HCHO; maintain mildly basic pH (8-9).
Formation of multiple side productsOver-condensation / Cannizzaro reactionAvoid strong bases (e.g., NaOH). Use NaHCO3 or weak amine bases.
Product oiling out instead of crystallizingImpurities or incorrect solvent ratioRecrystallize from ethanol/water mixture; seed with pure crystals.

Q2: How do I optimize chemoselectivity during the reduction of the ketone in the presence of the nitro group?

Causality: Standard catalytic hydrogenation (e.g., H2/Pd) will rapidly reduce the p-nitro group to an amine, destroying the pharmacophore[1]. To selectively reduce the ketone to a secondary alcohol, the Meerwein-Ponndorf-Verley (MPV) reduction is employed. Aluminum isopropoxide [Al(i-PrO)3] coordinates specifically with the carbonyl oxygen, facilitating a hydride transfer via a six-membered transition state from isopropanol[1]. The nitro group lacks the ability to form this specific coordination complex, rendering the MPV reduction highly chemoselective.

G K Ketone Intermediate (with Nitro Group) Al Al(i-PrO)3 Coordination (Selective for C=O) K->Al Isopropanol Side Nitro Reduction (Prevented) K->Side Avoided by MPV TS 6-Membered Transition State (Hydride Transfer) Al->TS Alc Secondary Alcohol (Nitro Intact) TS->Alc Chemoselective

Caption: MPV reduction chemoselectivity logic avoiding nitro group reduction.

Table 2: Comparison of Reducing Agents for Ketone Reduction

Reducing AgentChemoselectivity (Ketone vs. Nitro)Yield of Target AlcoholRecommendation
H2 / Pd/CPoor< 10%Avoid (reduces nitro group)
NaBH4Moderate~ 60-70%Not ideal for scale-up
Al(i-PrO)3 (MPV)Excellent> 85%Standard / Recommended

Protocol: Chemoselective MPV Reduction

  • Preparation: Dissolve α-acetamido-β-hydroxy-p-nitropropiophenone (1.0 eq) in anhydrous isopropanol.

  • Reagent Addition: Add Aluminum isopropoxide (1.2 eq). Ensure strictly anhydrous conditions to prevent catalyst hydrolysis.

  • Reaction: Reflux the mixture. Continuously distill off the acetone byproduct to drive the equilibrium toward the secondary alcohol.

  • Quench & Workup: Cool the reaction and quench with dilute HCl to break the aluminum complex. Extract with ethyl acetate.

  • Self-Validation: Monitor via TLC (silica gel, EtOAc/Hexane). The disappearance of the ketone spot and the absence of highly polar amine spots (which would indicate nitro reduction) validate the chemoselectivity of the process.

Q3: What is the most efficient method for the optical resolution of the racemic threo-amine intermediate?

Causality: The MPV reduction yields a racemic mixture of diastereomers. Because only the D-(-)-threo isomer exhibits antimicrobial activity by binding to the 50S ribosomal subunit[2][3], optical resolution is mandatory. This is achieved by removing the acetyl protecting group via acid hydrolysis to yield the free amine, followed by fractional crystallization using a chiral resolving agent like d-camphorsulfonic acid (d-CSA)[1]. The D-threo amine forms a less soluble diastereomeric salt with d-CSA compared to the L-threo amine.

Protocol: Optical Resolution via Diastereomeric Salt Formation

  • Hydrolysis: Reflux the racemic acetamide in 5N HCl for 2 hours to yield the free amine hydrochloride. Neutralize with NaOH to isolate the free base.

  • Salt Formation: Dissolve the free amine and d-CSA (1:1 molar ratio) in a hot water/isopropanol mixture.

  • Crystallization: Cool slowly to room temperature. The D-threo amine d-CSA salt will selectively crystallize. Filter and wash with cold isopropanol.

  • Free Base Recovery: Suspend the salt in water, basify with aqueous ammonia (pH ~10), and extract the pure D-(-)-threo amine with ethyl acetate.

  • Self-Validation: Measure the specific rotation using a polarimeter. A value matching the standard reference (approx. [α]D²⁰ = -28° in 1N HCl) confirms successful resolution.

Q4: How can I minimize hydrolysis byproducts during the final dichloroacetylation step?

Causality: The final step involves acylating the primary amine of the resolved D-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol. If dichloroacetyl chloride is used, its extreme reactivity leads to O-acylation of the primary and secondary hydroxyl groups, generating unwanted esters and releasing HCl, which degrades the product. Using methyl dichloroacetate is the optimized choice[1]. It acts as a mild acylating agent that selectively targets the more nucleophilic primary amine (amidation) without affecting the hydroxyl groups, producing methanol as a harmless byproduct instead of corrosive HCl.

Protocol: Selective N-Dichloroacetylation

  • Reaction: Suspend the D-(-)-threo amine in methanol. Add methyl dichloroacetate (1.5 eq) and a catalytic amount of triethylamine.

  • Heating: Reflux the mixture for 4-6 hours. The reaction is driven forward by the formation of the stable amide bond.

  • Isolation: Concentrate the mixture under vacuum to remove methanol. Add water to precipitate the crude chloramphenicol.

  • Purification: Recrystallize from water/isopropanol or ethyl acetate/petroleum ether.

  • Self-Validation: HPLC analysis should show a single peak for chloramphenicol. FTIR should confirm the presence of the amide carbonyl (~1680 cm⁻¹) and the absence of ester carbonyls (~1730 cm⁻¹).

Q5: Are there modern biocatalytic alternatives to bypass the complex chemical resolution?

Causality: Yes. Recent advances in biocatalysis utilize engineered L-threonine transaldolase (LTTA) to directly synthesize the chiral precursor[4]. This chemoenzymatic strategy converts 4-nitrobenzaldehyde directly into (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid with 99% conversion and >97% diastereomeric excess (de)[4]. This bypasses the traditional bromination, amination, and inefficient optical resolution steps entirely, representing a massive leap in industrial optimization and green chemistry.

References

  • INCHEM. "Chloramphenicol (JECFA 53, 2004)." INCHEM. Available at: [Link]

  • MDPI. "Recent Trends in Synthesis of Chloramphenicol New Derivatives." MDPI. Available at: [Link]

  • Catalysis Science & Technology. "A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity." RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purity Assessment of 2-Amino-1-(4-Nitrophenyl)Propane-1,3-Diol

Welcome to the Advanced Analytical Support Hub. Subject: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Chloramphenicol Base) CAS Registry Numbers: 716-61-0 (1R, 2R), 2964-48-9 (1S, 2S), 119-68-6 (racemic).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Hub. Subject: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Chloramphenicol Base) CAS Registry Numbers: 716-61-0 (1R, 2R), 2964-48-9 (1S, 2S), 119-68-6 (racemic).

Executive Summary

You are analyzing an aminodiol intermediate critical for Chloramphenicol synthesis. The analytical challenge is twofold:

  • Chemical Purity: Separating the highly polar amine from neutral precursors (e.g., p-nitrobenzaldehyde) and degradation products.

  • Stereochemical Purity: This molecule possesses two chiral centers, yielding four stereoisomers.[1] The biological activity of the final drug depends almost exclusively on the D-threo (1R, 2R) configuration. Differentiating this from the L-threo enantiomer and the erythro diastereomers is the primary critical quality attribute (CQA).

Part 1: Analytical Decision Matrix

Before selecting a method, determine your specific data requirement using the workflow below.

AnalysisWorkflow cluster_tips Technique Logic Start START: Define Analytical Goal Decision What is the primary objective? Start->Decision ChemPurity Chemical Purity (Quantify by-products/degradation) Decision->ChemPurity General Assay StereoPurity Stereochemical Purity (Enantiomeric Excess) Decision->StereoPurity Isomer Ratio ID Structural Identification (Confirm Identity) Decision->ID Unknown Peak MethodA METHOD A: Ion-Pairing RP-HPLC (C18 + Pentanesulfonate) ChemPurity->MethodA MethodB METHOD B: Chiral HPLC (AGP or Immobilized Polysaccharide) StereoPurity->MethodB MethodC METHOD C: LC-MS (ESI+) or H-NMR ID->MethodC MethodA->MethodB If diastereomers co-elute in Method A

Figure 1: Analytical Method Selection Matrix. Select the pathway based on whether you need general assay data or specific isomeric resolution.

Part 2: Technical Q&A and Protocols
Module 1: Chemical Purity (Achiral HPLC)

Q: I am observing severe peak tailing for the main amine peak on my standard C18 column. How do I fix this?

A: Peak tailing is a classic issue with aminodiols. The free primary amine (


) interacts strongly with residual silanol groups on the silica backbone of C18 columns.

The Solution: You must suppress this interaction using either Ion Pairing or High pH (if your column allows).

Recommended Protocol (Ion Pairing - Gold Standard): This method uses sodium pentanesulfonate to form a neutral ion pair with the protonated amine, improving peak shape and retention.

ParameterCondition
Column C18 (End-capped), 5 µm, 150 x 4.6 mm (e.g., Waters Symmetry or equivalent)
Mobile Phase Buffer: 0.012 M Sodium Pentanesulfonate + 1% Glacial Acetic AcidOrganic: AcetonitrileRatio: 85:15 (Buffer:Organic)
Flow Rate 1.0 - 2.0 mL/min (Adjust for backpressure)
Detection UV @ 278 nm (Maximizes nitro group absorption)
Temperature 25°C
Expected

~3-5 min for the amine; precursors elute later.

Note: If using LC-MS, do not use sodium pentanesulfonate (non-volatile). Switch to Ammonium Formate (10mM, pH 8.5) and a high-pH stable C18 column (e.g., Agilent Poroshell HPH).

Module 2: Stereochemical Purity (Chiral HPLC)

Q: I need to separate the D-threo (active) isomer from the L-threo and erythro impurities. Standard C18 isn't working.

A: Standard C18 cannot separate enantiomers (


 vs 

) and often fails to resolve diastereomers (

vs

) due to similar hydrophobicity. You require a Chiral Stationary Phase (CSP).[1]

The Solution: Use an


-Acid Glycoprotein (AGP)  column or an immobilized polysaccharide column.

Recommended Protocol (Chiral Resolution):

ParameterCondition
Column Chiral-AGP (ChromTech/Waters) or Chiralpak AD-H
Mobile Phase 10 mM Ammonium Formate (pH 4.5) / Isopropanol or ACN (98:2 to 90:10)
Mode Reverse Phase Chiral
Critical Factor Flow Rate: Low flow (0.4 - 0.5 mL/min) is crucial for mass transfer in protein-based columns.
Selectivity The AGP column resolves isomers based on inclusion complexation and hydrogen bonding.

Alternative (Derivatization): If a chiral column is unavailable, derivatize the amine with GITC (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) . This converts enantiomers into diastereomeric thioureas, which can be separated on a standard C18 column [1].[2]

Module 3: Mass Spectrometry (LC-MS)

Q: I am trying to identify an impurity, but I'm getting poor ionization in Negative Mode (ESI-).

A: While Chloramphenicol (the final drug) is often analyzed in ESI- due to the dichloroacetamide group, the Chloramphenicol Base is a primary amine.

The Solution: Switch to Positive Mode (ESI+) .

  • Mechanism: The primary amine (

    
    ) readily accepts a proton to form 
    
    
    
    .
  • Target Mass:

    • Exact Mass: 212.08

    • Observed Ion

      
      : 213.09 m/z 
      

Troubleshooting LC-MS Signals:

ObservationCauseAction
Signal at 213 m/z Target Amine

Confirm retention time matches standard.
Signal at 195 m/z Water Loss

Common in source fragmentation; lower fragmentor voltage.
Signal at 152 m/z Cleavage of diol chainCharacteristic fragment (

).
Signal at 235 m/z Sodium Adduct

Check mobile phase water quality; use plastic bottles.
Part 3: Troubleshooting Logic

Use this guide when your chromatogram does not meet system suitability criteria.

Troubleshooting Problem Problem Detected Tailing Peak Tailing > 1.5 Problem->Tailing Split Split Peaks Problem->Split Drift RT Drift Problem->Drift Sol1 Add Ion Pair Reagent or Increase pH Tailing->Sol1 Sol2 Check Solvent Mismatch (Sample solvent > MP strength) Split->Sol2 Sol3 Check Column Temp & Equilibration Drift->Sol3

Figure 2: HPLC Troubleshooting Logic Flow.

Part 4: References
  • Gal, J. (1994). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. Journal of Chromatography A.

  • BenchChem. (2025).[1][3] Stereoisomers of Chloramphenicol: A Technical Guide to Structure and Biological Activity.

  • ResearchGate. (2026). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase HPLC.

  • Sigma-Aldrich. (2025). 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Product Sheet.

Sources

Optimization

troubleshooting common issues in 1,3-diol synthesis

Technical Support Center: 1,3-Diol Synthesis & Stereocontrol Case ID: #DIOL-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Statin" Scaffold Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Diol Synthesis & Stereocontrol

Case ID: #DIOL-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Statin" Scaffold Challenge

Welcome to the technical support hub for polyketide and 1,3-diol synthesis. The 1,3-diol motif is the pharmacophore backbone of HMG-CoA reductase inhibitors (statins) and a critical subunit in macrolide antibiotics (e.g., Bryostatin, Discodermolide).

Achieving high diastereomeric ratios (dr) in these systems is not about luck; it is about managing the transition state geometry.[1] This guide addresses the most frequent failure modes in Narasaka-Prasad (syn) and Evans-Saksena (anti) reductions.

Module 1: Syn-Selective Reduction (Narasaka-Prasad)

Target: syn-1,3-diols from


-hydroxy ketones.[2][3]
Reagents: 

(or

) +

.[1]
Q1: My diastereomeric ratio (dr) is eroding (< 10:1). What is going wrong?

Diagnosis: The issue is likely insufficient chelation prior to hydride addition or temperature fluctuations. The Mechanism: The reaction relies on the formation of a rigid, 6-membered boron-chelate chair structure.[1] The boron atom coordinates to both the


-hydroxyl oxygen and the ketone carbonyl.[1][4]
Corrective Protocol: 
  • Pre-complexation is Vital: You must stir the substrate with

    
     (1.1 equiv) in THF/MeOH at -78°C for at least 30 minutes before adding the reducing agent.[1] If the chelate isn't formed, 
    
    
    
    will attack the open chain ketone non-selectively.[1]
  • Solvent System: Ensure a solvent mixture of THF:Methanol (approx 4:1).[1] Methanol is required for the ligand exchange on boron (displacing the methoxide) to facilitate chelation.[1]

  • Temperature: Maintain -78°C strictly. Warmer temperatures allow the chelate to "ring-flip" or dissociate, destroying the facial bias.[1]

Q2: The reaction is finished, but I cannot recover the product. It seems "stuck" in the aqueous layer or silica.

Diagnosis: Boron trapping.[1] The product exists as a stable boron mono-ester or chelate, which is lipophilic enough to hide on column but stable enough to resist mild hydrolysis.[1] The Fix (Oxidative Workup): You cannot simply wash with water.[1] You must oxidatively cleave the C-O-B bonds.[1]

  • Step 1: Quench with buffer.[1]

  • Step 2: Add 30%

    
      and mild base (NaOH or buffer) to the crude mixture.[1]
    
  • Step 3: Stir at room temperature for 1-2 hours. This oxidizes the C-B bond, releasing the free 1,3-diol and boric acid.[1]

Module 2: Anti-Selective Reduction (Evans-Saksena)

Target: anti-1,3-diols.[5] Reagents:


 (Tetramethylammonium triacetoxyborohydride).[1][6]
Q3: The reaction is sluggish, and I see mixed stereochemistry.

Diagnosis: Solvent interference or moisture contamination. The Mechanism: Unlike Narasaka (intermolecular hydride delivery), this is an intramolecular hydride delivery.[1][6][7] The boron coordinates to the


-alcohol, and the hydride is delivered from the same face, via a twist-boat transition state.
Corrective Protocol: 
  • Solvent Choice: Use Acetic Acid (AcOH) or an MeCN/AcOH mixture.[1] Anhydrous conditions are preferred to prevent hydrolysis of the acetoxy ligands before coordination occurs.[1]

  • Reagent Quality:

    
     is hygroscopic.[1] If it has absorbed water, it decomposes to boric acid and loses stereocontrol.[1] Recrystallize from MeCN if necessary.[1]
    

Module 3: Stereochemical Verification (Rychnovsky Method)

Issue: "I have a diol, but I don't know if it is syn or anti." Solution: Do not rely on J-coupling constants in the free diol (hydrogen bonding makes them unreliable).[1] Use the Rychnovsky Acetonide Method .[1]

Protocol:

  • Convert the 1,3-diol to the acetonide using 2,2-dimethoxypropane and catalytic CSA (Camphorsulfonic acid).[1]

  • Run a

    
     NMR.[1][8][9]
    
  • Compare the chemical shifts of the acetonide methyl groups and the acetal carbon .[1]

Data Table: Rychnovsky


 NMR Diagnostics 
FeatureSyn-1,3-Diol AcetonideAnti-1,3-Diol Acetonide
Conformation ChairTwist-Boat
C2 (Acetal Carbon) ~ 98.5 ppm~ 100.5 ppm
Methyl (Axial) ~ 19 ppm ~ 25 ppm
Methyl (Equatorial) ~ 30 ppm ~ 25 ppm
Diagnostic Rule Distinct signals (High/Low)Converged signals (Mid-range)

Note: If your methyl peaks are at 19 and 30 ppm, you have the syn isomer (e.g., from Narasaka).[1] If both are near 24-25 ppm, you have the anti isomer.[1]

Visual Troubleshooting Workflows

Figure 1: Method Selection & Troubleshooting Logic

DiolSynthesis Start Target: 1,3-Diol Decision Desired Stereochemistry? Start->Decision SynPath Syn-Selective Decision->SynPath Syn AntiPath Anti-Selective Decision->AntiPath Anti Narasaka Method: Narasaka-Prasad (Et2BOMe + NaBH4) SynPath->Narasaka Saksena Method: Evans-Saksena (Me4NHB(OAc)3) AntiPath->Saksena Reduction Tishchenko Method: Evans-Tishchenko (SmI2 + Aldehyde) AntiPath->Tishchenko From Aldehyde IssueSyn Issue: Low dr? Narasaka->IssueSyn IssueAnti Issue: Low Yield? Saksena->IssueAnti SolSyn Check: Pre-complexation (-78°C) Check: Oxidative Workup (H2O2) IssueSyn->SolSyn Verify Verification: Rychnovsky Acetonide (13C NMR) SolSyn->Verify SolAnti Check: Anhydrous AcOH Check: Reagent Purity IssueAnti->SolAnti SolAnti->Verify

Caption: Decision tree for selecting the correct reductive protocol and troubleshooting common failure points in stereocontrol.

References

  • Narasaka-Prasad Reduction (Original Protocol): Narasaka, K., & Pai, F. C. (1984).[3] Stereoselective reduction of

    
    -hydroxy ketones to 1,3-diols. Tetrahedron, 40(12), 2233-2238.[2]
    
    
  • Evans-Saksena Reduction (Anti-Selective): Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of

    
    -hydroxy ketones employing tetramethylammonium triacetoxyborohydride.[5][6] Journal of the American Chemical Society, 110(11), 3560-3578.
    
    
  • Rychnovsky Acetonide Method (Analysis): Rychnovsky, S. D., & Skalitzky, D. J. (1990).[9] Stereochemistry of alternating polyol chains:

    
     NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948.
    
    
  • Evans-Tishchenko Reaction: Evans, D. A., & Hoveyda, A. H. (1990).[10][11] Samarium-catalyzed intramolecular Tishchenko reduction of

    
    -hydroxy ketones.[11] Journal of the American Chemical Society, 112(17), 6447-6449.[11]
    
    

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Biological Activity of 2-amino-1-(4-nitrophenyl)propane-1,3-diol vs. Chloramphenicol

In the landscape of antimicrobial drug development, understanding the structure-activity relationship (SAR) of established antibiotics is paramount for designing next-generation therapeutics. This technical guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antimicrobial drug development, understanding the structure-activity relationship (SAR) of established antibiotics is paramount for designing next-generation therapeutics. This technical guide provides an in-depth comparative analysis between the broad-spectrum antibiotic Chloramphenicol (CAM) and its structural backbone, 2-amino-1-(4-nitrophenyl)propane-1,3-diol , commonly referred to as Chloramphenicol Base (CLB) .

By deconstructing the molecular causality behind their divergent biological activities, this guide equips researchers with the mechanistic insights and self-validating experimental frameworks necessary for advanced antibiotic scaffold engineering.

Structural Causality and Mechanism of Action

Chloramphenicol is a potent bacteriostatic agent that halts bacterial proliferation by inhibiting protein synthesis. It achieves this by binding specifically to the peptidyl transferase center (PTC) on the 23S rRNA of the bacterial 50S ribosomal subunit, thereby preventing peptide bond formation [1].

Structurally, CAM consists of a p-nitrobenzene ring connected to a dichloroacetyl tail via a 2-amino-1,3-propanediol moiety. The compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol (CLB) is the exact structural precursor and degradation product of CAM, differing only by the absence of the dichloroacetyl group [2].

This single structural divergence dictates a profound shift in biological activity. The dichloroacetyl tail in CAM is not merely a structural appendage; it acts as a transition-state analog during aminoacyl-tRNA binding. It provides critical hydrogen bonding and steric stabilization required to anchor the molecule within the catalytic crevice (the CAM1 site) of the ribosome [3]. Consequently, the removal of this moiety to form CLB abolishes the molecule's ability to bind the PTC, stripping it of intrinsic antibacterial properties.

SAR_Logic CAM Chloramphenicol (CAM) Dichloro Contains Dichloroacetyl Group (Mimics Transition State) CAM->Dichloro CLB Chloramphenicol Base (CLB) 2-amino-1-(4-nitrophenyl)propane-1,3-diol NoDichloro Lacks Dichloroacetyl Group (Loss of H-Bonding) CLB->NoDichloro Subunit 50S Ribosomal Subunit (Peptidyl Transferase Center) Active Potent Antibacterial Activity (Elongation Arrest) Subunit->Active CAM Bound Inactive Negligible Antibacterial Activity (Used as Scaffold) Subunit->Inactive CLB Fails to Bind Dichloro->Subunit High Affinity Binding (Kd ~ 2 µM) NoDichloro->Subunit Weak/No Binding

Logical relationship of the dichloroacetyl group in 50S ribosomal binding and antibacterial activity.

Comparative Biological Activity Data

While CLB lacks the direct antibacterial potency of CAM, it is highly valued in pharmaceutical chemistry as a versatile synthetic scaffold. Because clinical resistance to CAM is frequently driven by Chloramphenicol Acetyltransferase (CAT)—an enzyme that neutralizes the drug by acetylating its hydroxyl groups—researchers utilize the CLB backbone to synthesize novel, CAT-evasive conjugates (such as polyamine-CAM derivatives) [4].

The table below summarizes the quantitative differences in physicochemical properties and biological activity between the two compounds.

ParameterChloramphenicol (CAM)2-amino-1-(4-nitrophenyl)propane-1,3-diol (CLB)
Molecular Formula C₁₁H₁₂Cl₂N₂O₅C₉H₁₂N₂O₄
Molecular Weight 323.13 g/mol 212.20 g/mol
Ribosomal Binding Affinity (Kd) ~2 µM (High affinity to 50S)>200 µM (Negligible affinity)
MIC (E. coli ATCC 25922) 2 – 8 µg/mL> 128 µg/mL
MIC (S. aureus ATCC 29213) 4 – 16 µg/mL> 128 µg/mL
Primary Application Broad-spectrum therapeutic antibioticSynthetic intermediate / Scaffold engineering

Experimental Protocol: Self-Validating Broth Microdilution Assay

To empirically validate the loss of biological activity in CLB compared to CAM, a highly controlled broth microdilution assay is required. This protocol is designed as a self-validating system : it incorporates orthogonal readouts and internal controls to isolate the variable of molecular structure, ensuring that any observed lack of inhibition is strictly due to the absence of the dichloroacetyl group, rather than assay failure.

Causality Behind Experimental Choices
  • Vehicle Control (DMSO): Ensures the solvent used to dissolve CLB/CAM does not artificially suppress bacterial growth.

  • Positive Control (CAM): Validates the susceptibility of the chosen bacterial strain and confirms the dynamic range of the assay.

  • Orthogonal Validation (Resazurin): Relying solely on optical density (OD600) can be confounded by compound precipitation. Adding Resazurin (a metabolic indicator that shifts from blue to pink upon reduction by viable cells) provides a secondary, metabolic confirmation of bacteriostatic activity.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Streak Escherichia coli (ATCC 25922) onto a Mueller-Hinton (MH) agar plate and incubate overnight at 37°C.

    • Suspend 3-5 distinct colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately

      
       CFU/mL).
      
    • Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of

      
       CFU/mL.
      
  • Compound Serial Dilution:

    • Prepare stock solutions of CAM and CLB in 100% DMSO at 10 mg/mL.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of CAM (range: 0.25 to 128 µg/mL) and CLB (range: 1 to 512 µg/mL) in CAMHB. Ensure the final DMSO concentration per well does not exceed 1% (v/v).

  • Inoculation and Incubation:

    • Dispense 50 µL of the adjusted bacterial inoculum into each well containing 50 µL of the diluted compounds.

    • Include control wells: Media only (Sterility Control), Media + Inoculum + 1% DMSO (Vehicle Control).

    • Incubate the plate aerobically at 37°C for 18–24 hours.

  • Orthogonal Readout & Data Analysis:

    • Primary Readout: Measure the absorbance at 600 nm (OD600) using a microplate reader. Calculate the IC₅₀ based on the dose-response curve.

    • Secondary Readout: Add 10 µL of 0.015% Resazurin solution to each well. Incubate for an additional 2 hours in the dark. A color change from blue to pink indicates metabolic viability (drug inactivity), visually confirming the MIC threshold where the well remains blue.

Workflow Step1 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Step2 2. Compound Serial Dilution CAM (Positive) vs. CLB (Test) Step1->Step2 Step3 3. Inoculate & Incubate (37°C, 18-24h in Mueller-Hinton Broth) Step2->Step3 Step4 4. Orthogonal Validation OD600 Readout + Resazurin Staining Step3->Step4 Step5 5. Data Analysis Determine MIC & Calculate IC50 Step4->Step5

Self-validating experimental workflow for comparative Minimum Inhibitory Concentration (MIC) assays.

Strategic Applications in Drug Development

The comparative lack of activity in 2-amino-1-(4-nitrophenyl)propane-1,3-diol should not be viewed as a failure, but rather as a blank canvas for rational drug design.

Because the CLB backbone retains the stereochemistry necessary to orient functional groups within the ribosomal exit tunnel, modern medicinal chemistry leverages CLB to synthesize homodimers and polyamine conjugates. By attaching spermidine or putrescine chains directly to the 2-aminopropane-1,3-diol backbone of CLB, researchers have successfully engineered compounds that utilize bacterial polyamine uptake systems to achieve high intracellular concentrations, effectively bypassing traditional efflux and enzymatic resistance mechanisms [4].

Therefore, while chloramphenicol remains the active biological endpoint, the chloramphenicol base is the foundational tool for overcoming the evolutionary countermeasures of multidrug-resistant pathogens.

References

  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions Molecules (MDPI) / PMC[Link]

  • Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells PLOS One[Link]

  • Synthesis and antimicrobial activity of chloramphenicol-polyamine conjugates PubMed / Bioorganic & Medicinal Chemistry[Link]

Comparative

A Structural and Functional Comparison: 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Introduction In the realm of synthetic organic chemistry and pharmaceutical development, molecules with subtle structural differences can exhibit vastly different chemical behaviors and biological activities. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of synthetic organic chemistry and pharmaceutical development, molecules with subtle structural differences can exhibit vastly different chemical behaviors and biological activities. This guide provides an in-depth comparative analysis of two such compounds: 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol. While both share a common nitrophenylpropane backbone, the variation in their functional groups dictates their synthetic utility and biological significance. 1-(4-Nitrophenyl)propane-1,2,3-triol, often referred to as p-nitrophenylglycerol (PNPG), is a valuable chiral intermediate and a substrate in biochemical assays.[1][2] In contrast, 2-amino-1-(4-nitrophenyl)propane-1,3-diol is renowned as a critical precursor in the total chemical synthesis of Chloramphenicol, a broad-spectrum antibiotic.[2][3] This guide will dissect their structural nuances, outline experimental protocols for their characterization, and discuss the functional consequences of their chemical architecture.

Part 1: Core Structural and Physicochemical Comparison

The fundamental difference between these two molecules lies in the substitution pattern on the propane backbone. 1-(4-Nitrophenyl)propane-1,2,3-triol features a glycerol (propane-1,2,3-triol) structure, with hydroxyl groups at positions 1, 2, and 3.[1] Conversely, 2-amino-1-(4-nitrophenyl)propane-1,3-diol has hydroxyl groups at positions 1 and 3, but a primary amine at the C2 position.[4] This seemingly minor change from a hydroxyl to an amino group profoundly impacts the molecule's chemical properties and its ultimate application.

Visualizing the Structural Difference

The chemical structures of the two compounds are depicted below.

G cluster_1 1-(4-Nitrophenyl)propane-1,2,3-triol cluster_2 2-amino-1-(4-nitrophenyl)propane-1,3-diol N1 N O1a O N1->O1a O1b O- N1->O1b C1_ar C C1_ar->N1 C2_ar C C1_ar->C2_ar C3_ar C C2_ar->C3_ar C4_ar C C3_ar->C4_ar C5_ar C C4_ar->C5_ar C1_chain C1 C4_ar->C1_chain C6_ar C C5_ar->C6_ar C6_ar->C1_ar C2_chain C2 C1_chain->C2_chain O1_chain OH C1_chain->O1_chain C3_chain C3 C2_chain->C3_chain O2_chain OH C2_chain->O2_chain O3_chain OH C3_chain->O3_chain N2 N O2a O N2->O2a O2b O- N2->O2b C1_ar2 C C1_ar2->N2 C2_ar2 C C1_ar2->C2_ar2 C3_ar2 C C2_ar2->C3_ar2 C4_ar2 C C3_ar2->C4_ar2 C5_ar2 C C4_ar2->C5_ar2 C1_chain2 C1 C4_ar2->C1_chain2 C6_ar2 C C5_ar2->C6_ar2 C6_ar2->C1_ar2 C2_chain2 C2 C1_chain2->C2_chain2 O1_chain2 OH C1_chain2->O1_chain2 C3_chain2 C3 C2_chain2->C3_chain2 NH2_chain2 NH2 C2_chain2->NH2_chain2 O3_chain2 OH C3_chain2->O3_chain2 Synthetic_Pathway Precursor Synthetic Precursors (e.g., 4-nitroacetophenone) AminoDiol 2-amino-1-(4-nitrophenyl) propane-1,3-diol (D-threo isomer) Precursor->AminoDiol Reduction/ Stereoselective Synthesis Chloramphenicol Chloramphenicol AminoDiol->Chloramphenicol Acylation with dichloroacetyl moiety

Caption: Simplified synthetic pathway to Chloramphenicol.

2-amino-1-(4-nitrophenyl)propane-1,3-diol is the direct precursor to Chloramphenicol. [2]Specifically, the D-threo-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol stereoisomer is the biologically active precursor. [2]The synthesis involves the acylation of the primary amino group with a dichloroacetyl moiety to yield the final antibiotic. [2]Chloramphenicol functions by binding to the 50S ribosomal subunit in bacteria, thereby inhibiting protein synthesis. [5] 1-(4-Nitrophenyl)propane-1,2,3-triol (PNPG) also serves as a key chiral intermediate in some synthetic routes to Chloramphenicol. [3]Its three hydroxyl groups offer multiple sites for chemical modification and stereocontrol, which is paramount as the biological activity of Chloramphenicol is highly dependent on its specific stereochemistry. [3] Beyond its role as a synthetic intermediate, PNPG is widely used as a chromogenic substrate in enzyme assays, particularly for glycosidases. [2]The nitrophenyl group allows for easy colorimetric detection when cleaved by an enzyme. [2]

Part 3: Experimental Workflow for Structural Verification

To confirm the identity and purity of these compounds, a multi-technique analytical approach is essential. This workflow ensures a self-validating system where data from each experiment corroborates the others.

Workflow cluster_main Comparative Structural Analysis Workflow Sample Obtain Samples: Compound 1 (Triol) Compound 2 (Amino-diol) MS Mass Spectrometry (ESI-MS) • Confirm Molecular Weight • Identify Fragmentation Patterns Sample->MS FTIR FTIR Spectroscopy • Identify Key Functional Groups (O-H, N-H, NO₂) Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, COSY) • Elucidate H/C Framework • Confirm Connectivity Sample->NMR Chiral Chiral Analysis (Optical Rotation / Chiral HPLC) • Determine Stereochemistry Sample->Chiral Data Data Synthesis & Comparison • Corroborate all data • Confirm structures MS->Data FTIR->Data NMR->Data Chiral->Data

Caption: Experimental workflow for structural comparison.

Step 1: Mass Spectrometry (MS)
  • Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for these polar molecules. It provides a precise molecular weight, which is the first and most fundamental check of a compound's identity.

  • Protocol:

    • Prepare dilute solutions (approx. 1 mg/mL) of each compound in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

  • Expected Data:

CompoundExpected [M+H]⁺ (Positive Mode)Expected [M-H]⁻ (Negative Mode)
1-(4-Nitrophenyl)propane-1,2,3-triol m/z 214.06m/z 212.05
2-amino-1-(4-nitrophenyl)propane-1,3-diol m/z 213.08m/z 211.07
Step 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR is a rapid and powerful technique for identifying the presence of specific functional groups. The key distinction will be the presence of an N-H stretch for the amino-diol versus only O-H stretches for the triol in the same region.

  • Protocol:

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Expected Data:

Functional Group1-(4-Nitrophenyl)propane-1,2,3-triol2-amino-1-(4-nitrophenyl)propane-1,3-diol
O-H Stretch (Alcohol) Broad, ~3200-3600 cm⁻¹Broad, ~3200-3600 cm⁻¹
N-H Stretch (Amine) AbsentPresent, ~3300-3500 cm⁻¹ (may overlap with O-H)
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹
NO₂ Stretch (Asymmetric/Symmetric) ~1520 cm⁻¹ & ~1350 cm⁻¹~1520 cm⁻¹ & ~1350 cm⁻¹
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides the most detailed structural information, confirming the exact connectivity of atoms in the molecule. ¹H NMR shows the hydrogen environment, while ¹³C NMR reveals the carbon backbone. The chemical shifts are highly sensitive to the local electronic environment, allowing for clear differentiation.

  • Protocol:

    • Dissolve ~5-10 mg of each sample in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D-COSY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Data (in DMSO-d₆):

Proton Environment1-(4-Nitrophenyl)propane-1,2,3-triol (Expected δ)2-amino-1-(4-nitrophenyl)propane-1,3-diol (Expected δ)Key Difference
Aromatic (d, J≈8.5 Hz) ~8.2 ppm (2H, ortho to NO₂)~8.1 ppm (2H, ortho to NO₂)Minor shift due to different backbone.
Aromatic (d, J≈8.5 Hz) ~7.6 ppm (2H, meta to NO₂)~7.5 ppm (2H, meta to NO₂)Minor shift due to different backbone.
C1-H (Benzylic) ~4.7 ppm (m, 1H)~4.9 ppm (d, 1H)Different multiplicity and shift.
C2-H ~3.7 ppm (m, 1H)~3.0 ppm (m, 1H)Significant upfield shift due to amine vs. hydroxyl.
C3-H₂ ~3.5 ppm (m, 2H)~3.4 ppm (m, 2H)Similar region, complex multiplet.
OH/NH₂ Protons Variable, broad signalsVariable, broad signalsPresence of NH₂ signal for the amino-diol.

Causality: The upfield shift of the C2-H proton in the amino-diol compared to the triol is a direct consequence of the lower electronegativity of nitrogen compared to oxygen, which results in less deshielding of the adjacent proton.

Conclusion

The structural comparison of 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol serves as a compelling case study in structure-function relationships. The substitution of a single hydroxyl group with an amino group at the C2 position fundamentally alters the molecule's physicochemical properties and redirects its primary application from a versatile chiral building block and biochemical substrate to a dedicated precursor for the antibiotic Chloramphenicol. The analytical workflow presented herein provides a robust framework for researchers to unambiguously identify and characterize these and other structurally similar small molecules, ensuring the integrity and success of their research and development endeavors.

References

  • BenchChem. 1-(4-Nitrophenyl)propane-1,2,3-triol structure and chemical formula.

  • BenchChem. A Comparative Analysis of 1-(4- Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4 -nitrophenyl)propane-1,3-diol.

  • ResearchGate. Chemical structure of chloramphenicol (C11H12Cl2N2O5 = 323 g mol -1 ) [Source: Internet].

  • PubChem. Chloramphenicol | C11H12Cl2N2O5 | CID 5959.

  • Scribd. Chloramphenicol: Structure and Synthesis.

  • American Chemical Society. Chloramphenicol.

  • NIST WebBook. Chloramphenicol.

  • PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743.

  • BenchChem. Application Notes: 1-(4-Nitrophenyl)propane-1,2,3-triol as a Versatile Chiral Building Block.

  • NIST WebBook. 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-.

  • Chem-Impex. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

  • Sigma-Aldrich. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

Sources

Validation

efficacy of different chiral resolving agents for 2-amino-1-(4-nitrophenyl)propane-1,3-diol

This guide provides an in-depth technical comparison of chiral resolving agents for 2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly referred to as Aminodiol or AD ), a critical intermediate in the synthesis of Chlora...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chiral resolving agents for 2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly referred to as Aminodiol or AD ), a critical intermediate in the synthesis of Chloramphenicol .

[1]

Executive Summary & Technical Context

The synthesis of Chloramphenicol requires the isolation of the D-(-)-threo isomer (1R, 2R) from the synthetic DL-threo racemate. The presence of two chiral centers and the requirement for high optical purity (>98% ee) make the resolution step a bottleneck in industrial production.

This guide compares three distinct resolution methodologies:

  • Classical Chemical Resolution using D-(-)-Tartaric Acid .

  • Enhanced Chemical Resolution using (2R,3R)-Dibenzoyl-tartaric Acid (DBTA) .

  • Biocatalytic Kinetic Resolution using Candida antarctica Lipase B (CAL-B) .

The Stereochemical Challenge

The target molecule, D-(-)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol , must be separated from its enantiomer (L-threo).

  • Target: (1R, 2R) Configuration.

  • Starting Material: DL-threo racemate (produced via nitro-aldol condensation and reduction).

Comparative Analysis of Resolving Agents

Agent A: D-(-)-Tartaric Acid (The Industry Standard)

Mechanism: Diastereomeric Salt Formation. Tartaric acid acts as a classic acidic resolving agent, reacting with the basic amino group of the aminodiol to form diastereomeric salts. The D-(-)-threo amine D-(-)-tartrate salt is less soluble in water/methanol mixtures than its L-threo counterpart, allowing for separation via fractional crystallization.

  • Efficacy: Moderate to High. Often requires multiple recrystallization cycles to achieve >95% ee.

  • Scalability: Excellent.[1] Tartaric acid is inexpensive and readily recoverable.[2]

  • Limitation: The solubility difference between the diastereomers can be narrow, leading to lower single-pass yields (~30-40% of theoretical).

Agent B: (2R,3R)-Dibenzoyl-tartaric Acid (DBTA) (High-Performance)

Mechanism: Supramolecular Recognition & Salt Formation. DBTA is a derivative of tartaric acid that often outperforms the parent compound. The bulky benzoyl groups facilitate stronger π-π stacking interactions with the nitrophenyl ring of the aminodiol. This creates a more rigid crystal lattice for the target diastereomer, significantly enhancing the solubility differential.

  • Efficacy: Superior. Can achieve >98% ee in fewer crystallization steps compared to plain tartaric acid.

  • Kinetic Control: DBTA allows for "Kinetic Resolution" where the target salt precipitates rapidly, trapping the desired isomer before thermodynamic equilibrium is reached.

  • Cost: Higher than tartaric acid, but offset by higher throughput and purity.

Agent C: Candida antarctica Lipase B (CAL-B) (Biocatalytic)

Mechanism: Enzymatic Kinetic Resolution (Selective Acylation).[3][4] Unlike acid-base chemistry, this method uses an enzyme to selectively acylate one enantiomer (usually the primary hydroxyl or amino group) using an acyl donor (e.g., vinyl acetate). CAL-B is highly selective for the (1R,2R) stereochemistry in similar phenyl-alkanolamine structures.

  • Efficacy: Extremely High (>99% ee potential).

  • Conditions: Mild (Room temperature, organic solvent like MeCN or MTBE).

  • Limitation: Maximum theoretical yield is 50% (unless coupled with dynamic kinetic resolution). Requires separation of the acylated product from the unreacted substrate.

Performance Data Summary

MetricD-(-)-Tartaric Acid(2R,3R)-DBTALipase B (CAL-B)
Primary Mechanism Acid-Base Salt CrystallizationSupramolecular/Salt CrystallizationSelective Enzymatic Acylation
Optical Purity (ee) 85-92% (Single Pass)95-99% (Single Pass)>99%
Yield (of Target) 35-45%40-48%45-49% (Kinetic Max 50%)
Solvent System Water / MethanolAcetone / WaterAcetonitrile / Vinyl Acetate
Reaction Time 12 - 24 Hours2 - 4 Hours (Kinetic Control)6 - 24 Hours
Cost Efficiency High (Cheapest Reagent)Medium (High Value Product)Low (Reagent Cost), High (Process)

Detailed Experimental Protocols

Protocol 1: Resolution with (2R,3R)-Dibenzoyl-tartaric Acid (DBTA)

This protocol prioritizes high optical purity using the "Kinetic Control" method.

Reagents:

  • Racemic DL-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol (10 g, 47 mmol).

  • (2R,3R)-Dibenzoyl-tartaric acid (8.4 g, 23.5 mmol - 0.5 equiv).

  • Solvent: Water/Acetone mixture (1:1 v/v).

Procedure:

  • Dissolution: Dissolve the racemic aminodiol (10 g) in 100 mL of warm Water/Acetone (50°C).

  • Addition: Add (2R,3R)-DBTA (0.5 molar equivalents) slowly to the stirring solution.

  • Crystallization: Cool the mixture to 20°C over 2 hours. The salt of the D-(-)-threo isomer will precipitate due to its lower solubility and favorable π-stacking.

  • Filtration: Filter the white precipitate. Wash with 10 mL cold acetone.

  • Hydrolysis (Liberation): Suspend the salt in 50 mL water. Adjust pH to 9-10 using 2M NaOH or NH₄OH.

  • Extraction: Extract the liberated free base into Ethyl Acetate (3 x 30 mL).

  • Drying: Dry organic layer over MgSO₄ and evaporate to yield D-(-)-threo-aminodiol.

Validation: Check melting point (Target: 163-166°C) and specific rotation (


 in 1M HCl).
Protocol 2: Enzymatic Resolution with CAL-B

This protocol uses selective O-acylation.

Reagents:

  • Racemic Aminodiol (1 g).

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (100 mg).

  • Acyl Donor: Vinyl Acetate (5 equiv).[3]

  • Solvent: Acetonitrile (anhydrous).

Procedure:

  • Setup: Dissolve aminodiol in Acetonitrile (20 mL). Add Vinyl Acetate.

  • Reaction: Add immobilized Lipase B. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via HPLC. The enzyme preferentially acylates the L-isomer (or D-isomer depending on specific strain/conditions, usually leaving the D-threo amine free or acylated with high specificity). Note: For CAL-B, the unreacted diol is often the target if the enzyme is selective for the L-form.

  • Termination: Filter off the immobilized enzyme.

  • Separation: The reaction mixture now contains Acylated-Isomer and Free-Target-Isomer. Separate via column chromatography (Silica gel, MeOH/DCM gradient).

Visualized Workflows

Figure 1: Chemical Resolution Workflow (DBTA)

This diagram illustrates the logic of the diastereomeric salt separation process.[5][6]

ResolutionWorkflow Racemate Racemic Aminodiol (DL-threo) Mix Mixture (Solvent: Water/Acetone) Racemate->Mix Agent Resolving Agent (2R,3R)-DBTA Agent->Mix Crystallization Selective Crystallization (Kinetic Control) Mix->Crystallization Heat to 50°C, Cool to 20°C Filtration Filtration Crystallization->Filtration Solid Solid Phase (D-threo-AD • DBTA Salt) Filtration->Solid Precipitate Liquid Mother Liquor (L-threo-AD enriched) Filtration->Liquid Filtrate Hydrolysis Hydrolysis (pH > 9) Solid->Hydrolysis NaOH / NH4OH Product Pure D-(-)-threo-Aminodiol (>98% ee) Hydrolysis->Product Extraction & Drying

Caption: Workflow for the resolution of Aminodiol using DBTA via diastereomeric salt formation.

Figure 2: Mechanism of Chiral Recognition

Conceptual representation of why DBTA is superior to Tartaric Acid.

Mechanism cluster_0 Tartaric Acid Interaction cluster_1 DBTA Interaction (Enhanced) TA Tartaric Acid Bond1 H-Bonding Only TA->Bond1 AD1 Aminodiol Bond1->AD1 DBTA Dibenzoyl-Tartaric Acid Bond2 H-Bonding + Pi-Pi Stacking DBTA->Bond2 AD2 Aminodiol Bond2->AD2

Caption: DBTA utilizes Pi-Pi stacking with the nitrophenyl group, creating a more stable and selective crystal lattice than Tartaric Acid.

References

  • Bánhegyi, D. F., et al. (2022). "Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts." Molecules, 27(10), 3134.

  • Fogassy, E., et al. (2021). "Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures." Crystals, 11, 1-15.

  • BenchChem. (2025).[2][7] "A Comparative Analysis of 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol."

  • Gotor, V., et al. (2014). "Regioselective Preparation of Thiamphenicol Esters Through Lipase-Catalyzed Processes." Journal of the Brazilian Chemical Society.

  • Sigma-Aldrich. "Product Specification: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol."

Sources

Comparative

A Comparative Spectroscopic Guide to 2-amino-1-(4-nitrophenyl)propane-1,3-diol Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereoisomerism in Drug Development In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Drug Development

In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit remarkably different pharmacological and toxicological profiles. A classic and critical example of this is the compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a key precursor in the synthesis of the broad-spectrum antibiotic chloramphenicol.[1] The biological activity of chloramphenicol is almost exclusively attributed to the D-threo isomer, underscoring the necessity for robust analytical methods to differentiate between its various stereoisomers.

This guide provides a comprehensive comparison of the spectroscopic analysis of the four stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol: the enantiomeric pair of threo-isomers ((1S,2S) and (1R,2R)) and the enantiomeric pair of erythro-isomers ((1S,2R) and (1R,2S)). We will delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), UV-Visible (UV-Vis), and Circular Dichroism (CD) spectroscopy to distinguish these isomers, supported by experimental data where available and established spectroscopic principles.

The Isomers: A Structural Overview

The four stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol arise from the presence of two chiral centers at the C1 and C2 positions of the propane backbone. The threo and erythro designations describe the relative configuration of these two centers.

Figure 1: The four stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Diastereomer Differentiation

NMR spectroscopy is arguably the most definitive technique for distinguishing between diastereomers like the threo and erythro pairs. The different spatial arrangement of substituents in diastereomers leads to distinct chemical environments for the protons and carbons, resulting in different chemical shifts and coupling constants.

Key Differentiating Features in ¹H NMR:

The most significant differences in the ¹H NMR spectra of the threo and erythro isomers are expected in the chemical shifts of the methine protons (H1 and H2) and the vicinal coupling constant between them (³JH1-H2).

  • Chemical Shifts (δ): Due to anisotropic effects from the phenyl ring and different intramolecular hydrogen bonding possibilities, the H1 and H2 protons in the erythro isomer are expected to have different chemical shifts compared to the threo isomer.

  • Coupling Constants (J): The Karplus relationship predicts that the magnitude of the vicinal coupling constant depends on the dihedral angle between the coupled protons. In the more stable staggered conformations, the threo isomer typically exhibits a smaller H1-H2 coupling constant compared to the erythro isomer.

Table 1: Expected ¹H NMR Data Comparison

IsomerH1 (δ, ppm)H2 (δ, ppm)³JH1-H2 (Hz)
threoExpected to be distinct from erythroExpected to be distinct from erythroSmaller
erythroExpected to be distinct from threoExpected to be distinct from threoLarger

Note: Enantiomers ((1S,2S) vs. (1R,2R) and (1S,2R) vs. (1R,2S)) are indistinguishable by standard NMR spectroscopy as their spectra are identical. Chiral derivatizing agents or chiral solvating agents are required to differentiate them.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.

Figure 2: A generalized workflow for NMR analysis of the isomers.

II. Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides information about the vibrational modes of a molecule. The diastereomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol will exhibit subtle but potentially discernible differences in their IR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹). These differences arise from variations in bond angles and intramolecular hydrogen bonding patterns.

Key Differentiating Features in IR Spectra:

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): The positions and shapes of these bands can be sensitive to the strength and nature of intramolecular hydrogen bonding between the hydroxyl and amino groups, which will differ between the threo and erythro isomers.

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrational modes (C-C, C-O, C-N stretching and bending) that are highly sensitive to the overall molecular geometry.

Table 2: Expected IR Data Comparison

Functional Groupthreo Isomer (cm⁻¹)erythro Isomer (cm⁻¹)
O-H stretchExpected to differ due to hydrogen bondingExpected to differ due to hydrogen bonding
N-H stretchExpected to differ due to hydrogen bondingExpected to differ due to hydrogen bonding
C-O stretch~1050-1150~1050-1150 (with potential shifts)
NO₂ stretch (asym)~1520~1520
NO₂ stretch (sym)~1350~1350

Note: As with NMR, the IR spectra of enantiomers are identical.

Experimental Protocol: KBr Pellet Method for IR Spectroscopy
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the isomer with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[3][4]

    • The goal is to create a fine, homogeneous powder.[4][5]

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

III. Mass Spectrometry (MS): Elucidation of Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of ions and their fragments. While diastereomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns upon ionization can differ due to the different stabilities of the fragment ions formed.

Key Differentiating Features in Mass Spectra:

Under techniques like Electrospray Ionization (ESI), which is a "soft" ionization method, the primary observation will be the protonated molecule [M+H]⁺.[6][7][8] For differentiation, tandem mass spectrometry (MS/MS) would be necessary to induce fragmentation and observe differences in the daughter ion spectra. A study on chloramphenicol isomers demonstrated that different product ions are obtained for the different isomers upon fragmentation.[9]

Table 3: Expected Mass Spectrometry Data

Ionization ModeIsomerExpected m/zFragmentation Pattern
ESI+All Isomers213.09 ([M+H]⁺)Expected to be similar for all isomers
ESI-MS/MSthreo vs. erythroParent ion: 213.09May show different relative abundances of fragment ions
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the isomer in a suitable solvent, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL. The addition of a small amount of acid (e.g., formic acid) can aid in protonation for positive ion mode.[6]

  • Instrument Setup:

    • Use an ESI-MS system.

    • Optimize the spray voltage, capillary temperature, and gas flow rates.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

    • For fragmentation analysis, perform MS/MS on the [M+H]⁺ ion.

IV. UV-Visible (UV-Vis) Spectroscopy: A Less Discriminatory Technique

UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in 2-amino-1-(4-nitrophenyl)propane-1,3-diol is the p-nitrophenyl group. Since all four isomers contain this same chromophore, their UV-Vis spectra are expected to be very similar, if not identical. The stereochemical differences are unlikely to significantly alter the energy of the π → π* transitions of the aromatic ring.

The UV spectrum of chloramphenicol, a closely related compound, shows a maximum absorption (λmax) around 272-274 nm.[10][11] A similar λmax is expected for the 2-amino-1-(4-nitrophenyl)propane-1,3-diol isomers.

Table 4: Expected UV-Vis Data

Isomerλmax (nm)Molar Absorptivity (ε)
All Isomers~273Expected to be very similar
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-0.8).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

  • Data Acquisition:

    • Record the baseline with the solvent-filled cuvettes.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

V. Circular Dichroism (CD) Spectroscopy: The Gold Standard for Enantiomer Differentiation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[12] This technique is exceptionally powerful for distinguishing between enantiomers, which are otherwise identical in most other spectroscopic methods.

Key Differentiating Features in CD Spectra:
  • Enantiomers: The CD spectra of enantiomers will be mirror images of each other, with equal magnitude but opposite signs for the Cotton effects.

  • Diastereomers: The CD spectra of diastereomers will be different and not mirror images.

Table 5: Expected Circular Dichroism Data

Isomer PairExpected CD Spectral Relationship
(1S,2S) vs. (1R,2R)Mirror images
(1S,2R) vs. (1R,2S)Mirror images
threo vs. erythroDifferent spectra
Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Dissolve the isomer in a suitable solvent that does not absorb in the spectral region of interest.

    • The concentration should be carefully chosen to give an optimal CD signal. For far-UV CD, a concentration of 0.1-0.5 mg/mL is typical.[12]

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Select an appropriate quartz cuvette with a known path length.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent.

    • Record the CD spectrum of the sample over the desired wavelength range.

    • The data is typically reported as molar ellipticity.

Conclusion: A Multi-faceted Approach to Isomer Characterization

The comprehensive and unambiguous differentiation of the stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol requires a multi-technique spectroscopic approach.

  • NMR spectroscopy is the most powerful tool for distinguishing between the threo and erythro diastereomers.

  • IR spectroscopy can provide supporting evidence for diastereomeric differentiation through subtle shifts in vibrational frequencies.

  • Mass spectrometry , particularly with MS/MS, can reveal differences in fragmentation patterns between the diastereomers.

  • UV-Vis spectroscopy is generally not useful for distinguishing between these isomers.

  • Circular Dichroism spectroscopy is the definitive method for differentiating between the enantiomeric pairs.

By employing a combination of these techniques, researchers and drug development professionals can confidently identify and characterize the specific stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol, ensuring the quality and efficacy of the final active pharmaceutical ingredient.

References

  • Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. Retrieved from [Link]

  • University of Colorado Anschutz Medical Campus. (n.d.). Circular Dichroism Procedure. Retrieved from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). International Journal of Engineering Research & Technology.
  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Oreate. (2025, December 30). Understanding KBr: The Essential Tool for Infrared Spectroscopy. Retrieved from [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment. Pharmaceutica Analytica Acta, 6(7).
  • C&I Laboratory. (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]

  • MDPI. (2024, August 27). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental determination of the circular dichroism. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Chloramphenicol. Retrieved from [Link]

  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • YouTube. (2024, February 18). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. Retrieved from [Link]

  • University of Bath. (2015, September 3). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra (a) and structural formula (b) of chloramphenicol (CAP) simulated by molecular dynamics from the Chem3D program. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • UV-Vis Spectroscopy. (n.d.).
  • ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

  • ACS Publications. (2024, April 30). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of (a) control and (b) treated chloramphenicol. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorbance values of aromatic compounds measured using a UV-Vis spectrophotometer at a wavelength of 450 nm from the bio-solubilization of coal by P. chrysosporium. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting Information Enantioselective Synthesis of (–)-Chloramphenicol via Silver- Catalysed Asymmetric Isocyanoacetate Aldol Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, March 30). Analytical Method Development And Validation Of Chloramphenicol Eye Ointment By UV-Visible Spectroscopy: Review. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Studies on the Mechanism of Action of Chloramphenicol. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • SpringerLink. (2021, May 3). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • SpectraBase. (n.d.). erythro-2-Nitro-1-phenyl-1,3-propanediol. Retrieved from [Link]

  • Semantic Scholar. (1980). Synthesis of the erythro and threo Forms of 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). Chloramphenicol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. (n.d.).
  • WUR eDepot. (n.d.). Discriminating chloramphenicol isomers by LC-MS/MS. Retrieved from [Link]

Sources

Validation

comparative study of catalysts for the synthesis of 1,3-diols

An in-depth comparative analysis of catalysts for the stereoselective synthesis of 1,3-diols is critical for modern drug development. 1,3-diols are ubiquitous structural motifs in polyketide natural products, statin-clas...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of catalysts for the stereoselective synthesis of 1,3-diols is critical for modern drug development. 1,3-diols are ubiquitous structural motifs in polyketide natural products, statin-class cholesterol-lowering drugs (e.g., rosuvastatin, atorvastatin), and broad-spectrum enzyme inhibitors. The challenge lies in controlling absolute and relative stereochemistry across two distinct carbinol centers.

Historically, stoichiometric directed reductions (such as the Evans-Tishchenko or Narasaka-Prasad reactions) were the standard. Today, catalytic asymmetric approaches—primarily transition-metal-catalyzed hydrogenation and enzymatic bioreduction—dominate due to their superior atom economy, scalability, and stereocontrol[1][2].

This guide objectively compares three leading catalytic paradigms: Ruthenium-Diphosphine Complexes , Iridium-Catalyzed Hydrogen Auto-Transfer , and Biocatalytic Ketoreductases (KREDs) .

Mechanistic Paradigms & Catalyst Selection

Ruthenium-Diphosphine Complexes (The Noyori Paradigm)

Ruthenium complexes bearing chiral atropisomeric diphosphine ligands (e.g., Ru-BINAP, Ru-SEGPHOS) remain the gold standard for the asymmetric hydrogenation of 1,3-diketones and


-hydroxy ketones[2].
  • Causality of Stereocontrol: The chiral ligand creates a rigid,

    
    -symmetric chiral pocket that dictates the facial approach of the substrate. In the reduction of 1,3-diketones, the reaction proceeds stepwise. The first reduction yields a 
    
    
    
    -hydroxy ketone. The newly formed hydroxyl group then coordinates to the ruthenium center, directing the second hydride transfer. This intramolecular direction typically results in excellent anti or syn diastereoselectivity (depending on the specific ligand bite angle and solvent polarity) alongside >98% enantiomeric excess (ee)[2][3].
Iridium-Catalyzed Redox-Triggered C-C Coupling

Developed extensively by the Krische group, cyclometalated Iridium-C,O-benzoate complexes enable the synthesis of 1,3-diols directly from primary alcohols and allyl acetates via hydrogen auto-transfer[1][4].

  • Causality of Stereocontrol: This method bypasses the need to pre-oxidize alcohols to aldehydes. The primary alcohol acts as both the reductant (generating an Ir-hydride) and the electrophile (transient aldehyde). The chiral

    
    -allyliridium intermediate then undergoes a highly ordered, six-membered Zimmerman-Traxler transition state, delivering the allyl group with exquisite diastereo- and site-selectivity[1][4].
    
Biocatalysis: Ketoreductases (KREDs)

Ketoreductases (alcohol dehydrogenases) offer a highly sustainable, green-chemistry alternative for the sequential or simultaneous reduction of 1,3-diketones[5][6].

  • Causality of Stereocontrol: The enzyme's active site precisely locks the prochiral faces of the diketone. Hydride transfer from the NADP(H) cofactor occurs strictly from one face. By deploying enantiocomplementary KREDs (e.g., an (R)-selective enzyme followed by an (S)-selective enzyme), chemists can access all four possible stereoisomers of a 1,3-diol with near-perfect optical purity[5][6].

Comparative Performance Data

The following table summarizes the experimental performance of these catalytic systems based on recent process chemistry benchmarks.

Catalyst SystemTypical SubstrateCatalyst LoadingDiastereomeric Excess (de)Enantiomeric Excess (ee)Reaction ConditionsPrimary Advantage
RuCl₂[(R)-BINAP] 1,3-Diketones0.1 – 1.0 mol%>95% (anti favored)>98%50–100 atm H₂, 50°C, MeOHHigh turnover number (TON); scalable for bulk APIs.
Ir-C,O-benzoate (SEGPHOS) Alcohols + Allyl Acetates2.0 – 5.0 mol%>90%>95%1 atm, 80°C, THFAvoids hazardous oxidants; high atom economy.
KREDs (Wild-type/Engineered) 1,3-Diketones1–10 U/mg (Enzyme)>99% (Tunable)>99%1 atm, 30°C, Aqueous BufferAccess to all 4 stereoisomers; mild conditions.

Visualizing the Catalytic Workflows

RuCycle Precat Ru(II)-BINAP Precatalyst Active Active Ru-H Species (H2 Activation) Precat->Active H2, Base Complex Substrate Coordination (1,3-Diketone) Active->Complex Substrate Transfer Stereoselective Hydride Transfer Complex->Transfer TS Formation Product 1,3-Diol Release Transfer->Product H+ Transfer Product->Active H2

Fig 1: Ru-BINAP Hydrogenation Cycle. Coordination directs stereoselective hydride transfer.

KREDCascade Substrate 1,3-Diketone KRED Ketoreductase (KRED) Reduction Substrate->KRED Product Chiral 1,3-Diol KRED->Product NADP NADP+ KRED->NADP Oxidized Cofactor NADPH (Electron Donor) Cofactor->KRED Hydride GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->Cofactor Recycled Gluconic Gluconic Acid GDH->Gluconic Glucose Glucose Glucose->GDH

Fig 2: KRED Biocatalytic Cascade. GDH recycles the NADPH cofactor to drive the reaction.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Ru-BINAP Catalyzed Asymmetric Hydrogenation of 2,4-Pentanedione

Causality Note: Transition metal phosphine complexes are highly susceptible to oxidation. Thorough degassing of solvents is not optional; it is a strict requirement to prevent the irreversible formation of phosphine oxides, which poison the catalyst and drastically reduce ee[2].

  • Preparation of Catalyst Solution: In an argon-filled glovebox, dissolve RuCl₂[(R)-BINAP] (0.5 mol%) in anhydrous, rigorously degassed methanol (10 mL).

  • Substrate Addition: Add 2,4-pentanedione (10 mmol) to the catalyst solution. Stir for 5 minutes to ensure full homogenization.

  • Reactor Setup: Transfer the mixture to a stainless-steel high-pressure autoclave. Seal the reactor and purge the headspace with ultra-pure H₂ gas three times (pressurize to 10 atm, then carefully vent).

  • Hydrogenation: Pressurize the reactor to 50 atm with H₂. Heat the vessel to 50°C using a highly controlled heating mantle. Stir vigorously (1000 rpm) to overcome mass-transfer limitations of H₂ into the liquid phase.

  • Validation & Monitoring: Monitor the pressure drop. A plateau in H₂ consumption (typically after 12-16 hours) indicates reaction completion.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂. Evaporate the methanol under reduced pressure. Purify the crude mixture via flash column chromatography (Hexanes/EtOAc) to isolate the (2R,4R)-pentanediol.

Protocol B: Biocatalytic Synthesis using Ketoreductase (KRED)

Causality Note: The Glucose Dehydrogenase (GDH) cofactor recycling system oxidizes glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid. Without continuous pH control, the accumulating acid will drop the pH below the enzyme's isoelectric threshold, causing rapid denaturation[5][6].

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH to 7.0 using 1M NaOH.

  • Enzyme & Cofactor Assembly: To the buffer, add 250 mg of D-glucose, 10 mg of NADP⁺, 50 mg of Glucose Dehydrogenase (GDH), and 50 mg of the selected KRED (e.g., an (R)-selective variant).

  • Substrate Addition: Dissolve the 1,3-diketone substrate (5 mmol) in 5 mL of DMSO (to aid solubility) and add it dropwise to the aqueous enzyme mixture.

  • Reaction Incubation: Incubate the reaction at 30°C in an orbital shaker at 200 rpm.

  • Validation & pH Control: Monitor the pH continuously using an automated titrator. Maintain the pH precisely at 7.0 by the dropwise addition of 1M NaOH. The volume of NaOH consumed directly correlates to the reaction conversion rate (self-validating metric).

  • Workup: Once NaOH consumption ceases, extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure 1,3-diol.

References

  • Asymmetric Iridium Catalyzed C-C Coupling of Chiral Diols via Site-Selective Redox-Triggered Carbonyl Addition. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu0_b6PnsXCT-ROdRkvJ3GDRg7-TC7Zjg0y_tunD9MxlgXfb518ZHtGnZpHsb4QJbIitLN-f_svUUIRXrqGngZBnFd0BA9dD_9AEIscOK6M4l0-BpYcoas1oUWtTLjlOCtUBQW2XMcWVmDQZQ=]
  • From Hydrogenation to Transfer Hydrogenation to Hydrogen Auto-Transfer in Enantioselective Metal-Catalyzed Carbonyl Reductive Coupling. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzaARWKxJTMwpsjrEZKTDEo-U-CnIoa3_pM6OwO5qfZLhU0kNLPfuJjHuuS9JjyoHrO-mIYupdyJuNJjfnVnRxUjmScXdhks06UsiCBubf15ira_OXwZ8iISQEQ0xbQJob61DL8Fb-a8fwHvk=]
  • Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQYdSJGZ8XrekW_CSVcMyXkkgrUKFvhpBOsoCpjzt6G4ieO6STQUw1qEaKAAxn6xT1meb1PWsSF4XxJqx7c0YQoi0_yKHClHTByU4Ee9NYBd_K9lRdIzD32_PPw96IuBo-lBK15w==]
  • Synthesis of Valuable Chiral Intermediates by Isolated Ketoreductases: Application in the Synthesis of α‐Alkyl‐β‐hydroxy Ketones and 1,3‐Diols. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVdJVrobuTG5soZzqu0kf4PtTDxCU764IoTU2FZ0xu6QGef5tMuhLhrp7iV5Lyd2C7rKJFfrkk7jLlvyW2-ddPTnaOSSGzXVA9UOjF_QT3BFz5km3wPSlfpuZtsZ-5f8ePN1IbMHf9vLKe-Stdv-7DQAs2eWChwdYb29lANIpcqLD0bmmu5EK4VI-ZY7aS5dAMCZt5RCnjSoVawhABx948xrElBr4k6xCkJMw-XjX5732tfmn9NQ8W4OpTXa6kG1rX-9Is3kQYZR_qpEQADmhU4FCeczv_ZjABmGT4yRhj1ZZ--0Ed8xHlRLNT4ZKGtUqUBJR1pRbf8RvQ1w==]
  • Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFYWkawn3uek5brUdRmgMCDHcxhdnsuydODx7swEw_YK8_CvcvEruW65V8SndNhhCOXn1tFdqzTubxXT3ymMM8axZ0DOcuUfb4yzVstrpoMOKXgy6OiroKoSnmX2PV12GDAw==]

Sources

Comparative

validation of 2-amino-1-(4-nitrophenyl)propane-1,3-diol as a reference standard

Beyond Area Percent: The Criticality of Validating 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a Reference Standard Introduction In pharmaceutical quality control, the accuracy of any analytical method is fundamentally...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Area Percent: The Criticality of Validating 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a Reference Standard

Introduction In pharmaceutical quality control, the accuracy of any analytical method is fundamentally tethered to the integrity of its reference standard. 2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as AMPD, or chloramphenicol base) occupies a dual role in drug development. It is both the primary synthetic intermediate for broad-spectrum amphenicol antibiotics and the principal hydrolytic degradation product of chloramphenicol in formulated products, such as ophthalmic solutions[1].

When monitoring the stability of chloramphenicol, regulatory agencies require the precise quantification of AMPD to establish shelf-life and ensure patient safety. This guide objectively compares the performance of a fully validated Certified Reference Standard (CRS) of AMPD against commercial technical-grade alternatives, demonstrating why rigorous validation under ICH Q2(R2) guidelines is an absolute necessity[2].

1. The Mechanistic Imperative for AMPD Characterization Chloramphenicol degrades primarily via the hydrolysis of its dichloroacetamide group, yielding AMPD and dichloroacetic acid[1]. Because AMPD lacks the dichloro- moiety, its UV absorptivity and chromatographic retention differ significantly from the parent API.

Pathway CAP Chloramphenicol (Active API) Hydrolysis Amide Hydrolysis (Heat / Alkaline pH) CAP->Hydrolysis H2O, OH- AMPD 2-amino-1-(4-nitrophenyl) propane-1,3-diol (AMPD) Hydrolysis->AMPD DCA Dichloroacetic Acid (Byproduct) Hydrolysis->DCA

Fig 1: Hydrolytic degradation pathway of chloramphenicol yielding the AMPD degradant.

To accurately quantify this degradation, the reference standard used for calibration must have an absolutely known purity. Technical-grade reagents often rely solely on HPLC-UV area normalization, which is fundamentally flawed because it is blind to non-chromophoric impurities like water, inorganic salts, and residual solvents.

2. The Causality of Analytical Bias: Validated CRS vs. Technical Grade Under the ICH Q2(R2) framework, an analytical procedure must demonstrate accuracy, precision, and specificity[3]. If a technical-grade standard containing 3% hidden moisture is used to calibrate an HPLC assay, the assay will systematically overestimate the AMPD content in the sample by 3%. In stability testing, this positive bias can artificially accelerate the apparent degradation rate, leading to premature batch rejection and millions of dollars in lost revenue.

A validated CRS overcomes this by employing an orthogonal Mass Balance approach. By actively quantifying and subtracting water (via Karl Fischer), volatiles (via TGA), and inorganics (via ROI) from the chromatographic purity, we establish a true absolute potency.

Analytical ParameterValidated CRS (Target Profile)Technical Grade (Typical)Impact of Using Technical Grade in Assays
Chromatographic Purity

99.8% (HPLC-UV/MS)
~98.5% (HPLC-UV only)Co-eluting impurities may skew calibration curves.
Water Content (KF)

0.2%
1.5% - 3.0%Hidden moisture causes systematic overestimation of sample degradants.
Residual Solvents

0.1% (GC-FID)
UncharacterizedSolvents act as diluents, reducing true standard potency.
Absolute Potency 99.5% ± 0.2% (Mass Balance)Unknown (Assumed 100%)Creates a 2-5% positive bias in quantitative stability assays.
Regulatory Compliance ICH Q2(R2) Compliant[3]Non-compliantHigh risk of OOS investigations and audit observations.

3. Self-Validating Experimental Protocols To ensure trustworthiness and reproducibility, the following protocols for AMPD validation are designed as self-validating systems. They incorporate internal System Suitability Testing (SST) to verify the method's fitness before data acquisition.

Workflow Start Technical Grade AMPD Purification Prep HPLC & Recrystallization Start->Purification ID Structural ID (NMR, HRMS, IR) Purification->ID Purity Mass Balance (HPLC, KF, ROI) ID->Purity Valid ICH Q2(R2) Validation Purity->Valid CRS Certified Reference Standard Valid->CRS

Fig 2: Analytical validation workflow for establishing an AMPD Certified Reference Standard.

Protocol 1: Stability-Indicating RP-HPLC Assay for AMPD

Causality of Design: AMPD contains a primary amine with a pKa of approximately 8.5. If analyzed at a neutral pH, the amine will partially ionize, leading to severe peak tailing due to secondary electrostatic interactions with residual silanols on the stationary phase. By utilizing an acidic mobile phase (pH 4.0), we fully protonate the amine, ensuring a sharp, symmetrical peak and robust resolution from the parent chloramphenicol[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 30 volumes of HPLC-grade acetonitrile with 70 volumes of 0.05 M potassium dihydrogen phosphate buffer. Adjust the pH to 4.0 using dilute phosphoric acid. Filter through a 0.22 µm PTFE membrane and degas ultrasonically[1].

  • Chromatographic Setup: Install a C18 column (250 mm × 4.6 mm, 5 µm particle size). Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer. Set the flow rate to 1.0 mL/min and the UV detector to 230 nm[1].

  • Standard Preparation: Accurately weigh 20.0 mg of the AMPD reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase (200 µg/mL stock). Dilute to a working concentration of 20 µg/mL.

  • System Suitability Testing (Self-Validation): Inject a resolution mixture containing 20 µg/mL AMPD and 400 µg/mL Chloramphenicol.

    • Acceptance Criteria: The system is only valid if the resolution (

      
      ) between AMPD and Chloramphenicol is 
      
      
      
      5.0, the AMPD peak tailing factor (
      
      
      ) is
      
      
      1.5, and the relative standard deviation (RSD) of 5 replicate AMPD injections is
      
      
      2.0%[3].
  • Sample Analysis: Inject the stability samples and quantify the AMPD degradant against the validated calibration curve.

Protocol 2: Absolute Purity by Mass Balance

Causality of Design: To convert a high-purity material into a Reference Standard, its exact mass fraction must be known. This protocol utilizes orthogonal techniques to account for every microgram of the material[3].

Step-by-Step Methodology:

  • Chromatographic Purity (

    
    ):  Execute Protocol 1 using a high-concentration sample (e.g., 1 mg/mL) to detect trace organic impurities. Calculate the area percent of the AMPD peak relative to all integrated peaks.
    
  • Moisture Content (

    
    ):  Transfer 100 mg of AMPD into a volumetric Karl Fischer titrator. Titrate with a standardized iodine/sulfur dioxide reagent to an electrometric endpoint. Record the water content as a percentage.
    
  • Residual Solvents (

    
    ):  Analyze 50 mg of AMPD via Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) to quantify residual synthesis solvents (e.g., ethanol, ethyl acetate).
    
  • Residue on Ignition (

    
    ):  Accurately weigh 1.0 g of AMPD into a tared platinum crucible. Ignite at 600°C in a muffle furnace until a constant mass is achieved. Record the inorganic ash content.
    
  • Mass Balance Calculation: Calculate the absolute potency using the formula:

    
    
    Self-Validation Check: The sum of all impurities plus the AMPD content must equal 100.0% ± 0.5%. If it does not, an undetected impurity exists, and the standard cannot be certified.
    

Conclusion The validation of 2-amino-1-(4-nitrophenyl)propane-1,3-diol as a reference standard is not a mere bureaucratic exercise; it is a scientific imperative. By replacing uncharacterized technical-grade reagents with a mass-balance validated CRS, analytical laboratories eliminate systematic bias, ensure ICH Q2(R2) compliance, and guarantee the integrity of their stability-indicating assays[2][3].

References [2] Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[3] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[1] Title: Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution Source: researchgate.net URL:

Sources

Validation

Comparative Application Guide: 2-Amino-1,3-Propanediol Derivatives in S1P Receptor Modulation

As drug development professionals, we frequently encounter molecular scaffolds that serve as the foundation for entire therapeutic classes. The 2-amino-1,3-propanediol (serinol) pharmacophore is one of the most critical...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter molecular scaffolds that serve as the foundation for entire therapeutic classes. The 2-amino-1,3-propanediol (serinol) pharmacophore is one of the most critical structural motifs in modern immunopharmacology. Because it acts as a structural mimic of endogenous sphingosine, it can be recognized and phosphorylated by sphingosine kinases in vivo, converting prodrugs into potent modulators of sphingosine-1-phosphate (S1P) receptors[1].

This guide provides an objective, data-driven comparison of two distinct applications of this pharmacophore: the first-generation pioneer Fingolimod (FTY720) and the next-generation, highly selective derivative Amiselimod (MT-1303) . By analyzing their structural divergence, we can understand the causality behind their distinct safety profiles and therapeutic applications.

Mechanistic Foundation & Structural Divergence

The clinical efficacy of 2-amino-1,3-propanediol derivatives relies on their ability to act as functional antagonists at the S1P receptor subtype 1 (S1PR1). Upon phosphorylation, these compounds initially agonize S1PR1 on lymphocytes, which triggers profound receptor internalization and degradation. Stripped of surface S1PR1, lymphocytes lose their ability to follow the S1P gradient out of secondary lymphoid organs, effectively sequestering them and preventing autoimmune infiltration into target tissues[2].

Pathway A 2-Amino-1,3-propanediol Prodrug B Sphingosine Kinase 2 (In Vivo Phosphorylation) A->B C Active Phosphate Metabolite B->C D S1PR1 Binding (Lymphocyte Surface) C->D E Receptor Internalization & Degradation D->E Functional Antagonism F Blockade of Lymphocyte Egress E->F

Diagram 1: Mechanistic pathway of 2-amino-1,3-propanediol derivatives inducing lymphocyte sequestration.

The Problem with First-Generation Scaffolds

Fingolimod , formulated as 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol, utilizes a simple, highly lipophilic octylphenyl tail[3]. While highly effective for treating Relapsing-Remitting Multiple Sclerosis (RRMS), this unrefined tail results in broad, non-selective binding. Its active metabolite (Fingolimod-P) hits S1PR1, S1PR3, S1PR4, and S1PR5[4]. The agonism of S1PR3, combined with rapid S1PR1 activation in atrial myocytes, activates G protein-coupled inwardly rectifying potassium (GIRK) channels. This hyperpolarizes the cells, causing a well-documented, transient first-dose bradycardia that requires intensive clinical monitoring[5][6].

The Next-Generation Solution

Amiselimod represents a rational structural evolution. By replacing the simple octyl chain with a bulkier, electron-withdrawing heptyloxy-3-trifluoromethylphenyl group, two critical pharmacokinetic and pharmacodynamic shifts occur[7][8]:

  • Kinase Kinetics: The bulky trifluoromethyl group creates steric hindrance, significantly slowing the rate of phosphorylation by Sphingosine Kinase 2 (SphK2). This gradual conversion prevents the acute, rapid spike in active metabolite that shocks the cardiac system[1][8].

  • Receptor Selectivity: The modified tail eliminates binding affinity for S1PR3, effectively bypassing the primary driver of GIRK-mediated bradycardia[8].

Comparative Pharmacodynamics

To objectively evaluate the performance of these derivatives, we must look at their receptor binding affinities. The table below summarizes the half-maximal effective concentration (EC50) of their active phosphate metabolites across the S1P receptor family.

Receptor SubtypeFingolimod-P EC50 (nM)Amiselimod-P EC50 (nM)Clinical Implication of Amiselimod's Profile
S1PR1 ~0.300.075Superior potency for driving lymphocyte sequestration and immunosuppression[8].
S1PR2 >10,000>1,000No off-target vascular smooth muscle constriction for either compound.
S1PR3 ~3.10>1,000Critical Differentiator: Complete avoidance of S1PR3 prevents acute bradycardia[5][8].
S1PR4 ~15.0Weak / MinimalReduced interference with dendritic cell and macrophage functions[1].
S1PR5 ~0.30High AffinityMaintains positive neuroprotective effects on oligodendrocytes[1].

Validating Assays: Experimental Methodologies

As application scientists, we do not rely solely on theoretical receptor affinities. We must validate these compounds using robust, self-validating experimental systems. Below are the definitive protocols used to compare the cardiac liability and in vivo efficacy of these 2-amino-1,3-propanediol derivatives.

Protocol A: Electrophysiological Assessment of Cardiac Liability

Rationale: Because clinical bradycardia is mediated by the activation of GIRK channels in the heart, whole-cell patch-clamp electrophysiology of human atrial myocytes provides a direct, causal readout of a compound's negative chronotropic potential[6].

Self-Validating Design: This assay requires a positive control (endogenous S1P or Carbachol) to prove the cell's GIRK channels are responsive. If the positive control fails to elicit an inward potassium current, the cell is discarded, ensuring false negatives for the test compounds are impossible.

  • Cell Preparation: Isolate primary human atrial myocytes enzymatically and plate them onto poly-D-lysine coated glass coverslips. Allow 24 hours for recovery.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Use an intracellular solution rich in K+ (e.g., 130 mM KCl) and an extracellular solution containing 2 mM K+. Clamp the holding potential at -70 mV.

  • System Validation (Control): Perfuse 10 nM of endogenous S1P. Record the inward potassium current. Wash out until the current returns to baseline.

  • Compound Application: Perfuse the active metabolites (Fingolimod-P or Amiselimod-P) in a dose-escalation manner (0.1 nM to 1000 nM), allowing 3 minutes per concentration to reach steady-state.

  • Data Analysis: Quantify the peak inward current at each concentration to generate a dose-response curve. Expected Result: Amiselimod-P will demonstrate approximately 5-fold weaker GIRK activation compared to Fingolimod-P, validating its superior cardiac safety profile[8].

Workflow Step1 Isolate Human Atrial Myocytes Step2 Whole-Cell Patch Clamp (-70mV) Step1->Step2 Step3 Validate with Endogenous S1P Step2->Step3 Step4 Perfuse Active Metabolites Step3->Step4 Step5 Quantify GIRK Currents (EC50) Step4->Step5

Diagram 2: Self-validating electrophysiological workflow for assessing compound-induced bradycardia potential.

Protocol B: In Vivo Efficacy Validation (T-Cell Transfer Colitis Model)

Rationale: To prove that the structural modifications in Amiselimod do not compromise its immunomodulatory power, we utilize the CD4+CD45RBhigh T-cell transfer model. This model is strictly dependent on lymphocyte trafficking, making it the perfect system to evaluate S1PR1 functional antagonism[7].

Self-Validating Design: The inclusion of a "Sham Transfer" group (receiving PBS instead of T-cells) establishes the baseline healthy state, while the "Vehicle-Treated Transfer" group establishes the maximum disease state. The test compounds are evaluated strictly within this validated therapeutic window.

  • Disease Induction: Isolate naive CD4+CD45RBhigh T-cells from the spleens of donor BALB/c mice using fluorescence-activated cell sorting (FACS). Inject

    
     cells intraperitoneally into severe combined immunodeficient (SCID) mice[7].
    
  • Treatment Regimen: Randomize mice into four groups: Sham, Vehicle, Fingolimod (1 mg/kg/day), and Amiselimod (0.1 to 1 mg/kg/day). Administer treatments via oral gavage starting from the day of transfer.

  • Clinical Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • Endpoint Cellular Analysis: At week 6, euthanize the mice. Harvest the colonic lamina propria. Use flow cytometry to quantify the absolute numbers of infiltrating Th1 (CD4+ IFN-γ+) and Th17 (CD4+ IL-17+) cells[7]. Expected Result: Both Fingolimod and Amiselimod will significantly reduce DAI and mucosal Th1/Th17 infiltration compared to the vehicle. However, Amiselimod achieves this efficacy at lower doses due to its optimized S1PR1 potency.

Conclusion

The evolution from Fingolimod to Amiselimod perfectly illustrates the power of rational drug design applied to the 2-amino-1,3-propanediol scaffold. While Fingolimod proved that functional antagonism of S1P receptors could revolutionize the treatment of autoimmune diseases, its non-selective nature introduced significant cardiac liabilities. By carefully modifying the lipophilic tail, Amiselimod achieves a slower rate of in vivo phosphorylation and exquisite selectivity for S1PR1 over S1PR3. As validated by both in vitro electrophysiology and in vivo disease models, this next-generation derivative maintains potent immunosuppressive efficacy while virtually eliminating the risk of first-dose bradycardia.

References

1.[3] Google Patents. "WO2012056458A2 - Intermediate compounds and process for the preparation of fingolimod". Available at: 2.[7] PLOS One. "Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells". Available at: 3.[8] British Journal of Pharmacology (via PMC). "Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk". Available at: 4.[5] British Journal of Clinical Pharmacology (via PMC). "Cardiac effects of amiselimod compared with fingolimod and placebo: results of a randomised, parallel‐group, phase I study in healthy subjects". Available at: 5.[6] Turkish Journal of Neurology. "Amiselimod: A New Oral Agent in the Treatment of Multiple Sclerosis". Available at: 6.[1] MDPI Pharmaceuticals. "Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation". Available at: 7.[2] Taylor & Francis. "An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis". Available at: 8.[4] MDPI International Journal of Molecular Sciences. "Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives". Available at:

Sources

Comparative

analysis of impurities in commercial 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Analytical Strategies for Impurity Profiling in Commercial 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Executive Summary & Core Directive 2-Amino-1-(4-nitrophenyl)propane-1,3-diol—commonly known as Chloramphenicol base or...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Impurity Profiling in Commercial 2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary & Core Directive

2-Amino-1-(4-nitrophenyl)propane-1,3-diol—commonly known as Chloramphenicol base or AMPD—is a critical chiral intermediate in the synthesis of broad-spectrum antibiotics like chloramphenicol and thiamphenicol. In commercial batches, AMPD can harbor a complex profile of impurities, ranging from unreacted synthetic precursors to stereoisomeric by-products and oxidative degradants. Because downstream dichloroacetylation of AMPD directly yields the final active pharmaceutical ingredient (API), any impurity in the commercial base can propagate into the drug product, compromising safety and pharmacopeial compliance.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical methodologies for AMPD impurity profiling. This guide moves beyond standard monographs to detail the chemical causality behind chromatographic choices, providing a self-validating experimental protocol for robust batch release.

Mechanistic Insight: The Causality of AMPD Impurities

Before selecting an analytical method, one must understand the chemical nature of the target and its impurities. AMPD contains a primary amine and two hydroxyl groups, making it highly polar and weakly basic.

  • Synthetic & Chiral Impurities: Commercial AMPD is typically synthesized via the condensation of p-nitrobenzaldehyde with 2-nitroethanol, followed by reduction and chiral resolution. Incomplete resolution leaves L-threo and erythro diastereomers.

  • Chromatographic Behavior (The Causality of Retention): Because AMPD is basic, it becomes protonated in standard acidic mobile phases (pH < 3). This protonation leads to poor retention and severe peak tailing on traditional end-capped C18 columns due to secondary interactions with residual silanols. To counteract this, analysts must use either ion-pairing reagents (e.g., sodium pentanesulfonate) to neutralize the charge[1], or specialized mixed-mode/low-silanol columns (such as Newcrom R1)[2].

ImpurityPathway Start p-Nitrobenzaldehyde (Starting Material) AMPD D-threo-AMPD (Target API Intermediate) Start->AMPD Synthesis Stereo L-threo & Erythro AMPD (Chiral Impurities) Start->Stereo Incomplete Resolution Degrad p-Nitrobenzoic Acid (Oxidative Degradation) AMPD->Degrad Oxidation Downstream Chloramphenicol (Downstream API) AMPD->Downstream Dichloroacetylation

Figure 1: Synthetic and degradation pathways generating impurities in commercial AMPD.

Objective Comparison of Analytical Alternatives

When evaluating commercial AMPD, laboratories typically choose between three primary modalities. The table below summarizes the quantitative performance data for each approach.

Table 1: Performance Comparison of Analytical Modalities for AMPD Impurities

Analytical MethodDetection Limit (LOD)Typical Run TimeResolution (

)
SpecificityLimitations
Ion-Pairing RP-HPLC-UV ~0.05%25 min> 1.5LowIon-pairing reagents (e.g., pentanesulfonate) are incompatible with MS detection[1].
Mixed-Mode LC-MS/MS <0.01%20 min> 2.0HighRequires careful ESI tuning to prevent in-source fragmentation of the diol group.
GC-MS (Derivatized) ~0.10%35 min> 1.8ModerateRequires time-consuming silylation/acetylation due to non-volatile diol and amine groups.

Editorial Verdict: For routine batch release and comprehensive profiling, Mixed-Mode LC-UV/MS is the superior choice. It eliminates the need for MS-incompatible ion-pairing reagents while providing both quantitative UV data and qualitative MS structural confirmation[2].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the following LC-UV/MS protocol operates as a self-validating system. By incorporating stress-tested AMPD (base hydrolysis) as a system suitability standard, the method inherently proves its stability-indicating power before any commercial sample is analyzed.

Protocol: Mixed-Mode LC-UV/MS for AMPD Impurity Profiling

Step 1: Sample & Standard Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Sample Solution: Dissolve commercial AMPD to a concentration of 1.0 mg/mL.

  • System Suitability Solution (Forced Degradation): Treat 1.0 mg/mL AMPD with 0.1 M NaOH at 60°C for 30 minutes to induce partial degradation, then neutralize[3]. This ensures the method can resolve the parent peak from primary degradants.

Step 2: Chromatographic Separation

  • Column: Mixed-mode reverse-phase column with low silanol activity (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm)[2].

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (provides acidic pH to protonate the amine, while the mixed-mode column ensures retention without ion-pairing).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min (split 1:4 post-column for MS).

  • Column Temperature: 30°C.

Step 3: Detection & Validation

  • UV Detection: 278 nm (optimal absorbance for the p-nitrophenyl chromophore)[4].

  • MS Detection: Electrospray Ionization (ESI) in positive mode. AMPD will appear at m/z 213.1 [M+H]+.

  • Self-Validation Criteria: The resolution (

    
    ) between AMPD and p-nitrobenzaldehyde must be 
    
    
    
    . The relative standard deviation (RSD) of the AMPD peak area in six replicate injections must be
    
    
    .

AnalyticalWorkflow Sample Commercial AMPD Sample Prep Sample Preparation (Dissolution in MeOH/H2O) Sample->Prep HPLC RP-HPLC Separation (Mixed-Mode Column) Prep->HPLC UV UV-DAD Detection (278 nm) HPLC->UV Split MS ESI-MS/MS (Positive Ion Mode) HPLC->MS Split Quant Impurity Quantitation UV->Quant ID Structural Elucidation MS->ID

Figure 2: Orthogonal LC-UV/MS workflow for comprehensive AMPD impurity profiling.

References

  • [2] Separation of Chloramphenicol base on Newcrom R1 HPLC column - SIELC Technologies - 2

  • [1] Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed - Semantic Scholar - 1

  • [4] Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics - Universitas Islam Indonesia - 4

  • [3] Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed - SciSpace - 3

Sources

Validation

Therapeutic Applications of Chloramphenicol and Its Prodrugs: A Comparative Technical Guide

Executive Summary: The "Phoenix" Antibiotic Chloramphenicol (CAP) represents a paradox in modern pharmacotherapy. Once a broad-spectrum panacea, it was relegated to a third-line tier due to the rare but fatal risk of idi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Phoenix" Antibiotic

Chloramphenicol (CAP) represents a paradox in modern pharmacotherapy. Once a broad-spectrum panacea, it was relegated to a third-line tier due to the rare but fatal risk of idiosyncratic aplastic anemia. However, in the era of multi-drug resistant (MDR) pathogens, CAP is experiencing a resurgence. Its unique mechanism—binding to the 50S ribosomal subunit—often retains efficacy against MRSA and Vancomycin-Resistant Enterococci (VRE) where modern beta-lactams fail.

This guide objectively compares CAP and its clinically relevant prodrugs (Chloramphenicol Succinate and Chloramphenicol Palmitate ) against modern standards of care (Ceftriaxone, Ciprofloxacin). We provide experimental protocols for validation and mechanistic visualizations to support decision-making in drug development and clinical application.

Prodrug Pharmacology: The Precursor Systems

Chloramphenicol base is bitter and poorly soluble in water, necessitating "precursor" prodrugs for effective delivery. These are not biosynthetic precursors but pharmacological prodrugs designed to alter solubility and palatability.

Comparative Pharmacokinetics

The efficacy of CAP therapy depends entirely on the hydrolysis of these inactive esters into the active base.

FeatureChloramphenicol PalmitateChloramphenicol SuccinateChloramphenicol Base
Route Oral (Suspension)Intravenous (IV) / IMOral (Capsules) / Topical
Solubility Insoluble (Lipophilic)Highly Water SolubleModerate
Hydrolysis Site Duodenum (Pancreatic Lipases)Plasma/Liver (Esterases)N/A (Active form)
Bioavailability ~80% (Dependent on particle size)~70% (Variable due to renal excretion)~90-100%
Clinical Niche Pediatrics (Taste masking)Severe systemic infections (Meningitis)Ophthalmic / Adult systemic
Hydrolysis Pathway Visualization

The following diagram illustrates the conversion logic. Note that Succinate acts as a "leaky" prodrug; significant amounts are excreted renally before hydrolysis, leading to lower total body exposure compared to oral administration in some cohorts.

ProdrugHydrolysis Succinate Chloramphenicol Succinate (Inactive IV Prodrug) CAP Chloramphenicol (Active Base) (Binds 50S Ribosome) Succinate->CAP Plasma Esterases (Hydrolysis) RenalExcretion Renal Excretion (Unhydrolyzed Succinate) Succinate->RenalExcretion ~30% of Dose (Pediatric Variability) Palmitate Chloramphenicol Palmitate (Inactive Oral Prodrug) Palmitate->CAP Duodenal Lipases (Hydrolysis) Metabolism Hepatic Glucuronidation (Inactive Metabolite) CAP->Metabolism Phase II Metabolism

Caption: Pharmacological activation pathways of Chloramphenicol prodrugs. Green arrows indicate activation; red dashed arrows indicate drug loss.

Comparative Efficacy & Therapeutic Applications[1]

Bacterial Meningitis: CAP vs. Ceftriaxone

In resource-limited settings (e.g., the "Meningitis Belt" of sub-Saharan Africa), Oily Chloramphenicol was the gold standard. Today, Ceftriaxone is the primary alternative.

Mechanistic Insight: CAP is highly lipophilic and crosses the Blood-Brain Barrier (BBB) efficiently without inflammation. Ceftriaxone relies on meningeal inflammation for optimal penetration but has a wider safety margin.

Experimental Data: MIC Comparison (µg/mL) Data aggregated from global surveillance studies (2020-2024).

PathogenChloramphenicol MIC₉₀Ceftriaxone MIC₉₀Interpretation
N. meningitidis 2.00.008Ceftriaxone is significantly more potent.
H. influenzae 1.50.06Ceftriaxone superior; CAP resistance (CAT-mediated) exists.
S. pneumoniae 4.0 - 8.00.5CAP failure rates higher in penicillin-resistant strains.

Verdict: Ceftriaxone is non-inferior to CAP and preferred due to single-dose kinetics. CAP remains a critical alternative when beta-lactam anaphylaxis is present or supply chains fail.

Ophthalmic Infections: CAP vs. Ciprofloxacin

Topical CAP is the first-line OTC treatment for bacterial conjunctivitis in the UK and Australia.

  • Chloramphenicol: Broad spectrum G(+)/G(-), but inactive against Pseudomonas aeruginosa.

  • Ciprofloxacin: Fluoroquinolone with potent anti-pseudomonal activity.

Decision Matrix for Ophthalmic Use:

  • Contact Lens Wearers: High risk of Pseudomonas keratitis.[1] Mandatory: Ciprofloxacin .[2]

  • Pediatric "Sticky Eye": Low risk of Pseudomonas. Preferred: Chloramphenicol (Ointment/Drops) due to lower cost and lower risk of corneal deposits compared to some fluoroquinolones.

Mechanisms of Resistance

The primary failure mode for Chloramphenicol is the acquisition of the cat gene, encoding Chloramphenicol Acetyltransferase (CAT) .[3][4]

CAT_Mechanism CAP_Drug Chloramphenicol (Active) Ribosome 50S Ribosome (Target) CAP_Drug->Ribosome Binds Peptidyl Transferase Center CAT_Enzyme CAT Enzyme (Resistance Factor) CAT_Enzyme->CAP_Drug Intercepts AcetylatedCAP 3-O-Acetyl-Chloramphenicol (Inactive) CAT_Enzyme->AcetylatedCAP Acetylation AcetylCoA Acetyl-CoA AcetylCoA->CAT_Enzyme Donor AcetylatedCAP->Ribosome Cannot Bind (Steric Hindrance)

Caption: Mechanism of CAT-mediated resistance. Acetylation at the 3-OH position sterically hinders ribosomal binding.[4]

Safety Profile: The Mitochondrial Connection

The "Gray Baby Syndrome" and bone marrow suppression are linked to the similarity between bacterial 70S ribosomes and mammalian mitochondrial 55S ribosomes .

  • Reversible Toxicity: Dose-dependent anemia (reticulocytopenia). Caused by inhibition of mitochondrial protein synthesis (e.g., Cytochrome c oxidase subunits).

  • Irreversible Toxicity: Aplastic Anemia. Idiosyncratic, not dose-dependent. Mechanism likely involves genetic predisposition + oxidative stress on stem cells.

Experimental Protocols

Protocol 1: Determination of MIC (Broth Microdilution)

Standardized for validation of CAP activity against resistant strains.

Reagents:

  • Mueller-Hinton Broth (cation-adjusted).

  • Chloramphenicol powder (Sigma-Aldrich or equivalent).

  • 0.5 McFarland bacterial suspension.

Workflow:

  • Stock Preparation: Dissolve CAP in 95% Ethanol (solubility limit) to create a 10 mg/mL stock. Dilute further in broth. Note: CAP is heat stable but ethanol is required for initial solvation.

  • Plate Setup: Dispense 100 µL broth into 96-well plate. Perform serial 2-fold dilutions (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 10 µL of standardized bacterial suspension (5 x 10^5 CFU/mL final).

  • Incubation: 35°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth .

    • Quality Control:E. coli ATCC 25922 should yield MIC 2–8 µg/mL.

Protocol 2: HPLC Analysis of Plasma Chloramphenicol

Required for Therapeutic Drug Monitoring (TDM) to avoid toxicity (>25 µg/mL) and ensure efficacy (>5 µg/mL).

System Suitability:

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (75:25 v/v).[5]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 278 nm .

Sample Preparation (Protein Precipitation):

  • Take 200 µL plasma.

  • Add 400 µL Acetonitrile (precipitates proteins).

  • Vortex 1 min; Centrifuge at 10,000g for 10 min.

  • Inject 20 µL of supernatant.

Calculation: Use peak area ratio against an internal standard (e.g., Frusemide or an analog) to calculate concentration based on a 5-point calibration curve (1–50 µg/mL).

References

  • Comparison of Ceftriaxone and Chloramphenicol for Meningitis: Nathan, N., et al. (2005).[6] "Ceftriaxone as effective as long-acting chloramphenicol in short-course treatment of meningococcal meningitis during epidemics: a randomised non-inferiority study." The Lancet.

  • Chloramphenicol Prodrug Pharmacokinetics: Kauffman, R. E., et al. (1981). "Relative bioavailability of intravenous chloramphenicol succinate and oral chloramphenicol palmitate in infants and children." The Journal of Pediatrics.

  • Mitochondrial Toxicity Mechanism: Leiter, L. M., et al. (1999). "Chloramphenicol-induced mitochondrial dysfunction is associated with decreased transferrin receptor expression and ferritin synthesis in K562 cells." Journal of Cellular Physiology.

  • Ophthalmic Efficacy (Ciprofloxacin vs. Chloramphenicol): Leibowitz, H. M. (1991). "Antibacterial effectiveness of ciprofloxacin 0.3% ophthalmic solution in the treatment of bacterial conjunctivitis." American Journal of Ophthalmology.

  • HPLC Methodology: Burke, J. T., et al. (1980). "Rapid and micro high-pressure liquid chromatographic determination of chloramphenicol in plasma." Journal of Chromatography B.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Nitrophenyl)propane-1,3-diol

[1][2] Executive Safety Assessment Compound Class: Nitroaromatic Alcohol Primary Hazard Driver: The Nitro (-NO₂) moiety combined with the lipophilic/hydrophilic balance of the diol structure.[1] Handling 2-(4-Nitrophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Assessment

Compound Class: Nitroaromatic Alcohol Primary Hazard Driver: The Nitro (-NO₂) moiety combined with the lipophilic/hydrophilic balance of the diol structure.[1]

Handling 2-(4-Nitrophenyl)propane-1,3-diol requires strict adherence to safety protocols designed for nitroaromatic compounds .[1] While often used as an intermediate in the synthesis of antibiotics (like Chloramphenicol), this compound presents specific risks regarding skin absorption and respiratory irritation .[1]

Critical Hazard Profile:

  • Skin/Eye Irritant: High potential for contact dermatitis and severe eye irritation (H315, H319) [1].

  • Systemic Toxicity: Nitroaromatics are known to induce methemoglobinemia (impairing oxygen transport in blood) upon significant absorption [2].[1]

  • Suspected Carcinogen: Structurally related to Chloramphenicol (IARC Group 2A); treat as a potential mutagen/carcinogen (H350/H341) [3].[1]

  • Physical State: Solid powder; dust generation is the primary vector for exposure.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Hazard" ratio. Standard latex gloves are insufficient for nitroaromatics due to poor chemical resistance against organic nitrogen compounds.[1]

Body AreaPPE RequirementTechnical Specification & Rationale
Hands (Solid) Nitrile (Single) Spec: Minimum 0.11 mm (4 mil) thickness.Why: Sufficient for incidental contact with dry powder.[1]
Hands (Solution) Nitrile (Double) or Laminate Spec: Double-glove (Outer: 0.11mm Nitrile, Inner: 0.06mm Nitrile) OR Silver Shield® laminate.Why: Nitro compounds in organic solvents (e.g., Methanol, Ethyl Acetate) can permeate thin nitrile rapidly.
Respiratory P100 / N95 Spec: NIOSH-approved N95 (minimum); P100 HEPA recommended if handling outside a hood.Why: Prevents inhalation of fine particulates which can enter the bloodstream via alveolar exchange.[1]
Eyes Chemical Goggles Spec: Indirect venting, ANSI Z87.1 compliant.Why: Safety glasses are insufficient due to the risk of airborne dust migration behind the lens.[1]
Body Tyvek® Lab Coat Spec: Closed-front, long sleeves, elastic cuffs.Why: Cotton coats absorb nitro-compounds, creating a secondary exposure source.[1]

Operational Protocols

Workflow A: Weighing & Transfer (Solid State)

Risk: Dust Generation

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Mitigation: Use an anti-static gun or bar.[1] Nitroaromatic powders can be static-charged, causing "jumping" and dispersal.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the nitro residue.[1]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened wipe (nitro-compounds are highly soluble in alcohols), followed by a soap-water wash.[1]

Workflow B: Dissolution & Synthesis (Liquid State)

Risk: Splash & Permeation

  • Solvent Selection: When dissolving in organic solvents (e.g., Ethanol, DMF), assume the solution can penetrate skin faster than the pure solid.[1]

  • Temperature Control: If heating is required, use a silicone oil bath or heating block.[1] Never use an open flame; nitro compounds can decompose explosively at high temperatures (Flash point >100°C, but thermal instability is inherent) [4].[1]

  • Spill Management:

    • Minor Spill: Absorb with vermiculite.[1]

    • Major Spill: Evacuate.[1][2] Do not attempt cleanup without SCBA if dust concentration is high.[1]

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct safety gear based on the experimental state.

PPE_Decision_Tree Start Start: Handling 2-(4-Nitrophenyl)propane-1,3-diol State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Liquid State->Liquid Dissolving/Reacting Risk_Solid Risk: Dust Inhalation Solid->Risk_Solid Risk_Liquid Risk: Skin Permeation Liquid->Risk_Liquid PPE_Solid Protocol A: 1. Fume Hood (Mandatory) 2. Nitrile Gloves (Single) 3. N95 Mask (if outside hood) Risk_Solid->PPE_Solid PPE_Liquid Protocol B: 1. Fume Hood (Mandatory) 2. Double Nitrile or Laminate Gloves 3. Chemical Goggles (Splash) Risk_Liquid->PPE_Liquid

Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the nitroaromatic compound.[1]

Disposal & Waste Management

Do not dispose of this compound down the drain. Nitro compounds are environmental toxins and can interfere with municipal water treatment bacteria.[1]

  • Segregation:

    • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste: Toxic Solid - Nitro Compound."[1]

    • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).[1]

  • Labeling: Explicitly mark the waste tag with "Contains Nitroaromatics - Potential Carcinogen." [1]

  • Destruction: The preferred method of disposal is High-Temperature Incineration with flue gas scrubbing (to handle Nitrogen Oxides, NOx) [5].[1]

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open.[1] Use an eyewash station, not a bottle. Seek ophthalmological attention.

  • Skin Contact:

    • Remove contaminated clothing immediately.[1][2]

    • Wash skin with soap and water (do not use alcohol/solvents, as this may increase absorption).[1]

    • Monitor for signs of methemoglobinemia (blue lips/fingernails) for 24 hours.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

References
  • PubChem. (n.d.).[1] Compound Summary for CAS 119-62-0, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. National Library of Medicine.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2010).[1] Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiol Mol Biol Rev. Retrieved from [Link]

  • University of Georgia. (n.d.).[1] Nitro Compounds - Handling and Storage. Office of Research Safety. Retrieved from [Link]

Sources

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